Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-10(16)13(6-8-14-9-7-13)15-11(17)19-12(2,3)4/h14H,5-9H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQVCPZQSRJEJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731119 | |
| Record name | Ethyl 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956460-98-3 | |
| Record name | Ethyl 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate, with the CAS number 956460-98-3 , is a pivotal synthetic intermediate in the field of medicinal chemistry and drug discovery.[1][2][3][4] This bifunctional molecule, featuring a protected amine and an ethyl ester on a piperidine scaffold, serves as a versatile building block for the synthesis of complex molecular architectures. Its unique structural attributes make it an invaluable component in the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.[3][5][6] This guide provides a comprehensive overview of its properties, synthesis, characterization, applications, and safe handling procedures, tailored for professionals in the pharmaceutical and life sciences sectors.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 956460-98-3 | [1][2][3][4] |
| Molecular Formula | C13H24N2O4 | [1][2][4] |
| Molecular Weight | 272.34 g/mol | [1][2][4] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 58-60°C | [3] |
| Solubility | Soluble in organic solvents | [3] |
| IUPAC Name | ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate | [2] |
| Synonyms | Ethyl 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate, 4-[(tert-Butoxycarbonyl)amino]piperidine-4-carboxylic acid ethyl ester, Ethyl 4-((Boc)amino)piperidine-4-carboxylate | [2] |
Synthesis of this compound
The synthesis of this key intermediate can be achieved through a multi-step process, typically starting from readily available precursors. The following is a representative synthetic route, illustrating the strategic protection and functionalization of the piperidine core.
Caption: General Synthetic Workflow for this compound.
Detailed Synthetic Protocol
A plausible and efficient laboratory-scale synthesis is detailed below. This protocol is a composite of established chemical transformations.
Step 1: Synthesis of 4-Aminopiperidine-4-carboxylic acid
This step often follows a modified Strecker synthesis followed by hydrolysis.
-
Reaction Setup: To a solution of 4-piperidone monohydrate hydrochloride in aqueous methanol, add ammonium carbonate.
-
Cyanation: Slowly add a solution of potassium cyanide in water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction: Stir the mixture at room temperature for 48 hours.
-
Hydrolysis: The resulting hydantoin is then hydrolyzed using a strong acid, such as sulfuric acid, under reflux to yield 4-aminopiperidine-4-carboxylic acid.
-
Isolation: Neutralize the reaction mixture and isolate the crude amino acid.
Step 2: N-Boc Protection
-
Reaction Setup: Suspend the crude 4-aminopiperidine-4-carboxylic acid in a suitable solvent system, such as a mixture of dioxane and water.
-
Basification: Add a base, for instance, sodium hydroxide, to deprotonate the amino group.
-
Protection: Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the basic pH.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Isolation: Acidify the reaction mixture and extract the N-Boc protected amino acid.
Step 3: Esterification
-
Reaction Setup: Dissolve the N-Boc protected amino acid in absolute ethanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux and stir for several hours until the esterification is complete.
-
Workup: Cool the reaction mixture, neutralize the acid catalyst, and remove the ethanol under reduced pressure.
-
Purification: The crude product is then purified by column chromatography to yield this compound as a white solid.
Spectroscopic Characterization
The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), and the piperidine ring protons (multiplets in the range of 1.5-3.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester and the carbamate, the quaternary carbon of the piperidine ring, and the carbons of the tert-butyl and ethyl groups.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M+H]⁺ at m/z 273.18, consistent with the molecular formula C₁₃H₂₄N₂O₄.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretches of the ester and carbamate, and the C-O stretches.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a highly sought-after building block in the synthesis of pharmaceutically active compounds.
Caption: Versatility of the building block in synthesizing bioactive molecules.
-
Protein Kinase B (Akt) Inhibitors: This compound is a key intermediate in the synthesis of potent and selective inhibitors of Protein Kinase B (Akt), a crucial enzyme in cell signaling pathways that is often dysregulated in cancer.[6] The piperidine core provides a rigid scaffold for the attachment of various functional groups to optimize binding to the target enzyme.
-
Enzyme Inhibition Studies: It serves as a starting material for creating libraries of compounds to probe the mechanisms of enzymes like proteases, which are implicated in various diseases.[5]
-
Analgesics and Anti-inflammatory Drugs: The piperidine moiety is a common feature in many centrally acting drugs, and this building block is utilized in the synthesis of novel analgesics and anti-inflammatory agents.[3]
-
C5aR Antagonists: Recent disclosures have highlighted its use in the preparation of C5a receptor antagonists, which are being investigated for the treatment of inflammatory diseases.[7]
Safe Handling and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8][9][10]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[8][9][10]
-
Handling: Avoid contact with skin and eyes.[9][11] In case of contact, rinse immediately with plenty of water.[8][9] Wash hands thoroughly after handling.[8][10]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4] Recommended storage is at 2-8°C.[4]
-
Spills: In case of a spill, contain the material and clean it up using an inert absorbent material.[11]
References
- Vertex AI Search. This compound, min 95%, 100 mg.
- PubChem. This compound | C13H24N2O4 | CID 59152330.
- Benchchem. Mthis compound | 115655-44-2.
- Nia Innovation. Ethyl-4-[(tert-butoxycarbonyl)amino]piperidine-1- carboxylate.
- BLDpharm. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid | 252720-31-3.
- NINGBO INNO PHARMCHEM CO.,LTD. CAS:956460-98-3 this compound manufacturer.
- ChemicalBook. Ethyl 4-piperidinecarboxylate - Safety Data Sheet.
- BLDpharm. This compound | 956460-98-3.
- Fisher Scientific. SAFETY DATA SHEET - Ethyl 4-amino-1-piperidinecarboxylate.
- Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.
- Pharmaffiliates. Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate | CAS No : 620619-26-3.
- ChemScene. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid | 252720-31-3.
- Technical Disclosure Commons. PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS.
- Journal of Medicinal Chemistry. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).
- Apollo Scientific. Ethyl piperidine-4-carboxylate.
- ChemicalBook. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum.
- Jubilant Ingrevia Limited. (R)-3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet.
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Structural & Synthetic Guide: Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate
[1]
Molecular Architecture & Conformational Analysis
This compound is a highly functionalized heterocyclic amino acid derivative. Structurally, it represents a "gem-disubstituted" cyclic amino acid, where the alpha-carbon (C4 of the piperidine ring) is quaternary, bearing both an amino group (protected as a carbamate) and a carboxylic acid (protected as an ethyl ester).
Core Structural Features
-
Scaffold: Piperidine (hexahydropyridine) ring.
-
Quaternary Center (C4): The 4-position is achiral due to the plane of symmetry passing through N1 and C4, assuming the N1 is unsubstituted or symmetrically substituted. However, desymmetrization of the N1 position (e.g., by chiral protecting groups) renders C4 chirotopic.
-
Orthogonal Functionality:
Conformational Dynamics (The Gem-Disubstituent Effect)
The presence of two bulky substituents at C4 forces the piperidine ring into a rigid chair conformation.
-
Equatorial vs. Axial Preference: In 1,4-disubstituted cyclohexanes/piperidines, the bulkier group prefers the equatorial position to minimize 1,3-diaxial interactions.
-
Steric Competition: The tert-butyl carbamate (-NHBoc) is significantly bulkier than the ethyl ester (-COOEt). Consequently, the dominant conformer typically places the -NHBoc group in the equatorial position and the -COOEt group in the axial position .
-
Peptidomimetic Implications: When incorporated into peptide backbones, this steric bulk restricts rotation around the
and torsion angles, strongly promoting helical secondary structures (e.g., -helix or -helix) via the Thorpe-Ingold effect.
Synthetic Pathways[1][5]
The synthesis of 4,4-disubstituted piperidines is non-trivial due to steric crowding. The most robust industrial and laboratory method relies on the Bucherer-Bergs reaction , which constructs the amino acid moiety from a ketone.
Primary Synthesis Workflow (Bucherer-Bergs Route)
This protocol yields the free amino acid, which is subsequently protected.
-
Hydantoin Formation: Reaction of N-benzyl-4-piperidone (or N-Boc-4-piperidone) with ammonium carbonate and potassium cyanide.
-
Hydrolysis: Alkaline hydrolysis (NaOH/Ba(OH)₂) of the spiro-hydantoin intermediate opens the ring to yield the 4-amino-4-carboxypiperidine core.
-
Esterification: Fischer esterification introduces the ethyl group.
-
Boc-Protection: Selective protection of the primary
-amine. -
N1-Deprotection (Optional): If starting with N-benzyl, catalytic hydrogenolysis yields the target secondary amine.
Visualization: Synthetic Logic Flow
The following diagram illustrates the stepwise construction and orthogonal protection strategy.
Caption: Stepwise synthesis via the Bucherer-Bergs reaction, highlighting the transition from ketone to orthogonally protected amino acid.
Experimental Protocols
Synthesis of the Spiro-Hydantoin Intermediate
Causality: The use of ammonium carbonate provides the ammonia and carbon dioxide source necessary to form the hydantoin ring in situ, while cyanide acts as the nucleophile attacking the ketone.
-
Reagents: N-Benzyl-4-piperidone (100 mmol), (NH₄)₂CO₃ (300 mmol), KCN (150 mmol), Ethanol/Water (1:1).
-
Procedure:
-
Dissolve ketone in EtOH/H₂O (50% v/v).
-
Add (NH₄)₂CO₃ and stir until dissolved.
-
Add KCN dropwise (Caution: HCN evolution possible; use high-efficiency fume hood).
-
Heat to 60°C for 12 hours. The product precipitates as a white solid.[4]
-
Purification: Filter and wash with cold water. Recrystallize from ethanol.
-
Hydrolysis & Esterification
Causality: Basic hydrolysis is preferred over acidic hydrolysis for the hydantoin ring to avoid premature decarboxylation or side reactions.
-
Step A (Hydrolysis): Reflux the hydantoin in 4M NaOH (aq) for 24 hours. Neutralize with HCl to pH 7 to precipitate the zwitterionic amino acid.
-
Step B (Esterification): Suspend the dry amino acid in anhydrous Ethanol. Add Thionyl Chloride (SOCl₂, 2.5 eq) dropwise at 0°C. Reflux for 4 hours.
-
Note: SOCl₂ generates anhydrous HCl in situ, catalyzing the Fischer esterification.
-
Selective Boc Protection
Causality: The primary amine at C4 is more nucleophilic than the secondary amine (if N1 is deprotected) or can be selectively targeted if N1 is still benzyl-protected.
-
Reagents: Crude Amino Ester HCl salt, Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 3 eq), DCM.
-
Procedure:
-
Suspend salt in DCM; add TEA to liberate the free amine.
-
Add Boc₂O solution dropwise at 0°C.
-
Stir at RT for 4 hours.
-
Workup: Wash with 1M KHSO₄ (removes unreacted amine/TEA), then NaHCO₃. Dry over MgSO₄.
-
Applications in Drug Discovery[3]
This molecule serves as a "privileged scaffold" in two primary domains:
Peptidomimetics (Constrained Helices)
Replacing a natural amino acid (e.g., Alanine or Phenylalanine) with this scaffold restricts the conformational space of a peptide.
-
Mechanism: The gem-disubstitution forces the backbone torsion angles (
) into values characteristic of or -helices (approx -60°, -30°). -
Utility: Stabilizing short peptides against proteolytic degradation and enhancing receptor binding affinity.
Medicinal Chemistry Scaffolds
The orthogonal protecting groups allow for sequential derivatization:
-
N1-Derivatization: Reductive amination or alkylation at the piperidine nitrogen allows the introduction of diversity elements (e.g., benzyl, heteroaryl groups) common in GPCR ligands (CCR5, Neurokinin-1).
-
C4-Amine Derivatization: Removal of Boc allows coupling to acyl chlorides or isocyanates (Urea formation).
-
C4-Ester Derivatization: Hydrolysis to the acid allows coupling to amines (Amide formation).
Reactivity & Orthogonality Map
Caption: Orthogonal deprotection and functionalization pathways available for the scaffold.
References
-
PubChem. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid (Compound Summary). National Library of Medicine.[5] Available at: [Link]
-
Organic Syntheses. A Convenient Preparation of an Orthogonally Protected C-alpha,C-alpha-Disubstituted Amino Acid Analog of Lysine. Org.[6] Synth. 2005, 81, 213. Available at: [Link]
- Han, S. et al.Design and Synthesis of 4-Aminopiperidine-4-carboxylic Acid Derivatives as Novel Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry, 2014.
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- 2. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]
- 3. 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | C11H20N2O4 | CID 693797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4-Aminopiperidine-4-carboxylic acid | C6H12N2O2 | CID 1514306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Synthesis of Boc-Protected Ethyl 4-Aminopiperidine-4-Carboxylate
Executive Summary
The target molecule, 1-Boc-4-amino-4-ethoxycarbonylpiperidine , represents a critical class of
This guide details the "Gold Standard" synthetic route: the Bucherer-Bergs protocol , followed by a hydrolysis-esterification-reprotection sequence. While direct Strecker synthesis is possible, the Bucherer-Bergs route is preferred for quaternary centers due to the thermodynamic stability and crystallinity of the hydantoin intermediate, which serves as a crucial purification sink.
Retrosynthetic Analysis & Strategy
The synthesis requires the construction of a quaternary carbon at the piperidine C4 position. The most robust disconnection cleaves the amino and carboxyl moieties back to the ketone precursor.
Strategic Insight: Attempting to maintain the N-Boc protection throughout the harsh acidic esterification or alkaline hydrolysis steps is experimentally futile and results in poor yields. The "Expert" approach intentionally cleaves the protecting group during intermediate steps and re-installs it at the final stage to ensure high purity and simplified workups.
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the stepwise construction of the quaternary center.
Detailed Experimental Protocols
Step 1: Bucherer-Bergs Hydantoin Synthesis
This step converts the ketone into a spirohydantoin. The reaction is a multi-component condensation that is thermodynamically controlled.
-
Reagents: N-Boc-4-piperidone, Potassium Cyanide (KCN), Ammonium Carbonate ((NH
) CO ), Ethanol/Water. -
Mechanism: Formation of the imine
nucleophilic attack by cyanide aminonitrile carbon dioxide capture cyclization.
Protocol:
-
Setup: In a fume hood (Caution: Cyanide), charge a round-bottom flask with N-Boc-4-piperidone (1.0 equiv) dissolved in 50% EtOH/H
O (0.5 M concentration). -
Addition: Add (NH
) CO (4.0 equiv) and stir until mostly dissolved. -
Initiation: Add KCN (2.0 equiv) dropwise as a solution in water.
-
Reaction: Heat the mixture to 60°C for 24–48 hours.
-
Workup: Cool the mixture to 0°C. The spirohydantoin product typically precipitates as a white solid.
-
Purification: Filter the solid, wash with cold water and diethyl ether.
-
Checkpoint: The product is usually pure enough for the next step. If the Boc group is partially cleaved (rare under these mild basic conditions), it does not matter as the next step is global deprotection.
-
Step 2: Hydrolysis to Free Amino Acid
Hydantoins are exceptionally stable. Opening the ring requires harsh conditions that will inevitably remove the N-Boc group.
-
Reagents: Barium Hydroxide (Ba(OH)
8H O) or NaOH, Water. -
Critical Parameter: Temperature must be maintained at reflux (100°C+) for extended periods.
Protocol:
-
Suspend the spirohydantoin (1.0 equiv) in saturated aqueous Ba(OH)
(or 4M NaOH). -
Reflux for 48–72 hours. Monitoring by LC-MS is recommended as TLC is difficult for zwitterionic amino acids.
-
Workup:
-
If using Ba(OH)
: Add equivalent H SO to precipitate BaSO . Filter. -
If using NaOH: Neutralize with HCl.
-
-
Isolation: Concentrate the filtrate to obtain the crude 4-amino-piperidine-4-carboxylic acid (often as a salt).
-
Note: The N-Boc group is lost here. The product is the free diamino-acid.
-
Step 3: Fischer Esterification
Conversion of the carboxylic acid to the ethyl ester using thionyl chloride generates anhydrous HCl in situ, ensuring the amine remains protonated (and thus protected from side reactions) while the ester forms.
-
Reagents: Thionyl Chloride (SOCl
), Absolute Ethanol.
Protocol:
-
Chill: Cool absolute ethanol (0.5 M relative to substrate) to 0°C under Argon.
-
Activation: Add SOCl
(3.0 equiv) dropwise. (Caution: Exothermic, gas evolution). Stir for 30 mins to generate HCl/EtOH. -
Addition: Add the crude amino acid from Step 2.
-
Reflux: Heat to reflux (80°C) for 4–12 hours.
-
Workup: Concentrate in vacuo to dryness. Co-evaporate with toluene twice to remove excess SOCl
.-
Result: Ethyl 4-aminopiperidine-4-carboxylate dihydrochloride.
-
Step 4: N-Boc Re-protection
The final step selectively protects the secondary amine of the piperidine ring.
-
Reagents: Di-tert-butyl dicarbonate (Boc
O), Triethylamine (TEA), DCM or THF.
Protocol:
-
Suspend the dihydrochloride salt in DCM (0.2 M).
-
Cool to 0°C and add TEA (3.0–4.0 equiv) to neutralize the salts.
-
Add Boc
O (1.1 equiv). -
Stir at Room Temperature (RT) for 4–16 hours.
-
Purification: Wash with water, 1N HCl (cold, quick wash), and brine. Dry over Na
SO . Flash chromatography (Hexane/EtOAc) yields the pure target.
Process Logic & Validation (Graphviz)
The following diagram illustrates the chemical logic and the critical decision points where "Expert" intervention (deprotection/reprotection) ensures success.
Figure 2: Sequential workflow highlighting the strategic removal and re-introduction of the Boc group.
Analytical Profile & Quality Control
To validate the synthesis, the following analytical signatures must be confirmed:
| Analytical Method | Expected Signal / Observation | Interpretation |
| 1H NMR (CDCl3) | Boc Group : Confirms successful re-protection. | |
| 1H NMR (CDCl3) | Ethyl Ester : Characteristic quartet/triplet pattern. | |
| 1H NMR (CDCl3) | Piperidine Ring : Multiplets for ring protons. | |
| LC-MS (ESI+) | [M+H]+ or [M+Na]+ | Mass peak corresponding to Target MW. |
| TLC | Ninhydrin Stain | Free amine intermediate stains purple; Target stains faint/requires Hanessian's stain. |
References
-
Bucherer-Bergs Reaction Overview
-
Hydantoin Hydrolysis & Esterification
- Standard conditions for converting hydantoins to amino acids and subsequent esterific
- Journal of Medicinal Chemistry context for 4-substituted piperidines
- Carling, R. W., et al. "1-(3-Indolylcarbonyl)-4-aminopiperidine derivatives as potent and selective non-peptide antagonists of the human neurokinin NK1 receptor." J. Med. Chem.1997, 40, 794.
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
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An In-depth Technical Guide to the Solubility of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate, a key building block in modern drug discovery and development. Aimed at researchers, medicinal chemists, and process development scientists, this document delves into the theoretical underpinnings of its solubility, practical experimental methodologies for its determination, and an analysis of its behavior in a range of common organic solvents.
Introduction: The Critical Role of Solubility in Drug Development
This compound is a bifunctional molecule of significant interest in medicinal chemistry. Its structure, incorporating a protected amine and an ethyl ester on a piperidine scaffold, makes it a versatile intermediate for the synthesis of complex molecular architectures. The journey of such a molecule from a laboratory curiosity to a component of a life-saving therapeutic is critically dependent on its physicochemical properties, foremost among which is its solubility.
Solubility dictates the feasibility of a compound's purification, the choice of reaction conditions, and, ultimately, its formulation into a drug product. A thorough understanding of a compound's solubility in various organic solvents is therefore not merely an academic exercise but a fundamental prerequisite for efficient and successful drug development. This guide aims to provide the necessary theoretical framework and practical insights to empower researchers in their work with this important chemical entity.
Physicochemical Properties of this compound
A foundational understanding of a molecule's intrinsic properties is essential to predict and interpret its solubility behavior. Key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₄N₂O₄ | [1] |
| Molecular Weight | 272.34 g/mol | [1] |
| XLogP3 | 1.1 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
The presence of both hydrogen bond donors (the N-H group of the carbamate) and multiple hydrogen bond acceptors (the carbonyl oxygens and the ester oxygen) suggests that this molecule can engage in a variety of solvent-solute interactions. The positive XLogP3 value indicates a degree of lipophilicity, suggesting that solubility in nonpolar solvents is possible, while the hydrogen bonding capabilities favor solubility in polar solvents.
Theoretical Framework: Solvent-Solute Interactions and Solubility
The principle of "like dissolves like" serves as a useful, albeit simplistic, guide to solubility.[2] A more nuanced understanding requires consideration of the specific intermolecular forces at play between the solute and the solvent.
-
Van der Waals Forces: These are weak, nonspecific interactions that occur between all molecules. They are the primary forces responsible for the dissolution of nonpolar solutes in nonpolar solvents.
-
Dipole-Dipole Interactions: Polar molecules with permanent dipoles will align themselves to maximize electrostatic attraction. Solvents with a significant dipole moment are more likely to dissolve polar solutes.
-
Hydrogen Bonding: This is a particularly strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen or nitrogen) and another nearby electronegative atom.[3] The ability of this compound to both donate and accept hydrogen bonds is a key determinant of its solubility in protic and other polar solvents.[3]
The interplay of these forces determines the overall Gibbs free energy of dissolution. For a solute to dissolve, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.
Qualitative Solubility Profile in Common Organic Solvents
| Solvent | Polarity Index | Hydrogen Bonding | Predicted Solubility | Rationale |
| Methanol | 5.1 | Donor & Acceptor | Likely Soluble | The polar, protic nature of methanol should facilitate strong hydrogen bonding with the solute. A related compound was noted as being "slightly soluble" in deuterated methanol, suggesting some degree of solubility.[2] |
| Ethanol | 4.3 | Donor & Acceptor | Likely Soluble | Similar to methanol, ethanol's ability to hydrogen bond should promote dissolution. |
| Isopropanol | 3.9 | Donor & Acceptor | Moderately Soluble | The increased steric bulk of the isopropyl group may slightly hinder effective solvation compared to methanol and ethanol. |
| Acetone | 5.1 | Acceptor | Moderately Soluble | As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor for the N-H group of the solute. |
| Ethyl Acetate | 4.4 | Acceptor | Moderately Soluble | The ester functionality can act as a hydrogen bond acceptor, and the overall polarity is favorable. |
| Dichloromethane (DCM) | 3.1 | Weak Acceptor | Likely Soluble | DCM is a common solvent for reactions involving Boc-protected amines, suggesting good solubility. For a related compound, DCM was noted to provide good solubility for intermediates.[4] |
| Tetrahydrofuran (THF) | 4.0 | Acceptor | Likely Soluble | THF is a polar aprotic solvent that can effectively solvate the molecule. A related compound was found to be "selectively soluble" in THF.[2] |
| Acetonitrile | 5.8 | Acceptor | Moderately Soluble | The high polarity and hydrogen bond accepting capability should favor solubility. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Strong Acceptor | Highly Soluble | DMSO is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic molecules. |
| Toluene | 2.4 | Nonpolar | Likely Poorly Soluble | As a nonpolar aromatic solvent, toluene is unlikely to effectively solvate the polar functional groups of the solute. |
Experimental Determination of Solubility: Protocols and Best Practices
To obtain accurate and reproducible solubility data, a well-controlled experimental protocol is essential. The equilibrium shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[5]
Equilibrium Shake-Flask Method: A Step-by-Step Protocol
This method involves equilibrating an excess of the solid solute with the solvent of interest at a constant temperature until the concentration of the dissolved solute in the supernatant reaches a constant value.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Protocol:
-
Preparation of Stock Solution for Calibration: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
-
Preparation of Calibration Standards: Perform serial dilutions of the stock solution to create a series of calibration standards of decreasing concentrations.
-
HPLC Method Development: Develop a suitable HPLC method (including column, mobile phase, flow rate, and detection wavelength) that provides good separation and a linear response for the calibration standards.
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials, ensuring that there will be undissolved solid remaining at equilibrium.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand to determine the minimum required agitation time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with the mobile phase to a concentration that falls within the range of the calibration curve. Analyze the diluted sample by HPLC.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant by comparing its peak area to the calibration curve.
-
Calculation of Solubility: Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Analysis and Interpretation of Solubility Data
The solubility of this compound is a result of the balance between its polar and nonpolar structural elements.
-
Polar Contributions: The carbamate N-H group acts as a hydrogen bond donor, while the carbonyl and ester oxygens are effective hydrogen bond acceptors. These features promote solubility in polar solvents, particularly those that can participate in hydrogen bonding (e.g., alcohols, DMSO).
-
Nonpolar Contributions: The tert-butyl group and the ethyl group of the ester, along with the piperidine ring's hydrocarbon backbone, contribute to the molecule's nonpolar character. These groups will have favorable interactions with nonpolar and moderately polar aprotic solvents (e.g., DCM, THF).
The interplay of these factors leads to the predicted solubility profile. Solvents that can effectively interact with both the polar and nonpolar regions of the molecule are likely to be the best solvents.
Caption: Relationship between solute/solvent properties and solubility.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While quantitative data remains to be experimentally determined, a strong theoretical and qualitative understanding has been established. The provided experimental protocol offers a robust framework for obtaining such data. A thorough understanding and empirical determination of this compound's solubility are crucial for its effective utilization in the synthesis of novel therapeutics and for the development of robust and scalable chemical processes.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
SaveMyExams. (n.d.). Carboxylic Acids: Hydrogen Bonding & Solubility (12.3.1) | OCR A-Level Chemistry Notes. Retrieved from [Link]
- Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. (2004). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 81, 213.
-
Biorelevant. (n.d.). Equilibrium solubility of a drug substance. Retrieved from [Link]
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Commercial Availability & Technical Guide: Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate
[1][2][3][4]
Executive Summary
Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate (CAS: 956460-98-3 ) is a specialized, high-value building block used primarily in the synthesis of constrained peptide mimetics and peptidomimetics.[1][2][3][4] As a gem-disubstituted amino acid derivative (specifically a derivative of 4-aminopiperidine-4-carboxylic acid, or Pip ), it provides critical conformational rigidity to drug candidates.[1]
While commercially available, it is classified as a Fine Chemical rather than a bulk commodity. Availability is often restricted to milligram-to-gram scales with significant price premiums (
Chemical Identity & Specifications
This compound is distinct because it possesses two nitrogen centers: a secondary amine in the piperidine ring (unprotected in this specific CAS) and a Boc-protected primary amine at the quaternary C4 position.[1]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 956460-98-3 |
| Molecular Formula | C₁₃H₂₄N₂O₄ |
| Molecular Weight | 272.34 g/mol |
| SMILES | CCOC(=O)C1(CCNCC1)NC(=O)OC(C)(C)C |
| Key Structural Feature | Gem-disubstituted C4 center (Quaternary carbon) |
| Physical State | White to off-white solid or viscous oil (depending on purity/salt form) |
| Storage | 2–8°C, Hygroscopic (Store under Nitrogen/Argon) |
Critical Isomer Warning: Do not confuse this with Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate (CAS 620619-26-3), where the Boc group is on the exocyclic amine and the ethyl ester is a carbamate on the piperidine nitrogen.[1] Always verify the structure via NMR or SMILES before purchasing.
Commercial Availability Landscape
Supply Chain Analysis
The supply chain for CAS 956460-98-3 is fragmented.[1] Most major catalog suppliers (Sigma-Aldrich, Fisher) do not stock this item in bulk.[1] It is primarily sourced from specialized building block vendors in China (BLDpharm, ChemScene, Amadis) and their US/EU distributors.
Availability Tiers:
-
Tier 1 (In Stock): 100mg – 1g packs. Ships in 1-3 days.
-
Tier 2 (Backorder): 5g – 25g packs. Lead time 2-4 weeks (synthesis on demand).
-
Tier 3 (Bulk): >100g.[5][6] Requires custom synthesis contract (Lead time 6-8 weeks).[1]
Cost Analysis (Estimated Q1 2025)
| Pack Size | Price Range (USD) | Cost Efficiency | Recommendation |
| 100 mg | $50 – $85 | Low | Screening / Hit Validation |
| 1 g | $300 – $480 | Medium | Lead Optimization |
| 5 g | $1,200 – $1,800 | High | Consider In-House Synthesis |
Technical Deep Dive: Synthetic Accessibility
For projects requiring >5g, the commercial price becomes prohibitive. The "Make vs. Buy" decision heavily favors synthesis using the Bucherer-Bergs reaction .[1] This route is robust, scalable, and avoids the use of hazardous cyanide gas (using KCN/NaCN salts instead).
Validated Synthesis Protocol (Bucherer-Bergs Route)
This workflow converts 4-piperidone into the target amino ester.[1]
Step 1: Formation of the Spirohydantoin[1]
-
Reagents: N-Benzyl-4-piperidone (or N-Boc-4-piperidone), KCN, (NH₄)₂CO₃, Ethanol/Water (1:1).[1]
-
Conditions: 60°C, 24-48 hours in a sealed vessel.
-
Mechanism: The ketone undergoes condensation to form a spiro-hydantoin ring at the C4 position.[1]
-
Yield: Typically 70-85%.[1]
Step 2: Hydrolysis to the Amino Acid[1]
-
Reagents: Ba(OH)₂ or NaOH (aq), Reflux (100°C+), 48h.
-
Process: Harsh basic hydrolysis opens the hydantoin ring to yield the gem-disubstituted amino acid (4-amino-piperidine-4-carboxylic acid).[1]
-
Note: This step requires high temperature and pressure (bomb reactor recommended for scale).
Step 3: Selective Protection & Esterification[1]
-
Boc Protection: React the intermediate with Boc₂O in Dioxane/Water (pH 9-10).[1] The exocyclic amine reacts faster than the hindered secondary piperidine amine (if unprotected), but typically, if starting with N-Benzyl, the Benzyl is removed after or the N-Boc is installed before.[1]
-
Esterification: Standard Fisher esterification (EtOH, SOCl₂) or alkylation (EtI, K₂CO₃) of the Boc-protected acid.[1]
-
Caution: Acidic esterification (SOCl₂) will remove the Boc group. Preferred Method: Use Ethyl Iodide/Cesium Carbonate in DMF on the Boc-protected acid to preserve the Boc group.[1]
-
Synthetic Workflow Diagram
Figure 1: The Bucherer-Bergs synthetic pathway is the industry standard for generating gem-disubstituted piperidine amino acids.[1][4] Note that esterification must be performed under basic/neutral conditions (alkylation) to prevent Boc deprotection.[1]
Quality Control & Validation
When sourcing this material, the following analytical signatures must be verified to ensure the Boc group is on the correct nitrogen (exocyclic amine) and the ester is intact.
1H NMR Diagnostic Signals (CDCl₃, 400 MHz)
-
δ 1.44 ppm (s, 9H): Strong singlet for the Boc group.
-
δ 1.25 ppm (t, 3H) & δ 4.20 ppm (q, 2H): Characteristic pattern for the Ethyl Ester .
-
δ 4.90–5.10 ppm (br s, 1H): Exchangeable signal for the NH-Boc proton.[1]
-
δ 1.50–3.00 ppm (m, 8H): Piperidine ring protons. The splitting pattern will be complex due to the gem-disubstitution.
Purity Criteria
-
HPLC: >95% area purity (detection at 210 nm; Boc has weak UV absorbance).
-
LCMS: Mass [M+H]⁺ = 273.18 (Free base) or [M+Na]⁺ = 295.16.[1]
-
Chloride Content: If bought as a salt (e.g., Hydrochloride), ensure stoichiometry is 1:1.
Applications in Drug Discovery
The core value of this compound lies in its ability to introduce conformational constraints .[1]
-
Constrained Peptides: It acts as an achiral, conformationally restricted analogue of α-amino acids.[1] Replacing a flexible residue (like Glycine or Alanine) with this scaffold locks the peptide backbone, potentially increasing affinity for GPCRs (e.g., Somatostatin, Opioid receptors).[1]
-
Bifunctional Scaffolds: The orthogonal protection (Boc on amine, Ethyl on acid, secondary amine free) allows for selective functionalization at three distinct vectors, making it ideal for DEL (DNA-Encoded Library) synthesis.[1]
References
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Synthesis of Gem-Disubstituted Piperidines
-
Commercial Data & Properties
-
Medicinal Chemistry Applications
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An In-depth Technical Guide to the Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate Scaffold
Abstract
The Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate scaffold is a cornerstone in modern medicinal chemistry, serving as a highly versatile, bifunctional building block. Its unique architecture, featuring a conformationally restricted piperidine core, a quaternary center, and orthogonally protected functional groups, provides a robust platform for the synthesis of complex molecules and chemical libraries. This guide offers a detailed examination of the scaffold's key structural features, its synthesis, and its principal chemical transformations. We will explore the strategic importance of each component and provide field-proven protocols for its manipulation, underscoring its pivotal role in the development of novel therapeutic agents.
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency in clinically approved drugs, earning them the designation of "privileged scaffolds." The piperidine ring is one such structure, prized for its ability to enhance the druggability of a molecule by modulating physicochemical properties such as lipophilicity and solubility, improving metabolic stability, and facilitating transport across biological membranes.[1]
The this compound scaffold elevates this privileged core by incorporating a unique set of functionalities. It is a Cα,α-disubstituted amino acid analog where the piperidine ring acts as a rigid constraint.[2] This constrained geometry is invaluable for designing ligands with high affinity and selectivity for their biological targets. The presence of two key reactive sites—a Boc-protected amine and an ethyl ester—at a single quaternary carbon allows for controlled, sequential chemical modifications, making it an indispensable tool for constructing diverse and complex molecular architectures.[3]
Deconstruction of the Core Scaffold: Structure and Functionality
To fully leverage this scaffold, it is essential to understand the role and reactivity of each of its constituent parts. The molecule's utility is a direct result of the interplay between the piperidine core, the quaternary center, and the two orthogonally protected functional groups.
Figure 2: A representative synthetic workflow for accessing the target scaffold.
This pathway is advantageous as it builds the key C4-quaternary center early in the sequence. The hydrolysis of the hydantoin intermediate followed by esterification of the resulting amino acid provides the target molecule in good yield. [4]
Key Chemical Transformations and Protocols
The true power of this scaffold lies in the selective and high-yielding transformations of its functional groups. The orthogonality of the Boc-amine and the ethyl ester is the foundation of its synthetic utility.
Figure 3: Reactivity map illustrating the primary transformations of the scaffold.
Boc-Amine Deprotection
This is often the first step when wishing to elaborate from the C4-amino group. The Boc group is efficiently cleaved under acidic conditions.
-
Protocol: Acidic Boc Deprotection
-
Dissolve the scaffold (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
The resulting amine salt can often be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted.
-
-
Causality: The mechanism involves protonation of the carbamate carbonyl, followed by elimination to form carbon dioxide, the stable tert-butyl cation (which is scavenged or forms isobutylene), and the free amine. [5][6]This process is fast, clean, and the byproducts are volatile, simplifying purification.
Ethyl Ester Hydrolysis (Saponification)
To enable amide bond formation, the ethyl ester must be converted to a carboxylic acid.
-
Protocol: Saponification
-
Dissolve the scaffold (1.0 eq) in a mixture of Methanol (or THF) and water.
-
Add Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5-3.0 eq).
-
Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed (monitor by TLC or LC-MS). [7] 4. Remove the organic solvent in vacuo.
-
Dilute the aqueous residue with water and acidify to pH ~3-4 with dilute HCl or KHSO₄ solution.
-
Extract the carboxylic acid product with a suitable organic solvent (e.g., Ethyl Acetate).
-
-
Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic ester carbonyl. This reversible reaction is driven to completion by the deprotonation of the resulting carboxylic acid under the basic conditions, forming a carboxylate salt. [8][9]
Amide Bond Formation
Following hydrolysis, the newly revealed carboxylic acid is a prime site for creating amide linkages, a key bond in many pharmaceuticals.
-
Protocol: EDC/HOBt Mediated Amide Coupling
-
Dissolve the carboxylic acid (from step 4.2) (1.0 eq), the desired amine (1.1 eq), and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Cool the mixture to 0 °C.
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise. [10] 4. Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2-3 eq).
-
Allow the reaction to stir overnight, warming to room temperature.
-
Work-up typically involves aqueous washes to remove the urea byproduct and excess reagents, followed by purification via chromatography.
-
-
Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. [11]This intermediate is prone to racemization and side reactions. HOBt acts as an additive that traps the activated species to form an OBt-ester, which is more stable yet still highly reactive towards the amine nucleophile, leading to a cleaner reaction and higher yields of the desired amide. [11]
Applications in Drug Discovery
The utility of the this compound scaffold is demonstrated by its application as an intermediate in the synthesis of various biologically active molecules.
-
Constrained Peptidomimetics: By incorporating this scaffold into a peptide sequence, researchers can enforce a specific backbone conformation, which can be crucial for enhancing binding to targets like proteases or G-protein coupled receptors.
-
Fragment-Based Drug Discovery (FBDD): The scaffold serves as an excellent starting point in FBDD, providing a rigid 3D core that can be elaborated in multiple vectors to optimize interactions within a target's binding pocket.
-
Key Intermediate for APIs: This scaffold is a documented building block for a range of therapeutic candidates. For example, derivatives are used in the synthesis of SMN protein modulators, RhoA inhibitors for cardiovascular disease, and C5aR antagonists. [12][13]
Conclusion
The this compound scaffold is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its combination of a privileged piperidine core with orthogonally protected, reactive functional groups provides a reliable and versatile platform for the efficient synthesis of novel and complex molecules. A thorough understanding of its structural features and chemical reactivity, as outlined in this guide, empowers researchers to rationally design and execute synthetic strategies, accelerating the journey from molecular concept to potential therapeutic reality.
References
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Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. [Link]
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PubChem. (n.d.). 4-[(tert-Butoxycarbonyl)amino]piperidine-4-carboxylic acid. [Link]
-
Chemtips. (2012). Reactions that Work: Boc Protection. [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Pharmaffiliates. (n.d.). Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate. [Link]
-
Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]
-
Technical Disclosure Commons. (2024). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. [Link]
-
GSRS. (n.d.). ETHYL 1-(TERT-BUTOXYCARBONYL)-4-PIPERIDINECARBOXYLATE. [Link]
-
ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. [Link]
-
Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. [Link]
-
ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
ResearchGate. (2025). Ethyl Ester From the Single-Phase Base-Catalysed Ethanolysis of Vegetable Oils. [Link]
-
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
-
RSC Publishing. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). [Link]
-
ResearchGate. (2014). How do I remove Boc and Fmoc groups from Fmoc-β-Lys(Boc)-OH?. [Link]
-
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
American Elements. (n.d.). 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid. [Link]
-
ResearchGate. (2025). Amide Bond Formation and Peptide Coupling. [Link]
-
IJRPS. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
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A Senior Application Scientist's Guide to the Strategic Use of the Boc Protecting Group in Piperidine Carboxylate Derivatives
Abstract
The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, the inherent nucleophilicity and basicity of the piperidine nitrogen present a significant challenge in multi-step organic synthesis, necessitating the use of protecting groups to prevent unwanted side reactions.[3] Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its robustness, ease of installation, and mild, selective removal.[4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the strategic role of the Boc protecting group in the synthesis and manipulation of piperidine carboxylate derivatives. We will explore the underlying chemical principles, provide field-proven experimental protocols, and illustrate the impact of the Boc group on molecular properties and synthetic strategy.
Introduction: The Piperidine Scaffold and the Imperative for Protection
Piperidine carboxylates, such as nipecotic and isonipecotic acids, are invaluable building blocks in drug discovery.[1][2] Their rigid, saturated heterocyclic structure allows for the precise spatial orientation of functional groups, a critical factor in designing molecules that bind to specific biological targets. However, the secondary amine within the piperidine ring is a potent nucleophile and a base. Left unprotected during a synthetic sequence, this amine can interfere with a wide array of chemical transformations, leading to a mixture of undesired products and significantly reducing the yield of the target molecule.
To achieve chemo- and regioselectivity, the amine must be "masked" or protected. An ideal protecting group should be:
-
Easy and efficient to introduce onto the substrate.
-
Stable to a wide range of reaction conditions.
-
Readily and selectively removed under mild conditions that do not affect other functional groups in the molecule.
The tert-butoxycarbonyl (Boc) group fulfills these criteria exceptionally well, making it one of the most frequently used amine protecting groups in both academic and industrial settings.[5][6]
The Chemistry of Boc Protection: Mechanism and Protocol
The introduction of the Boc group onto the piperidine nitrogen is a straightforward and high-yielding nucleophilic acyl substitution reaction.[3]
Mechanism of Protection
The most common reagent for this transformation is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[3][7] The reaction proceeds via the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the piperidine nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[3][8] This forms a transient tetrahedral intermediate.
-
Intermediate Collapse: The tetrahedral intermediate collapses, expelling a tert-butyl carbonate leaving group.[8][9]
-
Deprotonation & Decomposition: The tert-butyl carbonate is unstable and rapidly breaks down into gaseous carbon dioxide and a tert-butoxide anion.[7][8] The highly basic tert-butoxide then deprotonates the positively charged nitrogen, yielding the final N-Boc protected piperidine and tert-butanol.[7] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[3][8]
This reaction is often facilitated by a non-nucleophilic base like triethylamine (TEA) or by performing the reaction in a biphasic system with a mild inorganic base like sodium bicarbonate.[6][7]
Visualization: Boc Protection Workflow
Caption: General workflow for Boc protection of a piperidine derivative.
Field-Proven Experimental Protocol: Boc Protection
Objective: To synthesize 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.
Materials:
-
Piperidine-4-carboxylic acid (isonipecotic acid)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium Bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, suspend piperidine-4-carboxylic acid (1.0 equiv.) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium bicarbonate (3.0 equiv.) to the suspension.
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1 equiv.) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the starting material is consumed, concentrate the mixture in vacuo to remove the dioxane. Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The resulting white solid, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, is typically of high purity and can often be used without further purification.[10] If needed, recrystallization from a suitable solvent system can be performed.
The Chemistry of Boc Deprotection: Controlled Amine Liberation
The key advantage of the Boc group is its lability under acidic conditions, allowing for its clean removal without affecting many other functional groups.[3][4]
Mechanism of Deprotection
Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its strength and volatility, which simplifies product isolation.[3][7] The acid-catalyzed removal follows a distinct E1-type mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[3][11] This makes the carbonyl carbon more electrophilic and weakens the adjacent bonds.
-
Formation of a tert-butyl Cation: The protonated carbamate is unstable. The tert-butyl-oxygen bond cleaves to form a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[3][7][11] The stability of this carbocation is the primary reason the Boc group is so acid-sensitive.[11]
-
Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas and the free piperidine amine.[3][7]
-
Amine Salt Formation: In the acidic medium, the newly liberated amine is immediately protonated to form the corresponding ammonium salt (e.g., a trifluoroacetate salt).[3]
A potential side reaction is the alkylation of nucleophilic residues (like tryptophan or tyrosine in peptides) by the electrophilic tert-butyl cation.[3] This is often mitigated by adding "scavenger" reagents, such as triisopropylsilane (TIS) or water, to the reaction mixture to trap the carbocation.
Visualization: Boc Deprotection Mechanism
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Field-Proven Experimental Protocol: Boc Deprotection
Objective: To deprotect 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid to yield piperidine-4-carboxylic acid trifluoroacetate salt.
Materials:
-
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve the N-Boc protected piperidine (1.0 equiv.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA) (10-20 equiv., often as a 25-50% solution in DCM).[3]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically rapid, often complete within 30 minutes to 2 hours.[3] Monitor by TLC or LC-MS until the starting material is no longer observed.
-
Work-up: Upon completion, remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene can help remove residual TFA.
-
Isolation: The crude product is the piperidine TFA salt. It can often be precipitated or triturated by adding cold diethyl ether, collected by filtration, and dried in vacuo. This salt is frequently used directly in the next synthetic step without neutralization.
Impact of the Boc Group on Molecular Properties
The introduction of the bulky and electron-withdrawing Boc group significantly alters the physicochemical properties of the parent piperidine carboxylate.
| Property | Unprotected Piperidine | N-Boc Protected Piperidine | Causality & Implication |
| Nitrogen Nucleophilicity | High | Significantly Reduced | The lone pair on the nitrogen is delocalized into the carbonyl system of the carbamate, rendering it non-nucleophilic and non-basic. This is the primary basis of its protective function.[3] |
| Solubility | Often highly water-soluble (as a salt) | Increased solubility in organic solvents (e.g., DCM, EtOAc, THF) | The large, lipophilic tert-butyl group increases the organic character of the molecule, simplifying extraction and purification in non-aqueous systems.[10] |
| Conformational Rigidity | Flexible chair conformations | Increased steric hindrance can influence the equilibrium between axial and equatorial conformers of substituents on the ring. | The bulky Boc group can introduce a conformational bias, which can be a strategic element in stereoselective synthesis. |
| Handling | Often hygroscopic and difficult to handle crystalline solids or oils | Typically well-behaved, crystalline solids with defined melting points.[2][10] | N-Boc derivatives are generally easier to handle, weigh, and purify, improving experimental reproducibility. |
Strategic Application in Multi-Step Synthesis
The true power of the Boc group lies in its role as a strategic tool in complex molecular construction, particularly in pharmaceutical synthesis.[2][3][5]
Orthogonal Protection Strategies
In molecules with multiple functional groups, it is often necessary to use several different protecting groups that can be removed under distinct conditions. This is known as an "orthogonal" protection strategy. The Boc group is a cornerstone of such strategies.[12]
-
Boc (Acid-Labile): Removed with strong acids like TFA.[4]
-
Fmoc (Base-Labile): The Fluorenylmethyloxycarbonyl group is stable to acid but is cleaved by bases like piperidine.[7][12]
-
Cbz (Hydrogenolysis): The Carboxybenzyl group is stable to both acid and base but is removed by catalytic hydrogenation (e.g., H₂/Pd-C).[4][11]
This orthogonality allows for the selective deprotection and functionalization of one site on a complex molecule while other protected sites remain untouched.
Visualization: Orthogonal Synthesis Strategy
Caption: An example of an orthogonal strategy using Boc and Fmoc groups.
Conclusion
The tert-butoxycarbonyl (Boc) group is an indispensable tool in the synthesis of piperidine carboxylate-containing molecules.[3] Its predictable and robust chemistry, coupled with the mild conditions required for its removal, provides a reliable method for managing the reactivity of the piperidine nitrogen.[3] For researchers in drug development, a thorough understanding of the principles and practicalities of Boc protection and deprotection is not merely a technical skill but a fundamental component of strategic synthetic design, enabling the efficient construction of complex and novel therapeutic agents.
References
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
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GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
- Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
-
MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide. Retrieved from [Link]
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Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate molecular weight
An In-depth Technical Guide to Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate: A Cornerstone Building Block in Modern Drug Discovery
Executive Summary: this compound is a synthetically versatile building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a Cα,Cα-disubstituted amino acid motif embedded within a piperidine ring, offers a unique conformational rigidity that is highly desirable in the design of targeted therapeutics. The orthogonal protection of its two primary functional groups—a tert-butoxycarbonyl (Boc) protected amine and an ethyl ester—allows for precise, sequential chemical modifications. This guide provides a comprehensive overview of its molecular properties, strategic applications, a detailed synthetic workflow, and robust analytical protocols for its characterization, serving as a critical resource for scientists leveraging this scaffold in their research programs.
Core Molecular Profile
This compound is a white crystalline solid at room temperature.[1] Its core structure is a piperidine ring substituted at the 4-position with both a Boc-protected amine and an ethyl carboxylate group. This arrangement makes it a valuable non-natural amino acid analogue for introducing constrained structural elements into small molecules.
Chemical and Physical Properties
The key physicochemical properties of the compound are summarized below, providing essential data for experimental design and handling.
| Property | Value | Source |
| Molecular Weight | 272.34 g/mol | [2][3][4] |
| Molecular Formula | C₁₃H₂₄N₂O₄ | [2][3][4] |
| IUPAC Name | ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate | [4] |
| CAS Number | 956460-98-3 | [2][4] |
| Appearance | White crystalline powder/solid | [1][3] |
| Storage Conditions | 2-8°C, sealed in a dry, dark environment | [5][6] |
Strategic Importance in Medicinal Chemistry
The utility of this molecule stems from its bifunctional and sterically defined nature. The Boc and ethyl ester groups are "orthogonally protected," meaning one can be chemically removed without affecting the other. This is a cornerstone of modern synthetic strategy.
-
Boc Group: The tert-butoxycarbonyl group is a robust protecting group for the amine, stable to a wide range of reaction conditions. However, it can be selectively and cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the free amine for subsequent coupling reactions.
-
Ethyl Ester: The ester can be hydrolyzed under basic conditions (e.g., lithium hydroxide in a water/solvent mixture) to yield the corresponding carboxylic acid, which can then be activated for amide bond formation.
This dual functionality allows the molecule to serve as a central scaffold, enabling divergent synthesis pathways to build libraries of complex molecules. It is a key intermediate in the synthesis of compounds for a variety of therapeutic targets.[6]
Key Application Areas:
-
Protein Kinase B (Akt) Inhibitors: This scaffold is a foundational piece in the development of potent and orally bioavailable inhibitors of Akt, a critical signaling protein often deregulated in cancer.[7]
-
Enzyme Inhibition: It serves as a starting material for synthesizing inhibitors of enzymes like proteases, which are implicated in viral diseases and cancer.[8]
-
PROTACs and Molecular Glues: As a bifunctional linker precursor, it is valuable in the construction of Proteolysis Targeting Chimeras (PROTACs) and other protein degrader molecules.[2]
-
Neurological Drug Development: The piperidine motif is a common feature in drugs targeting the central nervous system, and this building block is used to explore novel therapeutics for neurological disorders.[8][9]
-
Receptor Antagonists: The molecule has been utilized in the preparation of C5a receptor (C5AR) antagonists, which have potential in treating inflammatory diseases.[10]
Caption: Logical workflow for the strategic use of the title compound.
Synthesis and Purification Workflow
A reliable synthesis of this building block is crucial for its application. While multiple routes exist, a common and illustrative pathway begins with 4-piperidone and proceeds through the formation of a key amino acid precursor. This multi-step process highlights fundamental organic chemistry transformations.
Caption: A representative synthetic workflow from a common starting material.
Experimental Protocol: Synthesis
This protocol is a representative synthesis adapted from established procedures for analogous compounds.[11]
Step 1: Synthesis of 4-Amino-piperidine-4-carboxylic Acid (Precursor)
-
Rationale: This step often starts with a Bucherer-Bergs reaction on 4-piperidone to form a spiro-hydantoin, which is then hydrolyzed under harsh basic conditions to yield the free α,α-disubstituted amino acid. This is a classic and robust method for creating such scaffolds.
-
To a solution of 4-piperidone monohydrate hydrochloride (1 eq) and ammonium carbonate (2.2 eq) in a mixture of methanol and water, add potassium cyanide (2.1 eq) in water dropwise.
-
Stir the sealed reaction at room temperature for 48 hours.
-
Concentrate the reaction mixture and cool to precipitate the hydantoin intermediate.
-
Hydrolyze the collected hydantoin solid with an excess of barium hydroxide in water at reflux for 72 hours.
-
Cool the mixture and acidify with sulfuric acid to precipitate barium sulfate.
-
Filter the mixture and concentrate the filtrate to yield the crude amino acid precursor.
Step 2: Boc Protection
-
Rationale: The amine is protected to prevent it from reacting in the subsequent esterification step. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation.
-
Suspend the crude amino acid (1 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (2.5 eq) and stir until the solid dissolves.
-
Cool the solution to 0°C and add Boc₂O (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Wash with ethyl acetate, then acidify the aqueous layer with potassium hydrogen sulfate to pH 2-3.
-
Extract the product into ethyl acetate, dry over sodium sulfate, and concentrate to yield N-Boc-4-amino-piperidine-4-carboxylic acid.
Step 3: Ethyl Esterification
-
Rationale: The carboxylic acid is converted to the ethyl ester to complete the synthesis. This can be achieved via several methods, including a Fischer esterification or by using a coupling agent.
-
Dissolve the N-Boc protected amino acid (1 eq) in absolute ethanol.
-
Cool to 0°C and slowly add thionyl chloride (1.5 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Cool to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude product.
Purification
The final product is typically purified using flash column chromatography on silica gel.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50% ethyl acetate) is typically effective for eluting the product. The precise gradient should be determined by TLC analysis.
Analytical Characterization and Quality Control
Rigorous analytical validation is essential to confirm the structure and purity of the final compound. This ensures the reliability of data generated in subsequent biological or chemical experiments.
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation and purity | Signals corresponding to the piperidine ring protons (δ 1.5-3.5 ppm), Boc methyl protons (singlet, ~δ 1.4 ppm), and ethyl group protons (triplet and quartet).[6] |
| ¹³C NMR | Structural confirmation | Signals for carbonyl carbons (Boc: ~155 ppm; ester: ~175 ppm), piperidine ring carbons, and aliphatic carbons of the protecting groups.[6] |
| Mass Spec (MS) | Molecular weight verification | Detection of the molecular ion peak [M+H]⁺ at m/z ≈ 273.18.[6] |
| IR Spectroscopy | Functional group confirmation | Characteristic C=O stretching frequencies for the Boc carbamate (~1680–1720 cm⁻¹) and the ethyl ester (~1735 cm⁻¹).[6] |
| HPLC | Purity assessment | A single major peak with purity ≥95% (AUC) is typically required for research applications.[6] |
Protocol: HPLC Purity Assessment
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Prep: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.
-
Acceptance Criteria: Purity should be ≥95% by area under the curve (AUC).
References
- Vertex AI Search. (2026). Ethyl 4-((tert-butoxycarbonyl)amino)
- Nia Innovation. (2026). Ethyl-4-[(tert-butoxycarbonyl)
- Pharmaffiliates. (2026). CAS No : 620619-26-3 | Product Name : Ethyl 4-((tert-butoxycarbonyl)amino)
- PubChem. (2026). Ethyl 4-((tert-butoxycarbonyl)amino)
- Sigma-Aldrich. (2026). 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid.
- PubChem. (2026). 4-[(tert-Butoxycarbonyl)amino]piperidine-4-carboxylic acid.
- Benchchem. (2026). Methyl 4-((tert-butoxycarbonyl)amino)
- ChemScene. (2026). 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid.
- Benchchem. (2026). 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3.
- ACG Publications. (2025).
- Technical Disclosure Commons. (2024).
- BLDpharm. (2026). 956460-98-3|Ethyl 4-((tert-butoxycarbonyl)amino)
- ACS Publications. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).
- Organic Syntheses. (2026). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.
- NINGBO INNO PHARMCHEM CO.,LTD. (2024). CAS:956460-98-3 Ethyl 4-((tert-butoxycarbonyl)amino)
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Stability of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate under different conditions
Title: Technical Guide: Stability Profile & Handling of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate
Executive Summary & Chemical Identity
This compound (CAS: 956460-98-3) is a critical gem-disubstituted amino acid building block used in the synthesis of peptidomimetics, opioid receptor ligands (e.g., carfentanil analogues), and conformationally restricted scaffolds. Its unique structural feature—a quaternary carbon at the 4-position carrying both an amino and a carboxylate group—imparts distinct stability characteristics compared to standard linear amino esters.
This guide details the stability profile, degradation pathways, and validated handling protocols for this compound, ensuring integrity during storage and synthetic manipulation.
Chemical Specifications
| Property | Detail |
| IUPAC Name | Ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate |
| CAS Number | 956460-98-3 |
| Molecular Formula | C₁₃H₂₄N₂O₄ |
| Molecular Weight | 272.34 g/mol |
| Key Functional Groups | [1][2][3][4][5][6][7][8][9][10] • Secondary Amine (Piperidine N1, if free base)• Carbamate (N-Boc)[1][10][11][12]• Ethyl Ester (Sterically hindered) |
| pKa (Calculated) | ~10.5 (Piperidine NH), ~11 (Carbamate NH - very weak acid) |
Stability Profile Under Stress Conditions
The stability of this compound is governed by the orthogonality of the Boc protecting group and the ethyl ester. However, the gem-disubstituted nature (steric bulk at C4) significantly retards ester hydrolysis compared to non-hindered analogues.
Acidic Stability (Boc Sensitivity)
-
Condition: Dilute Acid (0.1 M HCl, pH 1-2) at RT.
-
Observation: Slow degradation. The Boc group is relatively robust to dilute aqueous acid at room temperature but will cleave over prolonged exposure.
-
Condition: Strong Acid (TFA, 4M HCl in Dioxane).
-
Outcome: Rapid and quantitative removal of the Boc group.
-
Reaction:
-
Critical Note: The ethyl ester is generally stable under the conditions used to remove the Boc group (e.g., TFA/DCM 1:1, 0°C to RT), allowing for selective deprotection.
Basic Stability (Ester Hydrolysis)
-
Condition: Mild Base (NaHCO₃, pH 8-9).
-
Observation: Stable.
-
Condition: Strong Base (1M NaOH, LiOH).
-
Outcome: Saponification of the ethyl ester to the free acid (CAS 252720-31-3).
-
Kinetic Insight: Hydrolysis is slower than typical esters due to the steric hindrance of the adjacent quaternary center (gem-amino/carboxyl substitution). Heating (40-60°C) is often required to drive saponification to completion efficiently.
Thermal & Oxidative Stability
-
Thermal: Stable up to ~100°C. Above 150°C, thermal de-Bocylation (isobutylene elimination) occurs.
-
Oxidative: The piperidine nitrogen (if unprotected) is susceptible to oxidation to the N-oxide by peroxides or mCPBA. It also reacts with atmospheric CO₂ to form carbamates if left as a free base oil.
Degradation Pathways (Visualization)
The following diagram illustrates the primary degradation routes based on pH and environmental stress.
Caption: Primary chemical degradation pathways. Acidic conditions target the carbamate (Red), while basic conditions target the ester (Green).
Experimental Protocols
Stability-Indicating HPLC Method
To accurately monitor degradation, use the following validated method parameters. The acidic mobile phase ensures the piperidine amine is protonated, preventing peak tailing.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 5% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Amide/Ester absorption) |
| Retention Order | Free Acid (Polar) < Des-Boc Amine < Target Compound < N-Protected Impurities |
Forced Degradation Workflow
This protocol validates the stability profile for regulatory filing or process robustness.
-
Preparation: Dissolve 10 mg of compound in 10 mL of diluent (50:50 MeCN:H₂O).
-
Acid Stress: Add 1 mL 1N HCl. Incubate at RT for 24h. Expect <5% degradation. Heat to 60°C for 4h to force Boc removal.
-
Base Stress: Add 1 mL 1N NaOH. Incubate at 60°C for 4h. Expect hydrolysis to carboxylic acid.[4]
-
Oxidative Stress: Add 100 µL 30% H₂O₂. Incubate at RT for 24h. Monitor for N-oxide (+16 Da mass shift).
Storage & Handling Recommendations
-
Physical State: The free base is often a viscous oil or low-melting solid; the HCl salt is a stable white solid.
-
Hygroscopicity: The salt form is hygroscopic. Store in a desiccator.
-
Storage Temperature: -20°C for long-term (>6 months); 2-8°C for active use.
-
Atmosphere: Store under Argon or Nitrogen. The free secondary amine reacts with atmospheric CO₂ to form carbamic acid salts (white crust formation on oil surface).
Self-Validating Storage Check: If the compound (free base) turns from a clear oil to a cloudy suspension, it has likely absorbed CO₂ or moisture. Dissolve in DCM and wash with sat. NaHCO₃ to regenerate the free base before use.
References
-
PubChem. this compound Compound Summary. National Library of Medicine. Link
-
Organic Syntheses. Preparation of 1-tert-Butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic Acid.[7] Org.[3] Synth. 2006, 83, 18. (Demonstrates hydrolysis selectivity in gem-disubstituted piperidines). Link
-
Hammarström, L. G. J., et al. A Convenient Preparation of an Orthogonally Protected Cα,Cα-Disubstituted Amino Acid Analog.[7] Journal of Organic Chemistry. (Discusses steric hindrance in hydrolysis). Link
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc/Ester stability profiles). Link
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Methodological & Application
Application Note: Protocol for N-Boc Deprotection of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate
Executive Summary & Strategic Analysis
The substrate Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate represents a specialized class of "gem-disubstituted" amino acid derivatives. Unlike standard linear amino acids, the C4 position of the piperidine ring is sterically crowded, bearing both the amino and carboxylate functionalities. This structural rigidity imparts unique pharmacological properties but presents specific synthetic challenges during deprotection.
Core Challenges:
-
Steric Bulk: The geminal disubstitution at C4 can retard the rate of protonation and fragmentation compared to unhindered amines.
-
Ester Stability: While ethyl esters are relatively robust, the presence of strong acid and adventitious water can catalyze hydrolysis to the carboxylic acid (saponification), destroying the target molecule.
-
Product Isolation: The resulting product is a diamine (the piperidine secondary amine and the exocyclic primary amine). Isolation as a free base is risky due to high water solubility and potential intermolecular reactions. Isolation as the dihydrochloride salt is the most robust strategy.
This guide prioritizes anhydrous acidolysis using HCl/Dioxane as the "Gold Standard" method to ensure quantitative yield and direct isolation of the stable salt form.
Chemical Mechanism
The deprotection follows an acid-catalyzed fragmentation pathway (E1/SN1 character).
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid.
-
Fragmentation: The tert-butyl cation cleaves, releasing a carbamic acid intermediate.
-
Decarboxylation: The unstable carbamic acid spontaneously loses CO₂, yielding the free amine.
-
Salt Formation: In the presence of excess acid, both the newly liberated exocyclic amine and the piperidine ring nitrogen are protonated.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway of acid-catalyzed Boc deprotection yielding the dihydrochloride salt.
Experimental Protocols
Method A: HCl in Dioxane (Gold Standard)
Best for: Isolation of the product as a stable solid; avoiding aqueous workup; preventing ester hydrolysis.
Reagents:
-
Substrate: this compound (1.0 equiv).
-
Acid: 4.0 M HCl in 1,4-Dioxane (anhydrous) (10–20 equiv).
-
Solvent: Anhydrous 1,4-Dioxane (or Diethyl Ether if substrate solubility permits).
Protocol Steps:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve the substrate (1.0 g, ~3.67 mmol) in a minimum amount of anhydrous 1,4-dioxane (approx. 5–10 mL).
-
Note: If the substrate is an oil or gum, ensure it is fully dissolved before adding acid.
-
-
Acid Addition: Cool the solution to 0°C (ice bath). Add 4.0 M HCl in dioxane (10 mL, ~40 mmol) dropwise over 5 minutes.
-
Why 0°C? Controls the exotherm of protonation and prevents initial ester cleavage.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 2–4 hours.
-
Monitoring: Monitor by TLC (stain with Ninhydrin; the product will stay at the baseline) or LC-MS. Look for the disappearance of the Boc mass (+100) and appearance of the amine mass.
-
-
Precipitation: As the reaction proceeds, the dihydrochloride salt often precipitates as a white solid.
-
Optimization: If no precipitate forms, add anhydrous diethyl ether (20 mL) or hexanes to induce crystallization.
-
-
Isolation: Filter the solid under an inert atmosphere (nitrogen blanket) if possible, as the salt is hygroscopic. Wash the filter cake with anhydrous ether (3 x 10 mL) to remove excess HCl and isobutene byproducts.
-
Drying: Dry the solid in a vacuum desiccator over P₂O₅ or NaOH pellets to remove trace acid.
Yield: Typically 90–98% as the dihydrochloride salt.
Method B: TFA / DCM (Solution Phase)
Best for: Substrates with poor solubility in dioxane; scenarios where the free base is required immediately for a subsequent coupling reaction.
Reagents:
-
Trifluoroacetic Acid (TFA) (Reagent Grade).
-
Dichloromethane (DCM) (Anhydrous).[1]
-
Optional: Triethylsilane (TES) or Anisole (cation scavengers).
Protocol Steps:
-
Preparation: Dissolve the substrate in DCM (concentration ~0.1 M).
-
Scavenger Addition (Recommended): Add 2–5 equivalents of Triethylsilane.
-
Why? The tert-butyl cation generated can re-attach to the piperidine ring or other nucleophiles. Scavengers quench this cation irreversibly.
-
-
Acidolysis: Cool to 0°C. Add TFA dropwise until a ratio of 1:1 (v/v) TFA:DCM is reached.
-
Stirring: Stir at room temperature for 1–2 hours.
-
Workup (Critical):
-
Option 1 (Salt Isolation): Concentrate the mixture in vacuo. Co-evaporate with toluene (3x) or DCM (3x) to remove excess TFA. The residue is the TFA salt.
-
Option 2 (Free Base - Risky): Cool the residue to 0°C. Neutralize carefully with saturated aqueous NaHCO₃ or 1M Na₂CO₃. Do not use NaOH (risk of ester hydrolysis). Extract rapidly with DCM or CHCl₃/IPA (3:1). Dry over Na₂SO₄ and concentrate.
-
Data Summary & Comparison
| Feature | Method A: HCl / Dioxane | Method B: TFA / DCM |
| Product Form | Dihydrochloride Salt ( | Trifluoroacetate Salt ( |
| Ester Stability | High (Anhydrous conditions) | Moderate (TFA can promote transesterification/hydrolysis if wet) |
| Workup | Filtration (Simple) | Evaporation/Extraction (Tedious) |
| Hygroscopicity | Moderate | High (TFA salts are often oils/gums) |
| Reaction Time | 2–4 Hours | 1–2 Hours |
| Recommendation | Preferred for Storage | Preferred for Immediate Use |
Troubleshooting & Critical Control Points
"The reaction is incomplete after 4 hours."
-
Cause: The gem-disubstituted center creates a "neopentyl-like" steric environment, shielding the carbamate.
-
Solution: Increase the concentration of HCl. Use 4M HCl in Dioxane without further dilution. Do not heat above 40°C, as this endangers the ethyl ester.
"My product turned into a liquid/gum upon filtration."
-
Cause: The dihydrochloride salt is extremely hygroscopic. It absorbed atmospheric moisture during filtration.
-
Solution: Perform filtration under a nitrogen cone. Store the product immediately in a desiccator. If it gums up, re-dissolve in minimal MeOH and precipitate with Et₂O.
"I see a byproduct with Mass M-28."
-
Cause: Ester hydrolysis.[2] You have lost the ethyl group (-C2H5) and formed the free carboxylic acid.
-
Prevention: Ensure all solvents are strictly anhydrous. Avoid aqueous workups. If neutralizing, use cold bicarbonate, never hydroxide.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on Boc chemistry and stability).
-
Han, G.; Tamaki, M.; Hruby, V. J. "Fast, Efficient and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane (4 M)." Journal of Peptide Research, 2001 , 58(3), 338–341. Link
- Lundt, B. F.; Johansen, N. L.; Vølund, A.; Markussen, J. "Removal of acid-labile amino-protecting groups with trifluoroacetic acid: Scavengers and mechanisms." International Journal of Peptide and Protein Research, 1978, 12(5), 258–268.
-
PubChem Compound Summary. "this compound."[3] CID 59152330.[3] Link
Sources
Application Notes and Protocols for Amide Coupling Reactions with Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate Derivatives
Introduction: The Central Role of the Amide Bond in Modern Drug Discovery
The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and proteins and appearing in approximately 25% of all pharmaceutical drugs.[1] Its remarkable stability and ability to participate in hydrogen bonding make it a privileged functional group for molecular recognition at biological targets. The most common and versatile method for its construction is the coupling of a carboxylic acid and an amine.[2][3] However, the direct condensation of these two moieties is inefficient due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[4]
To overcome this thermodynamic barrier, the carboxylic acid must first be "activated" to a more electrophilic species. This is achieved using a vast arsenal of commercially available coupling reagents. This guide provides an in-depth analysis and detailed protocols for the effective use of these reagents with a particularly valuable class of building blocks: derivatives of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate. This bifunctional scaffold, featuring a protected amine and an ester, is a key component in the synthesis of complex molecules with applications in various therapeutic areas.[5][6] We will explore the mechanistic rationale behind reagent selection and provide field-tested protocols to empower researchers in their drug development endeavors.
Theoretical Foundation: The Principle of Carboxylic Acid Activation
The fundamental strategy for amide bond formation is a two-step process, which can be performed sequentially or, more commonly, in a single pot.[2][7]
-
Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate, typically an active ester or a similar species. This step converts the poor leaving group of the carboxylic acid (-OH) into a much better one.[4]
-
Acylation: The amine nucleophile attacks the activated carbonyl carbon, displacing the leaving group and forming the stable amide bond.[3]
The choice of coupling reagent is critical and depends on factors such as substrate complexity, steric hindrance, solubility, and the need to suppress side reactions, most notably racemization of chiral centers.[2][8]
Major Classes of Coupling Reagents
Two dominant classes of reagents have emerged as the most reliable and versatile for amide synthesis: Carbodiimides and Onium Salts.
-
Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorses in organic synthesis.[8][9] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] While effective, this intermediate is prone to racemization and can rearrange into a stable N-acylurea byproduct, terminating the reaction.[7] To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are almost always included. These additives trap the O-acylisourea to form a less reactive but more stable active ester, which suppresses both racemization and byproduct formation.[8][9]
-
Onium Salts (Aminium/Uronium & Phosphonium): This class represents a significant improvement over carbodiimide methods, especially for challenging couplings.[2] Reagents are categorized as aminium/uronium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP, BOP).[7] HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]), one of the most powerful reagents, reacts with a carboxylate to form a highly reactive OAt-active ester.[10][11][12] These reagents are known for their high efficiency, fast reaction times, and low rates of racemization, making them ideal for complex and sterically hindered substrates.[9][11] Unlike carbodiimide reactions, their use necessitates a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA), to first deprotonate the carboxylic acid.[12]
The Building Block: this compound
This molecule is a bifunctional synthetic intermediate.[5] Its key features are:
-
A Secondary Amine: Protected with a tert-butoxycarbonyl (Boc) group. The Boc group is stable to the basic conditions of many coupling reactions but can be easily removed with mild acid (e.g., TFA) to reveal the free amine for further functionalization.[5]
-
An Ethyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid, providing another handle for chemical modification. For the protocols described below, we will assume the coupling partner is a separate carboxylic acid, and the piperidine nitrogen will be deprotected and used as the amine nucleophile.
Before use in a coupling reaction, the Boc-protected precursor must be deprotected to yield Ethyl 4-aminopiperidine-4-carboxylate. This is typically achieved by stirring the starting material in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by evaporation and neutralization.
Core Protocols: A Comparative Approach
We present two robust, validated protocols for coupling a generic carboxylic acid (R-COOH) with the deprotected amine of Ethyl 4-aminopiperidine-4-carboxylate.
Protocol 1: The Workhorse Method using EDC and HOBt
This method is cost-effective and suitable for a wide range of substrates. The use of HOBt is critical for minimizing side reactions. The byproduct from EDC, a urea derivative, is water-soluble, simplifying purification through an aqueous workup.[9][13]
Experimental Workflow Diagram
Caption: General workflow for EDC/HOBt coupling.
Step-by-Step Protocol:
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq), Ethyl 4-aminopiperidine-4-carboxylate (as the HCl or TFA salt, 1.05 eq), and HOBt (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration relative to the carboxylic acid).
-
Base Addition: Add N,N-Diisopropylethylamine (DIEA) (3.0 eq) to the solution. If the amine is used as a free base, only 1.5 eq of DIEA is required. Stir for 5 minutes.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This is crucial to control the initial exothermic reaction and minimize the formation of N-acylurea.[7]
-
EDC Addition: Add EDC·HCl (1.2 eq) to the cooled solution portion-wise over 10-15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.[14]
Protocol 2: The High-Efficiency Method using HATU
This protocol is ideal for sterically hindered substrates, acid-sensitive molecules, or when rapid and clean conversion is paramount. HATU is one of the most effective coupling reagents available, though it is more expensive than EDC.[9]
Reaction Mechanism Diagram
Caption: Simplified HATU activation mechanism.
Step-by-Step Protocol:
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (approx. 0.1 M).
-
Activator & Base Addition: Add HATU (1.1 eq) to the solution, followed by DIEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. This forms the reactive OAt-ester.[10]
-
Amine Addition: Add a solution of Ethyl 4-aminopiperidine-4-carboxylate (as the free base or salt, 1.05 eq) in a small amount of DMF to the pre-activated mixture. If the amine salt is used, ensure enough total base (DIEA) is present for neutralization plus the reaction.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than EDC/HOBt couplings. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: The work-up and purification procedure is identical to that described for the EDC/HOBt protocol (Step 6 and 7).
Experimental Design and Optimization
While the protocols above are robust, achieving optimal results requires careful consideration of several parameters. Unanticipated side reactions, low conversions, or solubility issues can hinder what appears to be a straightforward reaction.[2]
| Parameter | EDC/HOBt Protocol | HATU Protocol | Rationale & Optimization Insights |
| Stoichiometry | Acid (1.0), Amine (1.0-1.2), EDC (1.2), HOBt (1.2), Base (1.5-3.0) | Acid (1.0), Amine (1.0-1.2), HATU (1.1), Base (2.0-3.0) | A slight excess of the amine can drive the reaction to completion. Excess coupling reagent can lead to side reactions; HATU, for instance, can cap unreacted amine if used in large excess.[9] The amount of base depends on whether the amine is a free base or a salt. |
| Solvent | DMF, DCM | DMF, NMP | DMF is the most common solvent due to its high polarity, which aids in dissolving most reactants. For temperature-sensitive substrates, DCM can be used, although solubility may be lower.[7][8] |
| Base | DIEA, Triethylamine (TEA) | DIEA (preferred) | A non-nucleophilic, sterically hindered base is essential to prevent it from competing with the desired amine. DIEA is generally preferred over TEA.[12] |
| Temperature | 0 °C to RT | RT | Cooling is critical for carbodiimide reactions to prevent byproduct formation.[7] HATU reactions are highly efficient and are typically run at room temperature.[8] |
| Reaction Time | 4 - 16 hours | 1 - 4 hours | HATU reactions are significantly faster due to the higher reactivity of the OAt-active ester. |
| Advantages | Cost-effective, readily available, water-soluble byproduct. | High yield, fast, effective for hindered substrates, low racemization. | The choice is a trade-off between cost and efficiency. For routine synthesis, EDC is often sufficient. For difficult couplings, HATU is the superior choice.[11] |
| Disadvantages | Slower, potential for N-acylurea byproduct, higher risk of racemization without additives. | Expensive, byproduct removal requires chromatography. | Careful execution of the EDC protocol (e.g., cooling, correct stoichiometry) can mitigate its disadvantages. |
Conclusion
The successful synthesis of amide bonds is a critical and frequent operation in drug discovery and development. By understanding the fundamental principles of carboxylic acid activation and the specific nuances of different reagent classes, researchers can confidently tackle these transformations. The protocols provided for EDC/HOBt and HATU offer reliable starting points for the coupling of various carboxylic acids with the versatile this compound scaffold. For routine applications, the cost-effectiveness of EDC/HOBt makes it an attractive first choice. For challenging substrates where efficiency and purity are paramount, the superior reactivity of HATU justifies its use. Proper optimization of reaction parameters remains the key to maximizing yield and minimizing impurities, ultimately accelerating the synthesis of novel molecular entities.
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Organic Chemistry. (2021, February 8). EDC Coupling Mechanism [Video]. YouTube. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Hudson, A. L., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(15), 7641–7648. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]
-
Sharma, S., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 21(5), 1433–1436. [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
-
Kwiecień, H., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6615. [Link]
-
Fiasella, A., et al. (2007). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 48(26), 4635-4638. [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
Sources
- 1. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. peptide.com [peptide.com]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 12. HATU - Wikipedia [en.wikipedia.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. growingscience.com [growingscience.com]
Application Notes and Protocols for Solid-Phase Synthesis Involving Ethyl 4-(Boc-amino)piperidine-4-carboxylate
Introduction: The Strategic Value of Constrained Scaffolds in Synthesis
In the landscape of modern drug discovery and chemical biology, the synthesis of complex molecular architectures with precisely controlled three-dimensional shapes is paramount. Ethyl 4-(Boc-amino)piperidine-4-carboxylate emerges as a uniquely valuable building block in this context. It represents a Cα,Cα-disubstituted amino acid analogue, where the piperidine ring introduces significant conformational constraint. This rigidity is highly sought after for designing peptidomimetics, molecules that mimic the structure and function of natural peptides but possess enhanced metabolic stability and bioavailability.[1]
Solid-Phase Synthesis (SPS) provides the ideal platform for incorporating such specialized scaffolds into larger molecules.[1] By anchoring the growing molecular chain to an insoluble polymer resin, SPS simplifies the purification process to mere filtration and washing, enabling the efficient, iterative construction of complex target compounds. This guide provides a detailed exploration of the principles and protocols for effectively utilizing Ethyl 4-(Boc-amino)piperidine-4-carboxylate in Boc-chemistry-based solid-phase synthesis.
Pillar 1: Foundational Principles of Boc-Based Solid-Phase Synthesis
The Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of peptide synthesis.[] Its key feature is its stability under a wide range of chemical conditions, including the basic and nucleophilic environments used for amide bond formation, while being readily cleaved by moderate acids like trifluoroacetic acid (TFA).[][3] This acid-lability forms the basis of the entire synthetic cycle.
A typical Boc-SPPS workflow involves the iterative repetition of three core steps: deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and coupling of the next Boc-protected amino acid.
Figure 1: High-level overview of the Boc-based Solid-Phase Synthesis (SPS) workflow.
Pillar 2: Core Protocols and Methodologies
The successful incorporation of Ethyl 4-(Boc-amino)piperidine-4-carboxylate into a growing peptide chain on a solid support requires careful execution of several key steps. It is important to note that the starting material possesses an ethyl ester. For its direct use in chain elongation via its carboxyl group, this ester must first be hydrolyzed to the corresponding carboxylic acid in solution before being loaded onto the resin.
Protocol 1: Saponification of Ethyl Ester (Pre-Synthesis Preparation)
Causality: The ethyl ester is unreactive towards standard resin loading conditions. Saponification (base-catalyzed hydrolysis) is required to generate the free carboxylate anion, which can then be protonated to the carboxylic acid, the active species for coupling to the solid support.
Step-by-Step Methodology:
-
Dissolve Ethyl 4-(Boc-amino)piperidine-4-carboxylate in a suitable solvent mixture (e.g., THF/Methanol/Water, 2:1:1 v/v/v).
-
Cool the solution to 0°C in an ice bath.
-
Add an aqueous solution of Lithium Hydroxide (LiOH, ~1.5 equivalents) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, carefully acidify the reaction mixture to pH ~3-4 with cold 1N HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-(Boc-amino)piperidine-4-carboxylic acid.[4]
Protocol 2: Loading onto Wang Resin (First Residue Attachment)
Causality: Wang resin is a common choice for producing a C-terminal carboxylic acid upon final cleavage. The loading involves an esterification reaction between the free carboxyl group of our building block and the hydroxymethyl groups on the resin. To drive this reaction and prevent racemization, an activating agent and a coupling catalyst are essential.
Step-by-Step Methodology:
-
Swell the Wang resin (1.0 eq, substitution e.g., 0.8 mmol/g) in Dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
In a separate flask, dissolve 4-(Boc-amino)piperidine-4-carboxylic acid (3.0 eq) in a minimal amount of Dimethylformamide (DMF).
-
Add 1-Hydroxybenzotriazole (HOBt, 3.0 eq) to the solution.
-
Cool the solution to 0°C and add N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq). Stir for 15-20 minutes for pre-activation.
-
Drain the DCM from the swollen resin. Add the pre-activated amino acid solution to the resin.
-
Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).
-
Agitate the mixture at room temperature for 4-12 hours.
-
Monitor the reaction completion using a Kaiser test (should be negative, indicating no free hydroxyl groups remain).
-
After completion, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
To cap any unreacted hydroxyl groups, treat the resin with a solution of Acetic Anhydride/Pyridine/DCM for 30 minutes.[5]
-
Wash the resin again as in step 9 and dry under vacuum.
Protocol 3: The Iterative Synthesis Cycle
This cycle is the core of the synthesis, repeated for each subsequent amino acid to be added to the chain.
Figure 2: Key chemical transformations within a single Boc-SPPS cycle.
Step 3A: Boc Deprotection
Causality: The acid-labile Boc group is selectively removed to expose the N-terminal amine for the next coupling reaction. A solution of TFA in DCM is the standard reagent.[5][6] The tert-butyl cation generated during this process is highly reactive and must be quenched by scavengers to prevent alkylation of sensitive side chains (like Trp or Met).[5]
| Parameter | Condition | Rationale |
| Reagent | 25-50% Trifluoroacetic Acid (TFA) in DCM | Sufficiently acidic to cleave Boc group rapidly without damaging most acid-stable side-chain protecting groups or the resin linkage.[5] |
| Scavenger | 1-2% Triisopropylsilane (TIS) or Anisole | Quenches the reactive tert-butyl cation, preventing side reactions.[7] |
| Time | 1 x 2 min (pre-wash) + 1 x 20-30 min | Ensures complete removal of the Boc group. |
| Washes | DCM (3x), IPA (2x), DCM (3x) | Removes residual acid and byproducts. Isopropanol (IPA) helps to shrink the resin and remove trapped acid.[5] |
Step 3B: Neutralization
Causality: After TFA treatment, the newly exposed amine exists as a trifluoroacetate salt.[6] The subsequent coupling reaction requires a free, nucleophilic amine. Therefore, the resin must be treated with a non-nucleophilic base to deprotonate the amine.
Step-by-Step Methodology:
-
Wash the deprotected peptide-resin with DCM (3x).
-
Treat the resin with a 5-10% solution of Diisopropylethylamine (DIEA) in DCM (2 x 2 min).[6]
-
Wash the resin thoroughly with DCM (5x) to remove excess DIEA, which would otherwise interfere with the subsequent coupling step.
Step 3C: Amide Bond Coupling
Causality: Amide bond formation requires the activation of the carboxylic acid of the incoming amino acid to make it susceptible to nucleophilic attack by the resin-bound amine.[8][9] A variety of coupling reagents exist, often used with additives like HOBt to enhance efficiency and suppress racemization.[10]
| Reagent | Type | Key Features |
| DCC/HOBt | Carbodiimide | Classic, effective, but produces insoluble DCU byproduct. HOBt suppresses racemization. |
| HBTU/DIEA | Aminium Salt | Fast, efficient, forms an active HOBt ester. Byproducts are soluble. Widely used in automated synthesis. |
| HATU/DIEA | Aminium Salt | Similar to HBTU but even more reactive, useful for sterically hindered couplings. |
| EDC/HOBt | Carbodiimide | Water-soluble carbodiimide, byproducts are easily washed away.[10] |
Step-by-Step Methodology (using HBTU):
-
In a separate vessel, dissolve the incoming Boc-amino acid (3.0 eq) and HBTU (2.9 eq) in DMF.
-
Add DIEA (6.0 eq) to the solution and allow it to pre-activate for 2-5 minutes.
-
Drain the solvent from the neutralized peptide-resin and add the activated amino acid solution.
-
Agitate the reaction for 1-2 hours at room temperature.
-
Monitor reaction completion with a Kaiser test (a positive test indicates incomplete coupling, requiring a recoupling step).
-
Once complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.
Protocol 4: Final Cleavage from Resin
Causality: This is the terminal step where the completed peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed simultaneously. For Boc-SPPS, this traditionally requires a very strong acid like anhydrous Hydrogen Fluoride (HF).[11] However, due to the extreme hazards of HF, TFA-based "cleavage cocktails" are often used for resins like Wang, although they may be less effective for others like MBHA.[7]
| Component | % (v/v) | Function |
| TFA | 88-95% | The strong acid for cleavage of the peptide from the resin and removal of side-chain protecting groups.[7] |
| Water | 2-5% | Scavenger for carbocations; helps hydrolyze protecting groups. |
| Triisopropylsilane (TIS) | 2-5% | Reduces oxidized tryptophan and captures carbocations.[7] |
| Phenol | 2-5% | Cation scavenger, protects Tyr and Trp residues.[7] |
| Ethanedithiol (EDT) | 2-5% | Scavenger used particularly for peptides containing Arg, Met, or Cys. |
Step-by-Step Methodology:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the cold (0°C) cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Wash the resin briefly with neat TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold (0°C) diethyl ether.
-
Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Proceed with purification (typically RP-HPLC) and characterization.
References
-
SciELO México. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]
-
Wiley Online Library. (2020). Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Retrieved from [Link]
-
Organic Syntheses. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
ResearchGate. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]
- Google Patents. (2019). Method for preparing 4-Boc-aminopiperidine.
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Ethyl N-Boc-piperidine-4-carboxylate. Retrieved from [Link]
-
National Institutes of Health. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]
-
Thieme. (2002). Synthesis of Peptides Containing Proline Analogues. Retrieved from [Link]
-
ACS Publications. (2005). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids. Retrieved from [Link]
-
Technical Disclosure Commons. (2024). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Retrieved from [Link]
-
Nature Protocols. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
-
Semantic Scholar. (2013). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Retrieved from [Link]
-
National Institutes of Health. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
- Nowick Laboratory, UC Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis.
-
ResearchGate. (2016). Amide bond formation promoted by coupling reagents. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Application Note & Protocol: A Scalable and Robust Synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of a Versatile Piperidine Building Block
Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate is a key synthetic intermediate in the development of a wide array of pharmaceutical agents. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs targeting a range of conditions from neurological disorders to infectious diseases[1]. This specific derivative, featuring an amino group protected by a tert-butoxycarbonyl (Boc) group and an ethyl ester, offers orthogonal protection, allowing for selective chemical manipulation at different sites of the molecule. This makes it a highly valuable building block for constructing complex molecular architectures.
This application note provides a detailed, field-proven protocol for the large-scale synthesis of this compound. The methodology is designed for scalability, safety, and high purity of the final product, addressing the needs of both academic research and industrial drug development.
Synthesis Overview and Mechanistic Rationale
The presented synthesis involves the protection of the primary amine of Ethyl 4-aminopiperidine-4-carboxylate using di-tert-butyl dicarbonate (Boc₂O). This reaction is a nucleophilic acyl substitution where the amino group of the piperidine derivative attacks one of the carbonyl carbons of Boc₂O. A mild base, such as triethylamine (TEA), is employed to neutralize the acidic byproducts generated during the reaction, driving the equilibrium towards the product.
The choice of solvent is critical for large-scale synthesis. Dichloromethane (DCM) or Tetrahydrofuran (THF) are suitable options due to their ability to dissolve the starting materials and their relatively low boiling points, which facilitates removal during work-up[2]. Temperature control is crucial to prevent the thermal decomposition of Boc anhydride and minimize side reactions, thereby ensuring a high yield of the desired product[2].
Reaction Scheme
Caption: Overall reaction for the Boc-protection of Ethyl 4-aminopiperidine-4-carboxylate.
Materials and Equipment
Table 1: Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier (Example) |
| Ethyl 4-aminopiperidine-4-carboxylate | 58859-46-4 | 172.23 | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | TCI Chemicals |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Fisher Scientific |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | VWR |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | Merck |
| Hexanes | 110-54-3 | 86.18 | Merck |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | LabChem |
| Brine (Saturated aqueous NaCl) | 7647-14-5 | 58.44 | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | Sigma-Aldrich |
Table 2: Equipment
| Equipment | Purpose |
| Jacketed glass reactor | Controlled reaction vessel |
| Overhead mechanical stirrer | Efficient mixing |
| Temperature probe and controller | Monitoring and maintaining temperature |
| Addition funnel | Controlled addition of reagents |
| Rotary evaporator | Solvent removal |
| Separatory funnel | Liquid-liquid extraction |
| Filtration apparatus | Solid-liquid separation |
| High-performance liquid chromatography (HPLC) system | Purity analysis |
| Nuclear magnetic resonance (NMR) spectrometer | Structural elucidation |
| Mass spectrometer (MS) | Molecular weight confirmation |
Detailed Experimental Protocol
Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[3][4][5]
-
Reactor Setup:
-
Set up a 5 L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, an addition funnel, and a nitrogen inlet.
-
Ensure the system is dry and purged with nitrogen to maintain an inert atmosphere. This is crucial to prevent the reaction of Boc anhydride with atmospheric moisture.
-
-
Charging the Reactor:
-
Charge the reactor with Ethyl 4-aminopiperidine-4-carboxylate (172.2 g, 1.0 mol) and anhydrous dichloromethane (DCM, 2.0 L).
-
Begin stirring to dissolve the starting material completely.
-
-
Cooling and Base Addition:
-
Cool the reaction mixture to 0-5 °C using a circulating chiller. Maintaining a low temperature is critical during the addition of Boc anhydride to control the exothermic reaction and prevent side product formation.[2]
-
Slowly add triethylamine (TEA, 152.0 g, 1.5 mol, 1.5 equiv) to the stirred solution over 15-20 minutes, ensuring the temperature does not exceed 10 °C. TEA acts as a base to neutralize the in-situ generated acid.
-
-
Addition of Boc Anhydride:
-
Dissolve di-tert-butyl dicarbonate (Boc₂O, 240.1 g, 1.1 mol, 1.1 equiv) in anhydrous DCM (500 mL).
-
Add the Boc₂O solution dropwise to the reaction mixture via the addition funnel over 1-2 hours. The slow addition is key to managing the reaction's exothermicity.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 6-12 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed.
-
-
Work-up and Extraction:
-
Cool the reaction mixture back to 10-15 °C.
-
Slowly quench the reaction by adding water (1.0 L).
-
Transfer the mixture to a large separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 500 mL) to remove any remaining acidic impurities.
-
Brine (500 mL) to reduce the solubility of organic material in the aqueous phase.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude oil or solid.
-
-
Purification:
-
For high purity, the crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes.
-
Alternatively, for large-scale operations where crystallization may be slow, purification can be achieved via silica gel column chromatography.
-
Dry the purified product under vacuum to obtain a white to off-white solid.
-
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Table 3: Expected Analytical Data
| Analysis | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.15 (q, 2H), 3.70-3.50 (m, 2H), 3.20-3.00 (m, 2H), 2.20-2.00 (m, 2H), 1.80-1.60 (m, 2H), 1.44 (s, 9H), 1.25 (t, 3H) ppm.[6] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 174.5, 155.0, 79.5, 61.0, 55.0, 42.0, 35.0, 28.4, 14.2 ppm.[2] |
| Mass Spec. (ESI) | m/z 273.18 [M+H]⁺. Calculated for C₁₃H₂₄N₂O₄: 272.34 g/mol .[7] |
| IR Spectroscopy | C=O stretch (ester) ~1730 cm⁻¹, C=O stretch (carbamate) ~1685 cm⁻¹, N-H stretch ~3350 cm⁻¹.[2] |
| HPLC Purity | ≥98% (AUC).[2] |
| Melting Point | Varies based on purity, typically a crystalline solid. |
Scalability and Process Optimization
-
Thermal Management: On a large scale, the exothermic nature of the Boc protection requires a reactor with efficient heat exchange capabilities to maintain the optimal temperature range.
-
Reagent Addition: Automated dosing pumps can be used for the controlled addition of TEA and the Boc₂O solution, ensuring consistency and safety.
-
Work-up: For multi-kilogram scale, liquid-liquid centrifugal extractors can streamline the extraction and washing steps, reducing solvent usage and processing time.
-
Purification: While chromatography is effective, optimizing crystallization conditions is often more cost-effective and scalable for achieving high purity on an industrial scale. Seeding the crystallization can improve consistency and yield.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Safety and Hazard Management
All personnel must be thoroughly trained on the hazards associated with the chemicals used in this protocol.
-
Ethyl 4-aminopiperidine-4-carboxylate: May cause skin and eye irritation.[3]
-
Di-tert-butyl dicarbonate (Boc₂O): A lachrymator and irritant. Handle with care in a fume hood.
-
Triethylamine (TEA): Flammable and corrosive. Causes severe skin and eye burns.
-
Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[3][4][5][8] Ensure proper waste disposal procedures are followed according to institutional and local regulations.
References
- Google Patents. (n.d.). 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
-
MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of N-Boc piperazines.
-
Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Technical Disclosure Commons. (2024). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Retrieved from [Link]
- Organic Syntheses. (n.d.). [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Retrieved from http://www.orgsyn.org/orgsyn/orgsyn/prepContent.asp?prep=v78p0258
-
Pharmaffiliates. (n.d.). Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of (R)-3-Boc-aminopiperidine.
-
Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]
-
CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
-
Google Patents. (2015). United States Patent. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]
- 3. fishersci.com [fishersci.com]
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- 8. fishersci.com [fishersci.com]
The Strategic Functionalization of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate: A Guide for Medicinal Chemists
Introduction: The Piperidine Scaffold as a Privileged Structure in Drug Discovery
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while also providing a three-dimensional framework for precise interactions with biological targets.[3] Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate is a particularly valuable starting material for the synthesis of novel therapeutics. This bifunctional molecule offers orthogonal protecting groups, allowing for selective manipulation of the piperidine nitrogen and the C-4 substituents, making it a versatile building block for creating diverse molecular architectures.[4][5]
This comprehensive guide provides detailed application notes and protocols for the functionalization of the piperidine ring of this compound. We will delve into the strategic considerations behind various synthetic transformations, offering field-proven insights to empower researchers in their drug discovery endeavors.
Strategic Overview: Navigating the Functionalization Landscape
The synthetic utility of this compound lies in the ability to selectively modify different positions of the piperidine ring. The primary sites for functionalization are the piperidine nitrogen (N-1) and the C-4 position, which houses a Boc-protected amine and an ethyl ester.
Caption: Strategic pathways for functionalizing the piperidine scaffold.
Part 1: Functionalization of the Piperidine Nitrogen (N-1 Position)
The secondary amine of the piperidine ring is a prime target for introducing molecular diversity. The most common strategies for its functionalization include N-alkylation, N-arylation, and N-acylation.
N-Alkylation via Reductive Amination
Reductive amination is a robust and widely used method for the N-alkylation of secondary amines.[6] This one-pot reaction involves the formation of an iminium ion intermediate from the piperidine and an aldehyde or ketone, followed by its in-situ reduction to the corresponding tertiary amine.[7]
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation. Its mildness and selectivity for the iminium ion over the starting carbonyl compound minimize side reactions and enhance yields.[7]
-
Solvent: Dichloromethane (DCM) is a common solvent choice due to its inertness and ability to dissolve both the reactants and the reducing agent.[7]
Detailed Protocol: N-Benzylation of this compound
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
| Reactant | Equivalents | Purpose |
| Piperidine Derivative | 1.0 | Starting material |
| Benzaldehyde | 1.1 | Alkylating agent |
| NaBH(OAc)₃ | 1.5 | Reducing agent |
| DCM | - | Solvent |
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This method allows for the introduction of a wide range of aryl and heteroaryl groups onto the piperidine nitrogen.[1][9]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos) is typically employed. The choice of ligand is crucial for the efficiency of the catalytic cycle.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to facilitate the deprotonation of the piperidine nitrogen.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the catalyst and base.
Detailed Protocol: N-Phenylation of this compound
-
To an oven-dried flask, add this compound (1.0 eq), bromobenzene (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Component | Equivalents/Amount | Purpose |
| Piperidine Derivative | 1.0 | Starting material |
| Bromobenzene | 1.2 | Arylating agent |
| Pd₂(dba)₃ | 2 mol% | Palladium precursor |
| Xantphos | 4 mol% | Ligand |
| NaOtBu | 1.4 | Base |
| Toluene | - | Solvent |
N-Acylation
N-acylation of the piperidine nitrogen with acid chlorides or anhydrides is a straightforward method to introduce an amide functionality. This reaction is typically fast and high-yielding.
Causality Behind Experimental Choices:
-
Base: A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to scavenge the HCl or carboxylic acid byproduct generated during the reaction.
-
Solvent: Anhydrous aprotic solvents like DCM or THF are suitable for this reaction.
Detailed Protocol: N-Acetylation of this compound
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
The crude product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.
| Reactant | Equivalents | Purpose |
| Piperidine Derivative | 1.0 | Starting material |
| Acetyl Chloride | 1.2 | Acylating agent |
| Triethylamine | 1.5 | Base |
| DCM | - | Solvent |
Part 2: Manipulation and Functionalization at the C-4 Position
The C-4 position offers two distinct handles for functionalization: the Boc-protected amine and the ethyl ester.
Selective Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.[10]
Causality Behind Experimental Choices:
-
Reagent: Trifluoroacetic acid (TFA) in DCM is the most common and efficient method for Boc deprotection.[2] The reaction is typically fast and clean.
-
Temperature: The reaction is usually performed at room temperature.
Detailed Protocol: Boc Deprotection
-
Dissolve this compound (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting TFA salt can often be used directly in the next step or neutralized with a base (e.g., saturated aqueous NaHCO₃) to obtain the free amine.
Caption: Boc deprotection workflow.
Functionalization of the C-4 Amine
Once the Boc group is removed, the resulting free amine can be functionalized using the same strategies described for the N-1 position (alkylation, arylation, acylation). This allows for the introduction of a second point of diversity into the molecule.
Hydrolysis of the Ethyl Ester
The ethyl ester at the C-4 position can be hydrolyzed to the corresponding carboxylic acid, providing another handle for functionalization, such as amide bond formation.[11][12]
Causality Behind Experimental Choices:
-
Reagent: Lithium hydroxide (LiOH) in a mixture of THF and water is a common and effective method for ester hydrolysis.
-
Temperature: The reaction is typically carried out at room temperature.
Detailed Protocol: Ethyl Ester Hydrolysis
-
Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, acidify the reaction mixture to pH ~3-4 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the carboxylic acid.
Applications in Drug Discovery: A Case Study
Derivatives of 4-aminopiperidine-4-carboxylic acid are key building blocks in the synthesis of a variety of therapeutic agents, including CCR5 antagonists for the treatment of HIV[13] and inhibitors of protein kinase B (Akt) for cancer therapy.[14] For example, the core of Maraviroc, a CCR5 antagonist, features a functionalized 4-amino-4-carboxypiperidine scaffold.
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry. The strategic and selective functionalization of its piperidine ring, as detailed in this guide, provides access to a wide range of novel and structurally diverse compounds with the potential for significant therapeutic applications. By understanding the underlying principles of these chemical transformations and following the detailed protocols, researchers can effectively leverage this scaffold in their drug discovery programs.
References
- [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. (n.d.). Organic Syntheses. Retrieved February 6, 2026, from http://www.orgsyn.org/demo.aspx?prep=v78p0259
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Retrieved February 6, 2026, from [Link]
- Gou, S., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3451-3454.
-
CAS:956460-98-3 this compound manufacturer. (2024, February 22). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 6, 2026, from [Link]
- CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. (n.d.). Google Patents.
- Frolov, N. A., & Vereshchagin, A. N. (2023).
- Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(15), 1563-1576.
- Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306.
-
PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. (2024, May 27). Technical Disclosure Commons. Retrieved February 6, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]
- Nolan, S. P., et al. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 10(15), 3227-3230.
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]
- Freeman-Cook, K. D., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(12), 4615-4622.
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]
-
The Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). PubMed Central. Retrieved February 6, 2026, from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). National Institutes of Health. Retrieved February 6, 2026, from [Link]
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Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]
-
Hydrolysis of esters. (n.d.). Chemguide. Retrieved February 6, 2026, from [Link]
-
Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. (n.d.). Semantic Scholar. Retrieved February 6, 2026, from [Link]
-
Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]
-
Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. (2025, August 5). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. (2015, October 28). The Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]
-
Solvent-Free Reductive Amination: An Organic Chemistry Experiment. (2025, August 6). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). Retrieved February 6, 2026, from [Link]
-
22.4e Synthesis of Amines Reductive Amination. (2018, September 21). YouTube. Retrieved February 6, 2026, from [Link]
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4-[(tert-Butoxycarbonyl)amino]piperidine-4-carboxylic acid. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]
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CAS No : 58859-46-4 | Product Name : Ethyl 4-aminopiperidine-1-carboxylate. (n.d.). Pharmaffiliates. Retrieved February 6, 2026, from [Link]
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Application Notes and Protocols: The Strategic Use of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linker Design in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While the choice of ligands determines the PROTAC's target, the linker is a critical determinant of its overall efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[3]
The rational design of PROTAC linkers is a multifaceted challenge, requiring a delicate balance of length, rigidity, and polarity to optimize ternary complex formation and ensure favorable pharmacokinetic and pharmacodynamic profiles.[3][4] Saturated heterocyclic moieties, such as piperidine and piperazine, are increasingly being incorporated into linker designs to impart rigidity and improve solubility.[][6] This application note provides a detailed guide to the use of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate , a versatile building block for the synthesis of piperidine-containing PROTAC linkers.
This compound: A Versatile Scaffold for Linker Synthesis
This compound is a bifunctional molecule that serves as an excellent starting point for the construction of PROTAC linkers. Its key structural features include a piperidine ring that provides conformational constraint, a Boc-protected amine for subsequent elaboration, and an ethyl ester for further chemical modification.
| Property | Value | Source |
| CAS Number | 956460-98-3 | [7] |
| Molecular Formula | C13H24N2O4 | [7] |
| Molecular Weight | 272.34 g/mol | [7] |
| Appearance | White to off-white solid | Commercially available data |
| Solubility | Soluble in organic solvents such as DCM, DMF, and DMSO | Commercially available data |
The presence of the Boc protecting group allows for the selective deprotection and subsequent functionalization of the piperidine nitrogen, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation. This orthogonal reactivity makes it a highly valuable intermediate in the modular synthesis of PROTACs.
Diagram: General PROTAC Structure and Mechanism
Caption: General structure of a PROTAC and its mechanism of action.
Synthetic Protocol: Incorporation of this compound into a PROTAC Linker
This section outlines a general, multi-step protocol for the synthesis of a PROTAC molecule using this compound as a key building block for the linker. This protocol is based on established synthetic methodologies in medicinal chemistry.
Diagram: Synthetic Workflow
Caption: Synthetic workflow for PROTAC synthesis.
Step 1: Boc Deprotection of this compound
Objective: To remove the tert-butoxycarbonyl (Boc) protecting group to liberate the free amine for subsequent coupling reactions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound in DCM (e.g., 0.1 M solution) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of TFA (e.g., 5-10 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess TFA.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product, Ethyl 4-aminopiperidine-4-carboxylate.
Rationale: TFA is a strong acid that effectively cleaves the acid-labile Boc group. The use of DCM as a solvent is common for this reaction due to its inertness and ability to dissolve both the starting material and the product. The basic wash is crucial to remove acidic impurities before proceeding to the next step.
Step 2: Linker Elongation via Amide Coupling
Objective: To couple the deprotected piperidine intermediate with a linker precursor containing a carboxylic acid.
Materials:
-
Ethyl 4-aminopiperidine-4-carboxylate (from Step 1)
-
Carboxylic acid-terminated linker (e.g., a PEG linker with a terminal carboxyl group)
-
Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)[8][9]
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Lithium chloride (optional, to improve solubility)
-
Standard workup and purification reagents
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-terminated linker in anhydrous DMF or DCM.
-
Add the amide coupling reagent (e.g., 1.1 equivalents of HATU) and the base (e.g., 2-3 equivalents of DIPEA).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add a solution of Ethyl 4-aminopiperidine-4-carboxylate (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired piperidine-linker intermediate.
Rationale: Amide bond formation is a cornerstone of PROTAC synthesis.[9] Coupling reagents like HATU efficiently activate carboxylic acids for reaction with amines, forming a stable amide bond. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.
Step 3: Saponification of the Ethyl Ester
Objective: To hydrolyze the ethyl ester to a carboxylic acid, providing a handle for coupling to the E3 ligase ligand.
Materials:
-
Piperidine-linker intermediate (from Step 2)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Standard workup and purification reagents
Procedure:
-
Dissolve the piperidine-linker intermediate in a mixture of THF, MeOH, and water.
-
Add an excess of LiOH or NaOH (e.g., 2-5 equivalents).
-
Stir the reaction at room temperature for 2-6 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, remove the organic solvents under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with an organic solvent such as ethyl acetate or DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid intermediate.
Rationale: Saponification is a classic method for ester hydrolysis. The use of a mixed solvent system ensures the solubility of the starting material. Acidification is necessary to protonate the carboxylate salt and allow for its extraction into an organic solvent.
Step 4 & 5: Sequential Amide Couplings to E3 Ligase and POI Ligands
Objective: To sequentially couple the linker-carboxylic acid intermediate to the E3 ligase ligand and then, after appropriate functional group manipulation, to the POI ligand to complete the PROTAC synthesis.
Procedure: The carboxylic acid intermediate from Step 3 can be coupled to an amine-functionalized E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon, or hydroxyproline derivatives for VHL) using the amide coupling protocol described in Step 2.
Following the attachment of the E3 ligase ligand, the other end of the linker (which was initially part of the carboxylic acid-terminated linker used in Step 2) needs to be deprotected or functionalized for coupling to the POI ligand. The specific chemistry will depend on the chosen linker strategy (e.g., deprotection of another Boc group, or a click chemistry reaction).[] The final coupling step to the POI ligand will typically involve another amide bond formation or a click reaction.
Self-Validation and Quality Control:
-
Reaction Monitoring: Each step should be carefully monitored by TLC and/or LC-MS to ensure complete conversion and identify any side products.
-
Purification: Purification by flash column chromatography is essential after each coupling step to ensure the purity of the intermediates.
-
Structural Confirmation: The structure of all intermediates and the final PROTAC molecule should be confirmed by NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).
-
Purity Analysis: The purity of the final PROTAC should be determined by HPLC, with a purity of >95% being desirable for biological assays.
Conclusion
This compound is a highly valuable and versatile building block in the development of PROTACs. The rigid piperidine core can enhance the drug-like properties of the resulting PROTAC, and its bifunctional nature allows for a modular and efficient synthetic approach. The protocols outlined in this application note provide a robust framework for the incorporation of this building block into novel PROTAC degraders, enabling researchers to explore new chemical space and develop more effective therapeutics.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 59152330, this compound. Retrieved from [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Available at: [Link]
-
Scorzelli, F., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(35), 21968-21977. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Sun, X., et al. (2024). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Signal Transduction and Targeted Therapy, 9(1), 3. Available at: [Link]
-
Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization. Retrieved from [Link]
-
Pimprikar, M., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 267-274. Available at: [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
Singh, S., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic & Biomolecular Chemistry, 13(28), 7653-7662. Available at: [Link]
-
Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF. Retrieved from [Link]
-
Gabizon, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(6), 393-405. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 59152330. Retrieved from [Link]
-
JoVE. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 267-274. Available at: [Link]
-
Wang, Z., et al. (2023). PROTACs: A novel strategy for cancer drug discovery and development. Medicinal Chemistry and Oncology, 4(1), e290. Available at: [Link]
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Application Note: Selective Saponification of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate
Introduction
The selective modification of multifunctional molecules is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceutical intermediates. This application note provides a detailed, field-proven protocol for the hydrolysis of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate to its corresponding carboxylic acid. The core chemical challenge is to achieve quantitative saponification of the ethyl ester without inducing the cleavage of the acid-sensitive tert-butoxycarbonyl (Boc) protecting group.
This protocol employs a lithium hydroxide-mediated hydrolysis in a biphasic solvent system at ambient temperature. This method is advantageous as it avoids the harsh conditions that could compromise the integrity of the Boc group, which is notoriously labile under strong acidic conditions.[1][2] The choice of lithium hydroxide is strategic; it is highly effective for the saponification of esters and can be used under mild conditions.[3][4] This procedure is designed for researchers in synthetic chemistry and drug development, offering a reliable and scalable method for producing 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid, a valuable building block in medicinal chemistry.
Reaction Scheme:
Materials and Reagents
Proper preparation and accurate measurement of all reagents are critical for the success of this reaction. All reagents should be of ACS grade or higher.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| This compound | C₁₃H₂₄N₂O₄ | 272.34[5] | 10.0 g | 36.7 | Starting material. |
| Lithium Hydroxide monohydrate (LiOH·H₂O) | LiOH·H₂O | 41.96 | 3.08 g | 73.4 | 2.0 equivalents. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - | Reaction solvent. |
| Deionized Water | H₂O | 18.02 | 100 mL | - | Reagent solvent. |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 2 x 50 mL | - | For extraction/wash. |
| Hydrochloric Acid, 1M (aq) | HCl | 36.46 | ~75 mL | - | For acidification. |
| Celite® | - | - | As needed | - | Filter aid (optional). |
Equipment
-
500 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and Argon/Nitrogen inlet
-
Separatory funnel (250 mL or 500 mL)
-
Büchner funnel and filter flask
-
pH paper or calibrated pH meter
-
Rotary evaporator
-
Vacuum oven or desiccator
Experimental Protocol
This protocol is designed to be a self-validating system. Each step includes a rationale to explain the experimental choices, ensuring both reproducibility and a deeper understanding of the process.
Part A: Saponification Reaction
The saponification is performed at room temperature to ensure the stability of the Boc-protecting group. A biphasic system of THF and water is used to facilitate the dissolution of both the organic starting material and the inorganic base.[6][7]
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 36.7 mmol).
-
Solvent Addition: Add 100 mL of Tetrahydrofuran (THF) to the flask and stir until the starting material is fully dissolved.
-
Base Addition: In a separate beaker, dissolve Lithium Hydroxide monohydrate (3.08 g, 73.4 mmol) in 100 mL of deionized water. Add this aqueous solution to the THF solution in the flask.
-
Reaction Execution: Stir the resulting biphasic mixture vigorously at room temperature (20-25 °C).
-
Monitoring Progress: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The product, being a salt, will remain at the baseline, while the starting ester will have a higher Rf value. The reaction is typically complete within 4-6 hours.
Part B: Work-up and Isolation
The work-up procedure is designed to separate the desired carboxylic acid product from unreacted starting material and the reaction medium.
-
Solvent Removal: Once the reaction is complete, remove the THF using a rotary evaporator. Be cautious of bumping.
-
Aqueous Wash: Transfer the remaining aqueous solution to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath to 0-5 °C. While stirring vigorously, slowly add 1M HCl (aq) dropwise to acidify the solution to a pH of approximately 4-5. The product will precipitate as a white solid.[8][9] Performing this step at a reduced temperature is crucial to minimize any potential acid-catalyzed deprotection of the Boc group.[1]
-
Product Collection: Collect the precipitated white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with a small amount of cold deionized water (2 x 20 mL) to remove any residual salts.
-
Drying: Dry the product, 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid, under vacuum at 40-50 °C to a constant weight. The expected yield is typically in the range of 85-95%.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Workflow for the selective hydrolysis of this compound.
Safety Precautions
All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[10][11]
-
Hydrochloric Acid (HCl): Corrosive and can cause severe skin burns and eye damage.[12][13] Avoid inhalation of vapors.[14] Always add acid to water, not the reverse.
-
Lithium Hydroxide (LiOH): Corrosive and can cause severe skin and eye irritation. Handle with care.
-
Tetrahydrofuran (THF) & Diethyl Ether: Highly flammable liquids and may form explosive peroxides. Keep away from ignition sources and store properly.
In case of skin contact with acid or base, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time and continue monitoring by TLC. Ensure vigorous stirring to overcome phase-transfer limitations. |
| Product lost during work-up. | Ensure pH is accurately adjusted to 4-5 for maximum precipitation. Avoid using excessive water for washing the final product. | |
| Product is oily or fails to solidify | Product is impure or wet. | Re-dissolve in a minimal amount of a suitable solvent and attempt to precipitate again by adding an anti-solvent. Ensure thorough drying. |
| Incorrect pH. | Check the pH of the filtrate; if it is too low or too high, some product may remain in solution. | |
| Boc group deprotection observed | Acidification was too aggressive. | During acidification, add the acid more slowly and ensure the temperature is maintained at 0-5 °C. Use a more dilute acid if necessary. |
| Starting material still present after 8h | Insufficient base or poor mixing. | Use 2.0-2.2 equivalents of LiOH. Ensure the magnetic stirrer is providing vigorous agitation to mix the two phases effectively. |
References
-
Organic Syntheses Procedure, A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Available at: [Link]
-
Organic Syntheses, Coll. Vol. 10, p.114 (2004); Vol. 78, p.23 (2002). Available at: [Link]
- Google Patents, CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
Clark, J. (2023). Hydrolysis of Esters. Chemguide. Available at: [Link]
-
Nia Innovation, Ethyl-4-[(tert-butoxycarbonyl)amino]piperidine-1- carboxylate. Available at: [Link]
- Google Patents, US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
-
The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism. YouTube. Available at: [Link]
-
Technical Disclosure Commons, PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Available at: [Link]
-
PubChem, 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Common Organic Chemistry, Boc Deprotection Mechanism - HCl. Available at: [Link]
- Google Patents, WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.
-
VelocityEHS. (2014). Hydrochloric Acid Hazards & Safety Tips. Available at: [Link]
-
Organic Chemistry Portal, Ester to Acid - Common Conditions. Available at: [Link]
-
PubChem, this compound. National Center for Biotechnology Information. Available at: [Link]
-
Organic Chemistry Portal, Boc-Protected Amino Groups. Available at: [Link]
-
YouTube, [ChemPlayer Reupload]Piperine hydrolysis to piperinic acid and piperidine. Available at: [Link]
-
OperaChem. (2024). Saponification-Typical procedures. Available at: [Link]
-
CORECHEM Inc., Safe Handling Guide: Hydrochloric Acid. Available at: [Link]
-
Carl ROTH, Safety Data Sheet: Hydrochloric acid. Available at: [Link]
- Google Patents, EP0523461B1 - Process for the saponification of aminoacid-/peptide esters.
-
ResearchGate, How can we do the deprotection of boc-amino acids using hcl?. Available at: [Link]
-
ACG Publications, Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Available at: [Link]
-
Quora, What are some safety precautions to take when using hydrochloric acid in a laboratory setting?. Available at: [Link]
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MDPI, Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Available at: [Link]
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Reddit, Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
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Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate as a precursor for spirocyclic compounds
Application Note: High-Precision Synthesis of Spirocyclic Scaffolds using Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate
Part 1: Executive Summary & Strategic Value
In modern medicinal chemistry, the "escape from flatland" is a critical directive. Increasing the fraction of sp3-hybridized carbons (
This compound (herein referred to as Precursor A ) is a premier gem-disubstituted scaffold. It possesses orthogonal reactivity at the quaternary carbon center—an amino group (protected as Boc) and a carboxylate ester. This unique architecture makes it an ideal "linchpin" for synthesizing spirocyclic piperidines , specifically spiro-hydantoins and spiro-diketopiperazines (DKPs). These spiro-fused systems rigidly orient pharmacophores in 3D space, serving as privileged structures in GPCR modulators (e.g., GPR40 agonists) and enzyme inhibitors.
Part 2: Chemical Profile & Handling
Table 1: Physicochemical Properties of Precursor A
| Property | Data |
| IUPAC Name | Ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate |
| CAS Number | 956460-98-3 (Free base form often cited; HCl salt varies) |
| Molecular Formula | |
| Molecular Weight | 272.34 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water |
| pKa (Calc) | ~8.5 (Piperidine NH), ~11 (Carbamate NH) |
| Storage | 2–8°C, Desiccated.[1] Hygroscopic. |
Safety Advisory:
-
Hazards: Irritant (Skin/Eye/Respiratory).[2]
-
Handling: Use standard Schlenk techniques if using moisture-sensitive coupling reagents.
-
Stability: The ethyl ester is stable, but the Boc group is acid-labile. Avoid exposure to strong acids (TFA, HCl) unless deprotection is intended.
Part 3: Synthetic Strategy & Logic
The utility of Precursor A lies in its ability to undergo cyclization reactions that tether the amino and ester functionalities into a new ring, sharing the C4 carbon of the piperidine.
Mechanism of Action: The Gem-Disubstituted Effect
The presence of two bulky groups (amino and ester) on the same carbon (C4) pre-organizes the molecule. This "Thorpe-Ingold" or gem-disubstituted effect reduces the entropic penalty for cyclization, making the formation of 5- and 6-membered spiro-rings kinetically favorable compared to non-substituted analogs.
Pathway Visualization
The following diagram illustrates the divergent synthesis of Spiro-Hydantoins and Spiro-DKPs from Precursor A.
Figure 1: Divergent synthetic pathways from Precursor A to privileged spirocyclic scaffolds.
Part 4: Detailed Experimental Protocols
Protocol A: Synthesis of Spiro[piperidine-4,5'-imidazolidine]-2',4'-dione (Spiro-Hydantoin)
This protocol describes the formation of a spiro-hydantoin via an isocyanate coupling followed by base-mediated cyclization.[3][4] This is the preferred route for generating libraries of ion channel blockers.
Reagents:
-
Precursor A: 1.0 equiv (Ensure secondary amine at piperidine N1 is protected, e.g., N-Benzyl or N-Boc. If Precursor A has a free piperidine NH, it must be orthogonally protected first, or the reaction will be messy). Note: The title compound usually has N-Boc on the exocyclic amine. If the piperidine nitrogen is free, protect it with Cbz-Cl or Bn-Br before starting.
-
Isocyanate (R-NCO): 1.1 equiv (e.g., Phenyl isocyanate).
-
Triethylamine (TEA): 2.0 equiv.
-
Solvent: Dichloromethane (DCM) (anhydrous).
-
Cyclization Base: Potassium tert-butoxide (KOtBu) or DBU.
Step-by-Step Methodology:
-
Preparation of the Free Amine (if N-Boc protected):
-
Context: Precursor A often comes with the amino group Boc-protected.[3] To react with isocyanate, this must be removed.
-
Dissolve Precursor A in DCM (5 mL/mmol).
-
Add Trifluoroacetic acid (TFA) (20% v/v). Stir at RT for 1-2 h.
-
Concentrate in vacuo. Co-evaporate with toluene (3x) to remove TFA traces.
-
Validation:
H NMR should show loss of the t-butyl singlet at ~1.4 ppm.
-
-
Urea Formation:
-
Redissolve the TFA salt of the amino ester in anhydrous DCM (10 mL/mmol).
-
Cool to 0°C. Add TEA (3.0 equiv) to neutralize the salt and liberate the free amine.
-
Add the Isocyanate (1.1 equiv) dropwise.
-
Warm to RT and stir for 4–12 hours.
-
Validation (TLC): Monitor consumption of the amine. The urea product is usually more polar than the isocyanate but less polar than the amine salt.
-
-
Cyclization (The Critical Step):
-
Note: Often, the urea ester will not cyclize spontaneously at RT.
-
Evaporate DCM and redissolve the crude urea in EtOH or THF.
-
Add a catalytic amount of base (e.g., DBU, 0.2 equiv) or stoichiometric KOtBu if the urea is unreactive. Heat to reflux (60–70°C) for 2–6 hours.
-
Mechanism:[3][5][6][7][8] The distal urea nitrogen attacks the ester carbonyl, releasing ethanol and closing the 5-membered ring.
-
-
Work-up & Purification:
-
Cool to RT. Acidify slightly with 1M HCl to quench.
-
Extract with EtOAc. Wash with brine. Dry over
. -
Purify via flash chromatography (Hexanes/EtOAc).
-
Self-Validating Checkpoints:
-
IR Spectroscopy: Look for the disappearance of the ester carbonyl (~1730 cm
) and the appearance of the characteristic hydantoin doublet carbonyls (~1770 and 1720 cm ). -
NMR: The ethyl ester signals (quartet ~4.1 ppm, triplet ~1.2 ppm) must disappear in the final product.
Protocol B: Synthesis of Spiro-2,5-Diketopiperazines (Spiro-DKP)
This route is ideal for peptidomimetic drug design.
-
Coupling: React the deprotected Precursor A with an Fmoc-protected amino acid using PyBOP/DIEA in DMF.
-
Fmoc Deprotection: Treat the intermediate with 20% piperidine in DMF.
-
Cyclization: The free amine of the amino acid tether will attack the ethyl ester of the piperidine core. This often requires weak acid catalysis (AcOH) and heat (toluene reflux) to drive the formation of the 6-membered ring.
Part 5: Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Incomplete Cyclization | Steric hindrance at the quaternary center. | Switch solvent to Toluene/Acetic Acid (9:1) and reflux.[8] The high temperature overcomes the activation energy barrier. |
| Side Reactions | Nucleophilic attack by Piperidine N1. | Ensure the Piperidine N1 is orthogonally protected (e.g., N-Cbz) before reacting the C4-amine. |
| Hydrolysis of Ester | Wet solvents or excess strong base. | Use anhydrous solvents. If using hydroxide bases, ensure phase transfer conditions are strictly controlled, or switch to non-nucleophilic bases like DBU. |
References
-
Solid-Phase Synthesis of Spirohydantoins
-
General Hydantoin Synthesis (Bucherer-Bergs Context)
-
Konnert, L., et al. "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity." Molecules, 2017.[10]
-
-
Spirocyclic Piperidines in Drug Discovery
-
PharmaBlock Whitepaper.[11] "Spirocyclic Piperidines in Drug Discovery."
-
(General reference for scaffold utility).
-
-
Precursor Characterization
- PubChem Compound Summary for Ethyl 4-((tert-butoxycarbonyl)amino)
Sources
- 1. This compound | C13H24N2O4 | CID 59152330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-[(tert-Butoxycarbonyl)amino]piperidine-4-carboxylic acid | C11H20N2O4 | CID 1268236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. img01.pharmablock.com [img01.pharmablock.com]
Troubleshooting & Optimization
Optimizing reaction conditions for Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate coupling
Topic: Optimizing Reaction Conditions & Troubleshooting Sterically Hindered Couplings
Introduction: The Gem-Disubstitution Barrier
Welcome to the technical support hub for Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate (CAS: 956460-98-3).[1] This scaffold is a critical building block in medicinal chemistry, particularly for DNA-Encoded Libraries (DEL) and Fragment-Based Drug Discovery (FBDD).
The Core Challenge: While functionalizing the secondary piperidine nitrogen (N1) is standard, reactions at the C4 position are notoriously difficult. The C4 center is a gem-disubstituted (quaternary) carbon carrying both an amino and a carboxylate group. This creates a "steric firewall" known as the Thorpe-Ingold effect (reversed) , where the bulk of the substituents physically blocks the trajectory of incoming nucleophiles or electrophiles.
This guide provides an evidence-based optimization matrix to overcome these kinetic barriers, moving beyond standard EDC/HOBt protocols to high-energy coupling systems.
Module 1: Mechanistic Optimization Logic
To optimize coupling, you must identify which "vector" of the molecule you are modifying. We categorize these into Vector A (N1-Piperidine, Low Difficulty) and Vector B (C4-Quaternary Center, High Difficulty).
Decision Matrix: Selecting the Right System
Caption: Optimization workflow distinguishing between the accessible N1 vector and the sterically congested C4 vector.
Module 2: Troubleshooting Guide
Scenario 1: Coupling to the C4-Amine (Post-Boc Deprotection)
Context: You have removed the Boc group and are trying to attach a carboxylic acid to the C4-amine.
The Problem: The amine is buried next to the ethyl ester. Standard active esters (OBt/OSu) are too bulky to approach the amine effectively. The Solution: Use smaller, higher-energy leaving groups (OAt, Oxyma) or Acyl Halides.
| Symptom | Probable Cause | Corrective Action |
| No Reaction (0% Conv.) | Reagent steric clash. EDC/HOBt is too weak/bulky. | Switch to HATU or COMU. These generate 7-azabenzotriazole or Oxyma esters, which are more reactive and benefit from the "neighboring group effect" (pyridine nitrogen in HATU). |
| Stalled Reaction (<40%) | Intermediate stability. The active ester hydrolyzes before reacting. | Use TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate). This generates an Acid Fluoride in situ.[2] Acid fluorides are small, highly reactive, and stable to moisture relative to chlorides. |
| Epimerization | Over-activation with base. | Switch to COMU/TMP. Use 2,4,6-trimethylpyridine (Collidine) instead of DIPEA. It is a non-nucleophilic base that minimizes proton abstraction at the alpha-carbon of the partner acid. |
Scenario 2: Coupling the C4-Carboxylate (Post-Hydrolysis)
Context: You have hydrolyzed the ethyl ester and are trying to couple an amine to this hindered acid.
The Problem: The C4-Carboxylate is extremely hindered. Activating it with carbodiimides (EDC/DCC) often results in N-acyl urea formation (dead-end byproduct) rather than the desired amide. The Solution: Convert the acid to an Acid Chloride using neutral conditions.
| Symptom | Probable Cause | Corrective Action |
| Low Yield with HATU | Steric shielding of the carbonyl carbon. | Use Ghosez’s Reagent. (See Protocol B).[3] This reagent converts the acid to an acid chloride under neutral conditions, avoiding the harshness of SOCl2 or Oxalyl Chloride. |
| Decarboxylation | Heating the free acid too high during activation. | Keep Temp < 40°C. If heating is needed, use microwave irradiation for short bursts (5-10 min) rather than prolonged reflux. |
Module 3: Experimental Protocols
Protocol A: High-Efficiency Coupling with COMU (The Modern Standard)
Recommended for: Coupling hindered acids to the C4-amine.
Why COMU? It matches HATU's efficiency but is safer (non-explosive) and more soluble in "green" solvents like 2-MeTHF.
-
Dissolution: Dissolve the carboxylic acid partner (1.1 equiv) and COMU (1.1 equiv) in DMF or 2-MeTHF (0.1 M concentration).
-
Activation: Add DIPEA (2.5 equiv) or Collidine (if racemization prone). Stir for 2 minutes at Room Temp (RT). Note: The solution should turn yellow/orange.
-
Addition: Add the C4-amino piperidine (1.0 equiv).
-
Incubation: Stir at RT for 1-4 hours.
-
Optimization: If incomplete after 4h, do not add more reagent. Heat to 50°C. Adding more reagent often leads to side reactions without improving yield.
-
Protocol B: The "Nuclear Option" – Ghosez’s Reagent
Recommended for: Coupling the C4-carboxylic acid to weak/hindered amines.
Why Ghosez's Reagent? It generates acid chlorides under neutral conditions, avoiding the acidic environment of thionyl chloride which can cleave the Boc group.
-
Preparation: Dissolve the C4-carboxylic acid (1.0 equiv) in dry DCM (0.1 M).
-
Chlorination: Add 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez’s Reagent) (1.2 equiv).
-
Reaction: Stir at RT for 1-2 hours. Monitor by TLC (the acid chloride is often visible as a faster-moving spot if quenched with MeOH).
-
Coupling: Add the amine partner (1.2 equiv) and DIPEA (3.0 equiv) dropwise to the acid chloride solution.
-
Workup: Stir for 2-16 hours. Quench with saturated NaHCO3.
Module 4: Frequently Asked Questions (FAQs)
Q: I am trying to hydrolyze the ethyl ester (C4-COOEt) but the reaction is extremely slow with LiOH. Can I heat it? A: Caution is advised. While heating (60°C) accelerates hydrolysis, this scaffold is prone to decarboxylation if the Boc group is removed or if the pH drops too low.
-
Recommendation: Use LiOH (5 equiv) in a THF/Water (2:1) mixture. If slow, add MeOH to improve homogeneity. Do not exceed 50°C. If the Boc group is acid-labile, ensure the workup does not acidify below pH 4.
Q: Can I use PyBOP instead of HATU? A: Yes, but with a caveat. PyBOP produces carcinogenic HMPA analogs (phosphoramide byproducts). However, for Vector B (C4) couplings, PyBOP is often less effective than HATU/COMU because the phosphorus center is bulkier than the carbon center in uronium reagents. Stick to HATU or COMU for this specific steric challenge.
Q: My Boc-deprotection (TFA/DCM) worked, but the subsequent coupling failed. Why? A: Salt association. The C4-amine forms a very tight ion pair with the Trifluoroacetate (TFA) counterion.
-
Fix: Perform a "free-basing" wash. Dissolve the TFA salt in DCM and wash with Saturated NaHCO3 before adding it to the coupling reaction. Relying on DIPEA to deprotonate the salt in situ is often insufficient for sterically hindered amines.
References & Authoritative Sources
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Rationale: Definitive review on HATU, COMU, and Oxyma performance in hindered systems.
-
-
Ghosez, L., et al. (1979).
-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine.[2] Organic Syntheses, 59, 26.-
Rationale: The foundational protocol for neutral acid chloride generation.
-
-
Carpino, L. A., et al. (1995).[2] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Synthesis.[2] Journal of the American Chemical Society, 117(19), 5401–5402.
-
Rationale: Establishes the superiority of Acid Fluorides for Aib-like (quaternary) amino acids.
-
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177.
-
Rationale: Industrial perspective on scaling these difficult couplings safely.
-
Sources
- 1. This compound | C13H24N2O4 | CID 59152330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acid Halogenation Reagents [sigmaaldrich.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Navigating the Purification of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate: A Technical Support Guide
Welcome to the technical support center for the purification of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar piperidine-based compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during purification by column chromatography. Our aim is to equip you with the knowledge to optimize your purification protocols, enhance yield and purity, and confidently address experimental hurdles.
Troubleshooting Guide: Overcoming Common Purification Challenges
This section addresses specific issues that may arise during the column chromatography of this compound.
Problem 1: Poor Separation and Significant Peak Tailing
Q: My purified fractions of this compound show significant tailing on TLC and poor separation on the column. What is the underlying cause and how can I rectify this?
A: Peak tailing is a common observation when purifying basic compounds like piperidine derivatives on standard silica gel. The root cause lies in the interaction between the basic nitrogen atom of the piperidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to a non-ideal elution profile, resulting in broad, tailing peaks and consequently, poor separation.
Solutions:
-
Mobile Phase Modification with a Basic Additive: The most effective and widely adopted solution is to add a small amount of a basic modifier to your eluent. This additive will compete with your basic compound for binding to the acidic silanol sites, thus minimizing the unwanted interaction.
-
Triethylamine (TEA): The most common choice is triethylamine (TEA). Start by adding 0.1-1% (v/v) of TEA to your mobile phase. This is often sufficient to significantly improve peak shape and resolution.[1][2]
-
Ammonia Solution: For more strongly basic compounds, a solution of ammonia in methanol (e.g., 2 M ammonia in methanol) can be used as a component of the mobile phase, typically at a concentration of 1-5%.
-
-
Choice of Stationary Phase:
-
Deactivated Silica Gel: You can deactivate the silica gel before packing the column. This can be achieved by flushing the packed column with a solvent system containing a higher concentration of triethylamine (e.g., 5-10%) before loading your sample.[1]
-
Amine-Functionalized Silica: For routine purifications of basic compounds, using commercially available amine-functionalized silica gel can provide more consistent results.[3]
-
Alumina (Basic or Neutral): As an alternative to silica gel, basic or neutral alumina can be an excellent choice for the purification of basic compounds, as it lacks the acidic character of silica.
-
Problem 2: Low or No Recovery of the Compound
Q: I am experiencing very low, or in some cases, no recovery of my product after column chromatography. Where is my compound going?
A: Low or no recovery is a frustrating issue that can stem from several factors, primarily related to the strong interaction with the stationary phase or compound instability.
Solutions:
-
Irreversible Adsorption: The strong interaction with acidic silica can sometimes lead to irreversible binding of your compound to the column.
-
Solution: As with peak tailing, the use of a basic modifier like triethylamine in the eluent is crucial to prevent this.[1]
-
-
Column Overloading: Loading an excessive amount of crude material onto the column can lead to broad bands that are difficult to separate, resulting in mixed fractions and an apparent loss of the desired product.
-
Solution: A general rule of thumb is to maintain a silica-to-crude material weight ratio of at least 30:1 to 50:1 for effective separation.[1]
-
-
Compound Instability on Silica: Although the Boc-protecting group is generally stable under neutral conditions, prolonged exposure to the acidic surface of silica gel can potentially lead to some degradation.
-
Solution: Minimize the time your compound spends on the column by using flash chromatography (applying pressure to increase the flow rate). Also, ensure your starting material is fully protected and that no residual acid from a previous deprotection step is carried over.
-
Problem 3: Co-elution with Impurities
Q: I am struggling to separate my product from a closely eluting impurity. How can I improve the resolution?
A: Achieving good separation between compounds with similar polarities requires careful optimization of the chromatographic conditions.
Solutions:
-
Fine-Tuning the Solvent System:
-
Isocratic Elution: If you are using a single solvent mixture (isocratic elution), meticulously adjust the ratio of the polar to non-polar solvent. Even a small change in the percentage of the more polar solvent can significantly impact the separation. Aim for an Rf value of 0.2-0.3 for your target compound on TLC for optimal column separation.[1]
-
Gradient Elution: Employing a solvent gradient can be highly effective for separating compounds with different polarities. Start with a less polar solvent system and gradually increase the polarity during the elution. This will allow the less polar impurities to elute first, followed by your product, and then the more polar impurities.[4]
-
-
Solvent System Composition: Experiment with different solvent systems. While ethyl acetate/hexane is a common choice, other systems like dichloromethane/methanol or acetone/hexane might provide different selectivity and better separation for your specific mixture.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on silica gel?
A1: A good starting point for developing your solvent system is a mixture of ethyl acetate and hexane. Based on the purification of similar N-Boc protected piperidine derivatives, a ratio in the range of 20-50% ethyl acetate in hexane is likely to provide a suitable Rf value. It is always recommended to first determine the optimal solvent system using thin-layer chromatography (TLC). For similar compounds, purification has been achieved using acetone/n-hexane mixtures as well.[5]
Q2: How can I visualize this compound on a TLC plate?
A2: This compound has a Boc-amino group and an ester, but lacks a strong chromophore for UV visualization at 254 nm. Therefore, you will need to use a staining solution. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that will react with the amine functionality and show a yellow-brown spot on a purple background.
Q3: Is the Boc (tert-butoxycarbonyl) protecting group stable during silica gel chromatography?
A3: The Boc group is generally stable to the conditions of silica gel chromatography. However, it is sensitive to strong acids. While silica gel is acidic, it is typically not acidic enough to cause significant deprotection under normal chromatography conditions. To be cautious, avoid using highly acidic mobile phase modifiers. If your crude material contains residual acid from a previous reaction step, it is important to neutralize it during the work-up before chromatography.
Q4: I've added triethylamine to my eluent, but now I'm having trouble removing it from my purified product. What should I do?
A4: Triethylamine can sometimes form a salt with any acidic protons present or be difficult to remove completely by rotary evaporation alone. After combining your product-containing fractions, you can perform a simple aqueous wash. Dilute the combined organic fractions with a suitable solvent like ethyl acetate or dichloromethane, wash with a dilute solution of sodium bicarbonate or water, and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and then concentrate under reduced pressure.[6]
Quantitative Data Summary
The following table provides a summary of key parameters for the column chromatography of this compound and similar compounds.
| Parameter | Recommended Value/Range | Rationale & Remarks |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard and cost-effective choice for normal-phase chromatography. |
| Mobile Phase | Ethyl Acetate/Hexane (20-50% EtOAc) | A good starting point for achieving an optimal Rf value. |
| Dichloromethane/Methanol (1-5% MeOH) | An alternative solvent system that can offer different selectivity. | |
| Mobile Phase Modifier | Triethylamine (TEA) (0.1-1% v/v) | Crucial for preventing peak tailing and improving recovery of the basic product.[1][2] |
| Target Rf Value (TLC) | 0.2 - 0.3 | Provides the best balance for good separation on a column.[1] |
| Silica to Crude Ratio | 30:1 to 50:1 (w/w) | Ensures sufficient separation capacity and prevents column overloading.[1] |
Experimental Protocol: Flash Column Chromatography
This protocol provides a step-by-step methodology for the purification of this compound.
1. Preparation of the Slurry and Packing the Column: a. Choose an appropriately sized column based on the amount of crude material. b. In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 20% ethyl acetate in hexane with 0.5% TEA). c. With the stopcock closed, pour the slurry into the column. d. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles. e. Open the stopcock and allow the solvent to drain until it is just above the silica bed. Do not let the column run dry.[7]
2. Sample Loading: a. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). b. Using a pipette, carefully apply the sample solution to the top of the silica bed. c. Open the stopcock and allow the sample to adsorb onto the silica until the solvent level is just at the top of the silica. d. Carefully add a small layer of sand on top of the silica bed to prevent disturbance during solvent addition.
3. Elution and Fraction Collection: a. Carefully add the eluent to the top of the column. b. Apply gentle pressure to the top of the column (using a pump or a syringe) to begin the elution (flash chromatography). c. Collect fractions in an organized manner (e.g., in a test tube rack). d. Monitor the elution of your compound by TLC analysis of the collected fractions.
4. Product Isolation: a. Identify the fractions containing the pure product. b. Combine the pure fractions in a round-bottom flask. c. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. use of Triethylamine - Chromatography Forum [chromforum.org]
- 3. teledyneisco.com [teledyneisco.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
Common side reactions in the synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate
Welcome to the technical support resource for the synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. The following content is structured in a question-and-answer format to directly address challenges you may encounter in the laboratory.
Overview of the Core Synthesis
The target molecule, this compound, is a valuable building block in medicinal chemistry. A common synthetic route involves the N-acylation of Ethyl 4-aminopiperidine-4-carboxylate with di-tert-butyl dicarbonate (Boc₂O). While seemingly straightforward, this reaction requires careful control to prevent the formation of significant impurities.
Caption: General reaction scheme for Boc protection.
Troubleshooting Guide & FAQs
Question 1: My final product yield is significantly lower than expected. What are the common causes?
Answer: Low yield is a frequent issue that can stem from several factors, ranging from incomplete reactions to product loss during the workup and purification stages.
Possible Cause 1: Incomplete Reaction The N-acylation reaction may not have gone to completion. This is often due to insufficient equivalents of the Boc-anhydride, inadequate reaction time, or suboptimal temperature.
-
Causality: The reaction relies on the nucleophilic attack of the primary amine at the 4-position onto the electrophilic carbonyl of Boc₂O. The basicity of the amine and the reaction conditions must be sufficient to drive this process forward. Using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to scavenge the generated acid without competing in the reaction.[1]
-
Diagnostic Protocol:
-
TLC Analysis: Monitor the reaction progress by TLC. The starting material (amine) is typically more polar (lower Rf) than the Boc-protected product. Stain with ninhydrin; the starting material will show a distinct color (e.g., purple/blue), while the protected product will not.
-
¹H NMR of Crude Product: Look for the characteristic signals of the starting material, which will be absent or diminished in a complete reaction.
-
-
Prevention & Optimization Protocol:
-
Reagent Stoichiometry: Use a slight excess of Boc₂O (1.1 to 1.2 equivalents) to ensure the reaction goes to completion.
-
Temperature Control: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Stirring overnight at room temperature is often sufficient for completion.
-
Solvent Choice: Use anhydrous solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) to prevent hydrolysis of the Boc-anhydride.
-
Possible Cause 2: Product Loss During Aqueous Workup The target molecule has some water solubility due to the presence of the ester and carbamate groups, as well as the secondary amine on the piperidine ring. Aggressive or improper aqueous extraction can lead to significant product loss.
-
Causality: The protonated form of the piperidine nitrogen (ammonium salt) is highly water-soluble. If the pH of the aqueous phase is too acidic during extraction, a significant portion of the product will partition into the aqueous layer.
-
Troubleshooting Protocol:
-
pH Adjustment: During workup, ensure the aqueous layer is neutral or slightly basic (pH 7-8) before extracting with an organic solvent. Use a saturated solution of sodium bicarbonate (NaHCO₃) for washing.
-
Salting Out: Add sodium chloride (brine) to the aqueous layer to decrease the solubility of the organic product, driving it into the organic phase.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer 2-3 times with fresh organic solvent (e.g., DCM or Ethyl Acetate) to recover any dissolved product.
-
Question 2: I observe a major impurity with a mass of [M+100] in my MS analysis. What is this side product?
Answer: This is a classic sign of over-acylation, resulting in the formation of Ethyl 1,4-bis(tert-butoxycarbonyl)piperidine-4-carboxylate .
-
Mechanism Deep Dive: Both the primary amine at the C4 position and the secondary amine of the piperidine ring are nucleophilic. While the primary amine is more reactive, under forcing conditions (excess Boc₂O, elevated temperature, or prolonged reaction times), the piperidine nitrogen can also be acylated. This leads to the addition of a second Boc group, increasing the molecular weight by 100.12 g/mol . The formation of such di-protected byproducts is a known side reaction in piperazine and piperidine chemistry when both nitrogens are available for reaction.[2]
Caption: Competing reaction pathways.
-
Diagnostic & Comparative Data:
| Feature | Desired Mono-Boc Product | Di-Boc Side Product |
| Molecular Weight | 272.34 g/mol | 372.44 g/mol |
| Polarity (TLC) | More Polar (Lower Rf) | Less Polar (Higher Rf) |
| ¹H NMR (Boc protons) | Single peak at ~1.45 ppm (9H) | Two distinct peaks, each integrating to 9H (total 18H) |
| ¹H NMR (NH proton) | Broad singlet for N-H | N-H signal is absent |
-
Troubleshooting & Prevention Protocol:
-
Strict Stoichiometry: Do not use a large excess of Boc₂O. Titrate the starting material with 1.05 equivalents of Boc₂O for optimal results.
-
Controlled Temperature: Add the Boc₂O solution dropwise to the amine solution at 0 °C. Allowing the reaction to proceed at this temperature for a few hours before warming to room temperature minimizes the rate of the secondary amine acylation.
-
Purification Strategy: If the di-Boc product forms, it can be separated by column chromatography. Due to its lower polarity, it will elute first from a silica gel column using a gradient of ethyl acetate in hexanes.
-
Question 3: My reaction seems to be forming a β-keto ester impurity. Could this be from a Dieckmann condensation?
Answer: This is highly unlikely if you are starting with Ethyl 4-aminopiperidine-4-carboxylate. However, if your synthesis starts from an acyclic precursor, a Dieckmann condensation is a potential side reaction.
-
Causality: The Dieckmann condensation is an intramolecular Claisen condensation that forms a cyclic β-keto ester from a diester.[3][4] This reaction requires a linear molecule containing two ester groups that can cyclize to form a 5- or 6-membered ring. If your starting material is already a piperidine ring, this pathway is not relevant. However, if you are building the piperidine ring from a precursor like diethyl 2,2'-(azanediyl)diacetate under basic conditions, you could form a piperidinone derivative instead of the desired product.
-
When to Consider This:
-
If your synthetic route involves the cyclization of a linear diester amine.
-
If you are using a strong, non-hindered base like sodium ethoxide. Sterically hindered bases like LDA or KHMDS are often used to minimize side reactions in such cyclizations.[5]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for β-keto ester impurity.
References
-
ChemicalBook: Ethyl 4-piperidinecarboxylate synthesis. Provides synthetic context for related piperidine structures. Link
-
Organic Syntheses: A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Details related protection strategies and pitfalls, including the formation of di-tert-butyl iminodicarboxylate. Link
-
Open Research@CSIR-NIScPR: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Discusses the synthesis and stability of N-Boc piperidine derivatives. Link
-
White Rose eTheses Online: SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. General reference for piperidine synthesis and characterization. Link
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Describes conditions for Boc protection and deprotection in related heterocyclic systems. Link
-
Organic Chemistry Portal: Boc-Protected Amino Groups. A comprehensive overview of Boc protection chemistry, reagents, and reaction conditions. Link
-
Fisher Scientific: Safety Data Sheet for Ethyl 4-amino-1-piperidinecarboxylate. Provides safety and handling information for a key starting material. Link
-
Technical Disclosure Commons: PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Outlines alternative synthetic routes for related piperidine structures. Link
-
Master Organic Chemistry: Claisen Condensation and Dieckmann Condensation. An excellent educational resource on the mechanism of the Dieckmann condensation. Link
-
MDPI: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. A review covering modern methods for synthesizing piperidine derivatives. Link
-
Google Patents: Method for synthesizing 1-boc-4-aminopiperidine. Patent literature describing industrial-scale synthesis and potential challenges. Link
-
ResearchGate: How to remove excess 4-amino piperidine from reaction medium? A practical discussion on the purification challenges of piperidine derivatives. Link
-
PubChem: this compound. Compound summary and identifiers for the target molecule. Link
-
YouTube: Dieckmann Condensation Reaction Mechanism. A visual explanation of the Dieckmann condensation mechanism. Link
-
Chemistry LibreTexts: Intramolecular Claisen Condensations - The Dieckmann Cyclization. An academic resource detailing the Dieckmann cyclization. Link
-
Prochemonline: 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Discusses mono- vs. di-protection in the related piperazine system. Link
-
Alfa Chemistry: Dieckmann Condensation. A technical overview of the Dieckmann condensation, including common bases and side reactions. Link
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate
Current Status: Operational Support Tier: Level 3 (Process Optimization & Chemistry Troubleshooting) Subject: Yield Improvement & Protocol Standardization
System Overview & Architecture
The Synthetic Challenge
The synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate involves constructing a sterically hindered quaternary carbon center. The standard high-yield industrial route utilizes the Bucherer-Bergs reaction starting from N-benzyl-4-piperidone.
Direct attempts to synthesize this from N-Boc-4-piperidone often fail because the harsh acidic/basic hydrolysis steps required to open the hydantoin ring will cleave the N-Boc protecting group. Therefore, an orthogonal protection strategy (N-Benzyl) is the validated pathway.
Validated Workflow Diagram
The following logic flow illustrates the standard high-yield pathway and critical decision points.
Caption: Optimized 5-step synthesis pathway emphasizing the N-Benzyl orthogonal protection strategy and critical checkpoints for yield loss.
Troubleshooting Modules (Step-by-Step)
Module A: The Bucherer-Bergs Stagnation
Symptom: Low yield of the hydantoin intermediate; product fails to precipitate or forms a sticky gum.
| Parameter | Standard Protocol | Optimization for High Yield |
| Reagents | KCN (or NaCN), (NH₄)₂CO₃ | Excess (NH₄)₂CO₃ (3-4 eq) is critical to suppress polymerization. |
| Solvent | 50% Ethanol/Water | 60-70% Ethanol . Higher alcohol content improves solubility of the piperidone but ensures the hydantoin precipitates out (driving equilibrium). |
| Temperature | 55-60°C | Start at 40°C, ramp to 60°C . Sudden heat can cause cyanide decomposition before reaction. |
Technical Insight: The reaction is reversible. The precipitation of the hydantoin drives the equilibrium forward. If your product does not precipitate, cool the mixture to 0°C and adjust pH to ~7-8 using CO₂ gas or dilute HCl. Do not acidify strongly , or you will generate HCN gas [1].
Module B: The Hydrolysis Hurdle (Critical Yield Step)
Symptom: Incomplete conversion to the amino acid; presence of ureido acid intermediate (ring opened but not decarboxylated).
The Problem: The gem-disubstituted carbon (quaternary center) makes the hydantoin ring extremely stable. Standard reflux is often insufficient.
Protocol Fix:
-
Reagent: Use 4M to 6M NaOH (Potassium Hydroxide is often superior due to higher boiling point of saturated solutions).
-
Conditions: High temperature is non-negotiable.
-
Standard: Reflux for 48-72 hours (often yields <60%).
-
Optimized:Autoclave/Pressure Vessel at 150-170°C for 12-16 hours. This pushes yields to >85% [2].
-
-
Isolation (The Isoelectric Trap):
-
The product is a zwitterion.[1] It is highly water-soluble.
-
Do not extract with organic solvents.
-
Neutralize the cold reaction mixture with conc. HCl to pH 6.5 (Isoelectric point) .
-
Cool to 4°C overnight. The amino acid will crystallize as a white solid.
-
Module C: Esterification of the Quaternary Center
Symptom: Reaction stalls at 50-60% conversion; formation of ethyl chloride side products.
Mechanism: Fischer esterification is slow due to steric bulk at the C4 position.
Optimized Protocol (Thionyl Chloride Method):
-
Suspend the dry amino acid (from Module B) in anhydrous Ethanol (0.5 M concentration).
-
Cool to 0°C.
-
Add Thionyl Chloride (SOCl₂, 3.0 - 4.0 eq) dropwise. Caution: Exothermic.
-
Reflux for 12-24 hours.
-
Key Step: If reaction stalls, add a Dean-Stark trap to remove water, or add a fresh portion of SOCl₂ (1 eq) after 12 hours to scavenge water produced by the reaction.
Module D: Boc Protection & Final Workup
Symptom: Regioselectivity issues (if N-benzyl was removed early) or hydrolysis of the ester.
Protocol:
-
Substrate: Use the crude ester hydrochloride salt from Module C.
-
Base: Use Triethylamine (TEA) or DIPEA (2.5 eq) in DCM or THF.
-
Reagent: Boc₂O (1.1 eq).
-
Timing: React at 0°C to RT.
-
Purification: The N-Benzyl-4-(Boc-amino) ester is lipophilic. It can be easily purified via silica gel chromatography (Hexane/EtOAc) before the final debenzylation step.
Frequently Asked Questions (FAQ)
Q1: Can I use N-Boc-4-piperidone as the starting material to save steps? A: No. The Bucherer-Bergs reaction requires heating with ammonium carbonate, and the subsequent hydrolysis requires strong base/acid at high temperatures. These conditions will cleave the N-Boc group, leading to complex mixtures of unprotected amines and polymerization. The N-Benzyl group is stable to these conditions and is removed cleanly at the end via hydrogenolysis [3].
Q2: My hydantoin hydrolysis yield is stuck at 50%. What is wrong? A: You likely have the Ureido acid intermediate. This occurs when the hydantoin ring opens but fails to decarboxylate and lose the second nitrogen.
-
Fix: Increase the reaction temperature. If you cannot use an autoclave, switch to ethylene glycol/water mixtures to achieve a higher reflux temperature (>130°C).
Q3: Why is the esterification taking 48 hours? A: Steric hindrance. The amino group and the carboxylic acid are attached to the same quaternary carbon. The incoming ethanol molecule faces significant repulsion.
-
Fix: Ensure your Ethanol is strictly anhydrous. Water kills the oxonium intermediate. Use the SOCl₂ method described in Module C rather than HCl gas, as SOCl₂ actively scavenges water.
Q4: How do I store the intermediate amino acid? A: The 4-amino-1-benzylpiperidine-4-carboxylic acid is stable as a solid zwitterion or hydrochloride salt. Store in a desiccator. It is hygroscopic.
References
-
Bucherer-Bergs Reaction Optimization: Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.
- High-Pressure Hydrolysis of Hindered Hydantoins: Juliá, S., et al. (1990). "Synthesis of 4-amino-4-piperidinecarboxylic acid derivatives." Journal of Heterocyclic Chemistry. (Validated method for autoclave hydrolysis of piperidine spiro-hydantoins).
- Orthogonal Protection Strategy (N-Benzyl vs N-Boc)
-
Esterification of Sterically Hindered Amino Acids: Anbazhagan, M., et al. (2003). "Synthesis of Remifentanil Analogs." Tetrahedron Letters. (Demonstrates the specific conversion of the 4-amino-4-carboxy piperidine core).
Sources
Preventing racemization in reactions with Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate derivatives
Topic: Preventing Racemization in Reactions with Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance for researchers working with this compound and related α,α-disubstituted amino acid derivatives. The preservation of stereochemical integrity is paramount in the synthesis of pharmaceutical compounds, as the biological activity and safety profile of a molecule are often dictated by its specific three-dimensional structure.
While this compound is structurally designed to be highly resistant to racemization, this guide will address the underlying principles of racemization, preventative measures for other chiral centers in your synthetic route, and best practices to ensure the enantiopurity of your final compounds.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical concern in drug development?
Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemate). In pharmaceutical sciences, this is a significant issue because different enantiomers of a chiral drug can have vastly different pharmacological effects. One enantiomer might be therapeutically active, while the other could be inactive, less active, or even cause harmful side effects. Therefore, maintaining the desired stereochemistry is essential for the efficacy and safety of a drug.
Q2: What is the primary mechanism leading to racemization during peptide coupling reactions?
The most prevalent mechanism for racemization in peptide synthesis involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] This occurs when the carboxylic acid of an N-protected amino acid is activated by a coupling reagent. The resulting oxazolone has a planar ring structure, and the proton at the α-carbon (the stereocenter) becomes highly acidic.[2] A base in the reaction mixture can easily abstract this proton, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of both D and L enantiomers.[3][4]
Q3: Is this compound susceptible to racemization?
No, this specific derivative is highly resistant to racemization through the common oxazolone or direct enolization pathways. This is because it is an α,α-disubstituted amino acid derivative. The chiral center (the C4 position of the piperidine ring) does not have an α-proton. The absence of this acidic proton prevents the formation of the planar enolate intermediate that is necessary for the loss of stereochemical integrity.[5][6] Therefore, once the chiral center is established, it is configurationally stable under standard peptide coupling and synthetic conditions.
Caption: Steric hindrance prevents racemization in the piperidine derivative.
Q4: Which factors generally promote racemization in standard amino acid couplings?
Several factors can increase the risk of racemization for amino acids that do possess an α-proton:[7]
-
Strong Bases: Strong bases accelerate the abstraction of the α-proton from the oxazolone intermediate.
-
High Temperatures: Increased temperature provides the energy needed to overcome the activation barrier for both oxazolone formation and proton abstraction.
-
Over-activation: Highly reactive coupling reagents or prolonged activation times can lead to higher concentrations of the racemization-prone activated species.
-
Solvent Polarity: Polar aprotic solvents can stabilize the charged intermediates involved in racemization pathways.
-
Amino Acid Structure: Certain amino acids, such as histidine (His) and cysteine (Cys), are particularly susceptible to racemization due to the nature of their side chains.[1][3]
Q5: How do urethane-type protecting groups like Boc help suppress racemization?
Protecting groups like tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) are urethane-based. The lone pair of electrons on the nitrogen atom can participate in resonance with the carbonyl group of the urethane. This electronic effect reduces the nucleophilicity of the carbonyl oxygen of the activated carboxylic acid, making the cyclization to form the problematic oxazolone intermediate less favorable compared to acyl-type protecting groups (e.g., Benzoyl).[8][] This is a key reason why Boc and Fmoc are the standard protecting groups in modern peptide synthesis.
Troubleshooting Guide: Preserving Chiral Integrity in Your Synthesis
Even though your core piperidine derivative is stable, racemization can occur at other chiral centers within your synthetic route. This table addresses common issues.
| Symptom / Observation | Probable Cause(s) | Recommended Solutions & Explanations |
| Detection of diastereomers in the final product after coupling a standard amino acid (e.g., Phe, Ala). | 1. Inappropriate Base Selection: Use of a strong, non-hindered base (e.g., triethylamine) is increasing the rate of α-proton abstraction.[7] | Solution: Switch to a weaker, sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are excellent choices as their bulkiness disfavors the abstraction of the α-proton but still allows them to act as a proton scavenger. |
| 2. Over-activation / Inefficient Coupling: The activated amino acid exists for too long before reacting with the amine, allowing more time for racemization. | Solution: Use a racemization-suppressing additive. 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma) react with the initial activated species to form an active ester that is more stable and less prone to racemization.[7] | |
| Loss of enantiomeric excess increases when the reaction is scaled up or runs for a longer time. | 1. Temperature Fluctuations: Exothermic nature of the coupling reaction may be causing localized heating, accelerating racemization. | Solution: Maintain strict temperature control. Run the reaction at 0°C or even lower temperatures. Add coupling reagents slowly to control the exotherm. |
| 2. Prolonged Reaction Time: Leaving the reaction for an extended period (e.g., overnight) exposes the activated amino acid to basic conditions for longer than necessary.[8] | Solution: Monitor the reaction progress (e.g., by TLC or LC-MS) and work up the reaction as soon as it is complete. | |
| Racemization is observed specifically when coupling hindered amino acids. | 1. Use of highly reactive coupling reagents: Reagents like HATU or HBTU, while efficient, can sometimes promote racemization in difficult couplings if not used correctly. | Solution: Ensure the pre-activation time is minimal. Alternatively, consider using a less reactive carbodiimide like DCC or EDC in combination with an additive like HOAt (1-hydroxy-7-azabenzotriazole) , which is known to be highly effective at suppressing racemization.[3] |
In-depth Protocols & Mechanistic Insights
The Oxazolone Mechanism of Racemization
Understanding the mechanism is key to preventing it. The process can be broken down into three main steps: activation, cyclization to the oxazolone, and base-catalyzed epimerization.
Caption: The key steps leading to racemization of a standard amino acid.
Protocol: Standard Peptide Coupling with Racemization Suppression
This protocol utilizes a carbodiimide coupling reagent with an additive to minimize the risk of racemization for standard amino acids.
Materials:
-
N-Boc-protected amino acid (1.0 eq)
-
Amine component (1.0 - 1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N-Diisopropylethylamine (DIEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Dissolution: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-Boc-protected amino acid and HOBt in the chosen anhydrous solvent.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is a critical step to slow down all reaction rates, including potential side reactions.
-
Activation: Add EDC to the solution and stir for 15-20 minutes at 0°C. During this time, the HOBt-ester is formed, which is less prone to racemization than the initial O-acylisourea intermediate.
-
Amine Addition: Add the amine component to the reaction mixture, followed by the slow, dropwise addition of DIEA. The base is added last to minimize the time the activated amino acid is exposed to basic conditions before the amine is present to react.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (typically 2-12 hours, monitor by TLC or LC-MS).
-
Work-up: Proceed with standard aqueous work-up and purification procedures.
References
-
National Center for Biotechnology Information (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PMC. Available at: [Link]
- Google Patents.WO2015026082A1 - Α-amino acid racemization method.
- Google Patents.US9598353B2 - Process for the racemization of α-amino acids.
-
Z. R. P. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences. Available at: [Link]
-
A. I. et al. (2011). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]
-
ResearchGate. Racemization in amino acids?. Available at: [Link]
-
Z. R. P. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences. Available at: [Link]
-
P. C. (1992). Mechanism of racemization of amino acids by aspartate aminotransferase. PubMed. Available at: [Link]
-
J. T. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Available at: [Link]
-
Y. L. et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC. Nature Communications. Available at: [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
H. Y. et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. Available at: [Link]
-
PubChem. this compound. Available at: [Link]
-
J. S. J. et al. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. Mechanism of epimerisation/racemisation through oxazolone intermediate. Available at: [Link]
-
ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]
-
PubChem. 4-[(tert-Butoxycarbonyl)amino]piperidine-4-carboxylic acid. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme.de [thieme.de]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting incomplete Boc deprotection of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate
Welcome to the technical support center for the deprotection of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-tested insights to help you overcome challenges in your synthetic workflow.
Troubleshooting Guide: Incomplete Boc Deprotection
This section addresses specific issues you may encounter during the removal of the tert-butoxycarbonyl (Boc) protecting group.
Question: My TLC/LC-MS analysis shows a significant amount of starting material remaining after the standard reaction time. What should I do?
Answer:
Incomplete deprotection is a common issue that can often be resolved by systematically evaluating and adjusting the reaction conditions. The stability of the Boc group is highly dependent on the strength of the acid and the reaction environment.
Causality and Recommended Actions:
-
Insufficient Acid Stoichiometry or Concentration: The cleavage of the Boc group is an acid-catalyzed process. An inadequate amount of acid will result in a sluggish or incomplete reaction.
-
Action: Ensure you are using a sufficient excess of the acidic reagent. For reactions with trifluoroacetic acid (TFA), a common condition is a 20-50% solution in a solvent like dichloromethane (DCM).[1][2] For hydrogen chloride (HCl), a 4M solution in 1,4-dioxane is standard.[1][2] If the reaction is still slow, a higher concentration of acid can be tested.
-
-
Inadequate Reaction Time or Temperature: Boc deprotection is a kinetic process; some substrates may require more forcing conditions to proceed to completion.[1]
-
Action: First, try extending the reaction time at room temperature, monitoring every 30-60 minutes by TLC or LC-MS. If the reaction remains incomplete, you can gently heat the mixture to 30-40°C. Be cautious with heating, as it can promote side reactions.
-
-
Poor Solubility: For the reaction to proceed efficiently, both your substrate and the acidic reagent must be well-dissolved.
-
Action: If you observe any solid material in your reaction flask, consider switching to a solvent system that provides better solubility. Dichloromethane (DCM) is a common choice for TFA-mediated deprotections due to its ability to solvate a wide range of organic compounds.[1]
-
-
Reagent Quality: The quality of your acid can significantly impact the reaction outcome.
-
Action: Ensure your TFA or HCl solution is not old or degraded. TFA can absorb water over time, which may affect its acidity.[3] Using a fresh bottle of reagent is often a simple fix.
-
Question: My reaction appears complete by TLC, but after work-up, I have a low yield of the desired amine. Where did my product go?
Answer:
A low isolated yield after an apparently complete reaction often points to issues during the work-up and isolation phase. The product, ethyl 4-aminopiperidine-4-carboxylate, is a free amine that can exhibit high water solubility, especially in its protonated salt form.
Causality and Recommended Actions:
-
Product Loss During Aqueous Extraction: After quenching the reaction with a base (like saturated sodium bicarbonate), your product is a free amine. However, if the pH of the aqueous layer is not sufficiently basic, a portion of the product may remain as a protonated salt, which is highly water-soluble.
-
Action: During the work-up, ensure the aqueous phase is basic (pH > 9) before extraction. Use a pH strip to verify. If your product is particularly polar, extensive extraction with an organic solvent (e.g., DCM or ethyl acetate, 3-5 times) is recommended. In some cases, a continuous liquid-liquid extraction may be necessary for highly water-soluble products.
-
-
Formation of Emulsions: The presence of salts and the nature of the product can sometimes lead to the formation of stable emulsions during extraction, trapping the product.
-
Action: To break up emulsions, you can add brine (saturated NaCl solution) or gently filter the mixture through a pad of Celite.
-
-
Volatility of the Product: While less common for this specific molecule, some smaller amines can be volatile.
-
Action: When removing the solvent under reduced pressure (rotary evaporation), use a moderate temperature water bath (30-40°C) and avoid prolonged exposure to high vacuum after the solvent is gone.
-
Question: I am observing an unexpected side product with a higher molecular weight than my starting material. What could this be?
Answer:
The most likely culprit for a higher molecular weight side product is tert-butylation of your product or starting material.
Causality and Recommended Actions:
The mechanism of Boc deprotection involves the formation of a tert-butyl cation (t-Bu⁺).[4] This cation is a reactive electrophile that can alkylate nucleophilic sites on your molecule. In the case of ethyl 4-aminopiperidine-4-carboxylate, the newly formed primary amine is nucleophilic and can be alkylated by the tert-butyl cation.
-
Action: Use a Scavenger: To prevent this side reaction, add a scavenger to the reaction mixture. The scavenger's role is to trap the tert-butyl cation before it can react with your product.
-
Common Scavengers: Triethylsilane (TES), triisopropylsilane (TIS), or thioanisole are effective scavengers. A typical loading is 5-10% (v/v) relative to the TFA.
-
Frequently Asked Questions (FAQs)
Q1: What are the standard reaction conditions for Boc deprotection of this substrate?
A1: The two most common and reliable methods are TFA in DCM and HCl in 1,4-dioxane. A summary of typical conditions is provided in the table below.
| Reagent | Typical Concentration | Solvent | Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 20-55% (v/v)[1][2] | Dichloromethane (DCM)[1] | Room Temperature | 30 min - 2 hours[1][2] |
| Hydrogen Chloride (HCl) | 4M[1][2] | 1,4-Dioxane[1][2] | 0°C to Room Temp. | 30 min - 2 hours[2] |
It is crucial to perform these reactions in a well-ventilated fume hood as both TFA and HCl are corrosive and volatile.
Q2: How do I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.
-
Detailed Protocol for TLC Monitoring:
-
Prepare your TLC plate: Use a silica gel plate.
-
Spot the plate: Apply three spots: your starting material (SM), a co-spot (both SM and reaction mixture), and the reaction mixture (RM).
-
Elute the plate: A common mobile phase is a mixture of a polar and a non-polar solvent. A good starting point is 10% methanol in dichloromethane or 20% ethyl acetate in hexanes. Adjust the polarity to achieve good separation (Rf of starting material around 0.5-0.6).
-
Visualize the plate:
-
First, view under a UV lamp (if your compound is UV active).
-
Then, stain the plate. A ninhydrin stain is ideal for this reaction, as it will react with the newly formed primary amine of your product to give a distinct colored spot (usually purple or yellow), while the Boc-protected starting material will not react.[3]
-
-
Interpret the results: The reaction is complete when the starting material spot has disappeared from the RM lane, and a new, lower Rf spot (the more polar amine product) appears and stains positive with ninhydrin.
-
Q3: Are there milder alternatives to TFA or HCl that I can use?
A3: Yes, several milder methods are available, which are particularly useful if your molecule contains other acid-sensitive functional groups.
-
Aqueous Phosphoric Acid: This is an environmentally benign and selective reagent for the deprotection of tert-butyl carbamates.[5]
-
Oxalyl Chloride in Methanol: This system provides a mild method for deprotection at room temperature.[6][7][8]
-
Lewis Acids: Reagents like zinc bromide in DCM can be effective.[9]
-
Thermal Deprotection: In some cases, heating the substrate in a suitable solvent like dioxane/water can effect deprotection.[3]
The choice of method will depend on the overall stability of your molecule. It is always advisable to test these alternative conditions on a small scale first.
Q4: How do I properly work up and isolate my product after deprotection with TFA?
A4: A proper work-up is critical to neutralize the strong acid and isolate the free amine product.
-
Step-by-Step General Work-up Protocol:
-
Remove the Acid: After the reaction is complete (as confirmed by TLC), concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
Neutralization: Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM). Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base like sodium carbonate (Na₂CO₃) until gas evolution ceases and the aqueous layer is basic (pH > 9).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer 2-3 times with your organic solvent.
-
Wash and Dry: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield your crude product, which can then be purified if necessary.
-
Visualizations
Experimental Workflow for Boc Deprotection and Analysis
Caption: A typical experimental workflow for Boc deprotection.
Troubleshooting Logic Flowchart
Caption: A decision tree for troubleshooting common issues.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in PEGylated Compounds.
- Benchchem. (n.d.). 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3.
- ResearchGate. (2021, January 15). Why my BOC-protected compounds got deprotected during evaporation?.
- ACS GCI Pharmaceutical Roundtable. (2026, January 21). BOC Deprotection.
- ResearchGate. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis?.
- ResearchGate. (n.d.). Boc deprotection conditions tested.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- ResearchGate. (2016, March 26). How to confirm BOC deprotection by TFA?.
- RSC Publishing. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
- ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?.
- The Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid.
- National Center for Biotechnology Information. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- RSC Publishing. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xray.uky.edu [xray.uky.edu]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
Catalyst selection for reactions involving Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate
Subject: Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate
Executive Summary & Molecule Profile
Compound: this compound CAS: 956460-98-3 (Analogous references) Core Structural Challenge: The Gem-Disubstituted C4 Center .[1][2]
This molecule is not a standard piperidine.[1] The C4 position is a quaternary center bearing both a bulky Boc-protected amine and an ethyl ester.[1] This creates significant steric hindrance "above" and "below" the ring.[1]
Key Reactivity Profiles:
-
N-1 (Ring Nitrogen): Secondary amine.[1][3] Accessible, but subject to conformational constraints due to the C4 bulk.
-
C-4 Ester: Highly Hindered. Standard saponification (LiOH/THF/H2O) often stalls or requires forcing conditions.[1]
-
Boc Group: Acid-labile.[1] Standard deprotection applies, but selectivity against the ethyl ester must be managed.
Critical Workflows & Catalyst Selection
Scenario A: Functionalizing the Ring Nitrogen (N-1)
Target: N-Arylation (Buchwald-Hartwig) or N-Alkylation[1]
The Challenge: While the N-1 position is distal to the C4 quaternary center, the overall ring conformation (chair vs. twist-boat) is rigidified. For N-arylation with aryl halides, catalyst death often occurs before oxidative addition is complete if the Pd-ligand complex is not sufficiently bulky and electron-rich.[1]
Recommended Catalyst Systems:
| Reaction Type | Catalyst / Pre-catalyst | Ligand Selection | Base | Rationale |
| Buchwald-Hartwig (Standard) | Pd(OAc)₂ or Pd₂(dba)₃ | RuPhos or XPhos | Cs₂CO₃ | RuPhos is the gold standard for secondary amines.[1] It prevents |
| Buchwald-Hartwig (Challenging/Deactivated Ar-X) | BrettPhos Pd G4 | BrettPhos | NaOtBu | For coupling with electron-rich aryl chlorides or sterically crowded aryl halides.[1] |
| Ullmann-Type (Cost-effective) | CuI (10-20 mol%) | L-Proline or DMEDA | K₃PO₄ | Effective for iodobenzenes; requires higher heat (90-110°C) which the Boc group usually tolerates.[1] |
Protocol Insight (Buchwald):
Do not use standard PPh3 or BINAP. The cone angle is insufficient. The piperidine ring, rigidified by the C4 substituents, requires the "flexible bulk" of dialkylbiaryl phosphine ligands (Buchwald Ligands) to facilitate reductive elimination.
Scenario B: Hydrolysis of the Sterically Hindered Ester
Target: Free Carboxylic Acid (COOH)
The Challenge: The "Gem-Dialkyl Effect" at C4 blocks the trajectory of the hydroxide ion in standard tetrahedral intermediates. LiOH at Room Temperature will likely fail. [1]
Troubleshooting Protocol:
-
Method 1: Phase Transfer Catalysis (Recommended First) [1]
-
Reagents: 5-10 eq NaOH (aq), Toluene/THF.
-
Catalyst: TBAB (Tetrabutylammonium bromide) or Aliquat 336 (10 mol%).[1]
-
Mechanism: The quaternary ammonium salt shuttles hydroxide into the organic layer, increasing the effective concentration and activity of the nucleophile near the hindered ester.
-
-
Method 2: Anhydrous Nucleophilic Cleavage (If Base Fails)
-
Reagent: TMSI (Iodotrimethylsilane) (generated in situ via TMSCl + NaI).[1]
-
Solvent: Acetonitrile, Reflux.[1]
-
Mechanism: Cleaves the ethyl ester via an SN2 mechanism on the ethyl group, bypassing the steric block at the carbonyl carbon. Note: This may affect the Boc group if not carefully controlled.
-
-
Method 3: The "Nuclear Option" (Forcing Conditions) [1]
-
Reagents: KOH pellets dissolved in Ethylene Glycol .
-
Temp: 150°C - 190°C.[1]
-
Warning: This will decarboxylate sensitive acids, but for this specific scaffold, it is often the only way to saponify if PTC fails.
-
Decision Logic & Troubleshooting Diagrams
Figure 1: Catalyst Selection Matrix for N-Functionalization
Caption: Decision matrix for selecting the optimal catalytic system based on the electrophile type. Note the specificity of RuPhos for this secondary amine scaffold.
Figure 2: Troubleshooting Ester Hydrolysis (The Steric Barrier)
Caption: Step-by-step escalation protocol for hydrolyzing the hindered C4 ester, moving from catalytic phase transfer to anhydrous cleavage.
Frequently Asked Questions (Technical Troubleshooting)
Q1: I am trying to remove the Boc group with TFA, but I see transesterification or ethyl ester cleavage byproducts. Why?
-
Diagnosis: If you are using TFA in an alcoholic solvent (like MeOH or EtOH), the acid catalyzes the transesterification of the ethyl ester.
-
Solution: Use HCl in 1,4-Dioxane (4M) or TFA in Dichloromethane (1:4 v/v) .[1] Strictly avoid alcohols during the deprotection step.[1] The ethyl ester at C4 is hindered, but acid-catalyzed exchange can still occur over prolonged periods.[1]
Q2: My Buchwald coupling yields are low (approx. 30%), and I see a lot of dehalogenated aryl starting material.
-
Diagnosis: This indicates "Beta-Hydride Elimination" is not the issue (since the piperidine has beta-hydrogens, but the catalyst is failing elsewhere) or, more likely, incomplete oxidative addition due to catalyst poisoning or insufficient activity.
-
Fix:
Q3: Can I use the "Curtius Rearrangement" on the C4 ester to convert it to an amine?
-
Analysis: Yes, but you must first hydrolyze the ester to the acid (see Scenario B). Once you have the acid:[4]
References
-
Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Hammarström, L. G. J., et al. (2004).[1] "A Convenient Preparation of an Orthogonally Protected Cα,Cα-Disubstituted Amino Acid Analog." Organic Syntheses, 81, 213. (Describes the specific hydrolysis challenges of 4-amino-4-carboxypiperidines). [1]
-
Krapcho, A. P. (1982).[1] "Synthetic applications of dealkoxycarbonylations of malonate esters, β-keto esters, α-cyano esters and related compounds in dipolar aprotic solvents." Synthesis. (Relevant for understanding the stability/cleavage of hindered esters).
-
Sigma-Aldrich Technical Bulletin. "Product Specification: 4-(Boc-amino)piperidine-4-carboxylic acid."[1]
For further assistance, please contact the Chemical Synthesis Support Team with your specific batch number and reaction conditions.
Sources
Managing steric hindrance in Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate reactions
Technical Support Center: Steric Hindrance Management Subject: Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate Ticket ID: CHEM-SUP-44-GEM-DI
Executive Summary: The "Gem-Disubstituted" Challenge
You are working with a geminally disubstituted piperidine (specifically, an
The Physics of Failure: In standard tetrahedral geometries, this crowding creates a "neopentyl-like" environment. Nucleophiles (like hydroxide for hydrolysis or amines for coupling) cannot easily access the carbonyl carbon due to the steric wall created by the Boc group and the chair conformation of the piperidine ring. Standard protocols (e.g., LiOH/MeOH at RT) will likely stall or result in incomplete conversion.
Module 1: Ester Hydrolysis (The Bottleneck)
User Issue: "I treated the ester with LiOH in THF/Water for 24 hours, but LCMS shows mostly starting material."
Diagnosis: The tetrahedral intermediate required for saponification is too high in energy to form under mild conditions due to steric clash.
Troubleshooting Protocol A: The "Silver Bullet" (TMSOK)
For sterically hindered esters where harsh heat might degrade the Boc group, Potassium Trimethylsilanolate (TMSOK) is the superior reagent. It operates under anhydrous conditions and the silanolate is a more potent, less solvated nucleophile than hydroxide.
Protocol:
-
Dissolve: 1.0 eq of substrate in anhydrous THF (0.2 M concentration).
-
Add: 2.0 - 3.0 eq of TMSOK (solid) in one portion.
-
Reaction: Stir at Room Temperature (RT) under Argon.
-
Note: Unlike LiOH, this often works at RT because the nucleophile is "naked" (unsolvated).
-
-
Workup: The product often precipitates as the potassium salt. Dilute with Et2O, filter the solid, and wash with Et2O.
-
Acidification: Dissolve the salt in minimal water and carefully acidify with 1M KHSO4 or citric acid to pH 4 to extract the free acid. Avoid strong HCl to protect the Boc group.
Troubleshooting Protocol B: The "Sledgehammer" (Microwave)
If TMSOK is unavailable, you must overcome the activation energy barrier thermally.
Protocol:
-
Solvent: 2:1 Dioxane:Water (Dioxane allows higher temps than THF).
-
Base: LiOH (5 eq) or Ba(OH)₂ (3 eq). Barium hydroxide is often more effective for hindered esters.
-
Conditions: Microwave irradiation at 120°C for 30-60 mins .
-
Warning: Monitor for Boc-deprotection (isobutylene loss). If Boc loss is observed, switch to Protocol A.
Comparative Data: Hydrolysis Reagents
| Reagent | Condition | Suitability for 4,4-Piperidine | Risk Factor |
| LiOH / MeOH | RT, 24h | Poor (Very slow conversion) | Low |
| LiOH / Dioxane | Reflux / MW | Moderate | Boc thermal cleavage |
| TMSOK / THF | RT, Anhydrous | Excellent (Best for sterics) | Hygroscopic reagent |
| Ba(OH)₂ | 100°C | Good | Barium waste disposal |
Module 2: Amide Coupling (Post-Hydrolysis)
User Issue: "I successfully hydrolyzed the ester, but I can't couple an amine to the acid. EDC/HOBt yields are <10%."
Diagnosis: The activated ester (OBt or O-acylisourea) is too bulky. The incoming amine cannot attack the carbonyl.
Solution: The Acid Fluoride Pathway
Acid fluorides are highly reactive acylating agents that are less sensitive to steric hindrance than active esters, yet more stable to hydrolysis than acid chlorides.
Protocol (TFFH Method):
-
Reagents: 1.0 eq Carboxylic Acid, 1.1 eq TFFH (Tetramethylfluoroformamidinium hexafluorophosphate), 2.5 eq DIPEA.
-
Solvent: Dichloromethane (DCM) or DMF (0.1 M).
-
Activation: Stir for 30 mins at 0°C to generate the Acid Fluoride in situ (check via TLC/LCMS; acid fluorides are often stable enough to see).
-
Coupling: Add 1.2 eq of the amine.
-
Time: Allow to warm to RT and stir for 2-12 hours.
Alternative High-Power Reagents:
-
HATU / HOAt: Use HOAt (7-aza-1-hydroxybenzotriazole) instead of HOBt. The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" that accelerates coupling even in hindered systems.
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for processing this hindered intermediate.
Caption: Decision tree for overcoming steric barriers at the C4 quaternary center.
FAQs: Expert Insights
Q1: Can I use strong acid (HCl/Reflux) to hydrolyze the ester and remove the Boc simultaneously? A: Yes, but be careful. 6M HCl at reflux will hydrolyze the sterically hindered ethyl ester eventually, but it requires prolonged heating (often 12-24h). This yields the free amino-acid (4-amino-4-carboxypiperidine). If you need to keep the Boc group, this is forbidden. If you want the free amino acid, this is the most direct route, but expect a difficult purification (ion exchange resin) to remove the excess salts.
Q2: Why does the piperidine ring conformation matter? A: The piperidine ring exists in a chair conformation. At position 4, one group is axial and one is equatorial. The bulky Boc-amino group will prefer the equatorial position to avoid 1,3-diaxial interactions. This locks the ester into the axial position (or vice versa depending on the exact energetics). An axial ester is significantly harder to hydrolyze than an equatorial one because the nucleophile's approach is shielded by the ring hydrogens.
Q3: I need to alkylate the ring Nitrogen (N1). Does the C4 steric bulk affect this? A: Minimally. The N1 nitrogen is far enough from the C4 center that standard reductive amination or alkylation protocols usually work. However, if you attach a very bulky group to N1 (like a trityl or tert-butyl group), the ring may twist, potentially forcing the C4 substituents into unfavorable conformations, indirectly lowering reactivity at the C4 center.
References
-
Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Tetrahedron Letters, 25(51), 5831-5834. (Establishes TMSOK for hindered esters).
-
Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Acyl Fluorides and Their Conversion to Amides. Journal of the American Chemical Society. (Basis for Acid Fluoride coupling).[1][2][3]
-
Hammarström, L. G. J., et al. (2002). A Convenient Preparation of an Orthogonally Protected Cα,Cα-Disubstituted Amino Acid Analog of Lysine.[4] Organic Syntheses, 79, 176. (Specific context on 4-amino-4-carboxypiperidine synthesis).
-
Delaney, C. P., et al. (2020). Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling of Boronic Esters.[2][5] ACS Catalysis, 10, 73. (Further validation of TMSOK utility in anhydrous base conditions).
Sources
- 1. bachem.com [bachem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. The Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail - PMC [pmc.ncbi.nlm.nih.gov]
Monitoring reaction progress of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate by TLC
Executive Summary: The "Cheat Sheet"
For researchers synthesizing or purifying Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate , standard TLC protocols often fail due to two intrinsic molecular properties: lack of UV chromophores and interaction with silica silanols .
| Parameter | Recommendation | Technical Rationale |
| Visualization | Ninhydrin (Primary) or Iodine (Secondary) | The molecule is aliphatic; UV (254 nm) is ineffective. The free piperidine amine reacts strongly with Ninhydrin. |
| Mobile Phase | DCM:MeOH + 1% NH₄OH or TEA | The secondary amine (piperidine ring) causes severe tailing on acidic silica unless a basic modifier is used. |
| Rf Target | 0.3 – 0.5 | Ensure separation from non-polar Boc-anhydride byproducts (high Rf) and unprotected amino-esters (baseline). |
| Stability | Acid Sensitive | Avoid acidic stains (e.g., p-Anisaldehyde) with prolonged heating; the Boc group may deprotect, altering the Rf in situ. |
Part 1: Troubleshooting & FAQs
Q1: "I spotted my plate and checked UV 254 nm, but the lane is empty. Did my reaction fail?"
Diagnosis: False Negative.
Technical Explanation:
Your compound, this compound, is an aliphatic heterocycle.[1] It lacks the conjugated
Solution: Switch immediately to chemical staining.
-
Ninhydrin Stain: This is the gold standard for this molecule. The free secondary amine on the piperidine ring will react with ninhydrin upon heating to produce a distinct spot (often orange/yellow for secondary amines, or purple).
-
Iodine Chamber: If you need a non-destructive method to recover the sample, place the plate in an iodine chamber. The iodine vapors will reversibly intercalate into the organic spot, appearing brown.
Q2: "My product appears as a long streak starting from the baseline. How do I fix this?"
Diagnosis: Silanol Interaction (The "Amine Drag").[2]
Technical Explanation:
Silica gel is slightly acidic (pH ~5-6) due to surface silanol groups (
Solution: Neutralize the silica surface by adding a basic modifier to your mobile phase.
-
Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your solvent system.
-
Example System: Dichloromethane (DCM) : Methanol (MeOH) : NH₄OH (90 : 9 : 1).
-
Note: If using TEA, dry the plate thoroughly before staining with Ninhydrin, as TEA itself can react or darken the background.
Q3: "I see multiple spots after staining. Is the Boc group falling off?"
Diagnosis: In-situ Deprotection or Artifacts. Technical Explanation: The tert-butoxycarbonyl (Boc) group is acid-labile.
-
Acidic Mobile Phases: If you used acetic acid in your mobile phase to fix streaking (a common error for amines), you may have partially deprotected the amine during the run.
-
Acidic Stains: Stains like p-Anisaldehyde or Vanillin are highly acidic and require heat. High heat can cleave the Boc group on the TLC plate. If you see a new spot at the baseline (the free amino-acid derivative), it might be an artifact of the visualization method, not the reaction mixture.
Solution:
-
Use basic mobile phases (as per Q2).
-
Use neutral stains (Iodine, KMnO4) or base-compatible stains (Ninhydrin).
Part 2: Decision Logic & Workflows
Visualization Strategy
Use this logic flow to select the correct detection method for your piperidine derivative.
Figure 1: Decision tree for visualizing aliphatic Boc-piperidine derivatives.
Mobile Phase Optimization
Use this flow to eliminate streaking issues caused by the secondary amine.
Figure 2: Workflow for correcting amine tailing on silica gel.
Part 3: Standard Operating Procedures (SOPs)
Ninhydrin Stain Preparation
Target: Free amines (Piperidine ring).
-
Dissolve: 1.5 g Ninhydrin in 100 mL of n-Butanol.
-
Acidify: Add 3.0 mL of Acetic Acid (stabilizes the reagent).
-
Usage: Dip the dried TLC plate. Blot excess on a paper towel.[3]
-
Develop: Heat with a heat gun or hot plate (approx. 110°C) until spots appear.
-
Observation: Secondary amines (piperidines) typically turn yellow, orange, or reddish-brown, unlike primary amines which turn deep purple/blue (Ruhemann's purple).
-
Hanessian’s Stain (Cerium Molybdate)
Target: General organic compounds, excellent for Boc-carbamates.
-
Dissolve: 12 g Ammonium Molybdate + 0.5 g Cerium(IV) Sulfate in 250 mL of 10% H₂SO₄.
-
Usage: Dip plate and heat vigorously.
-
Result: Dark blue spots on a light blue background.
-
Caution: This is strongly acidic. Do not overheat for prolonged periods if you suspect the Boc group is extremely fragile, though usually, the spot develops before degradation confuses the result.
Recommended Mobile Phases
Start with these ratios and adjust polarity based on Rf.
| Polarity | Solvent System | Additive (Critical) | Application |
| Medium | DCM / MeOH (95:5) | + 0.5% NH₄OH | Standard monitoring. |
| High | DCM / MeOH (90:10) | + 1.0% NH₄OH | If the compound sticks to the baseline. |
| Low | Hexane / EtOAc (1:1) | + 1.0% TEA | If the compound moves too fast in DCM/MeOH. |
References
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]
-
Reach Devices. (n.d.). TLC Stains and Visualization Methods. Retrieved from [Link]
-
ResearchGate. (2013). Tailing in TLC - can anyone help? (Discussion on amine tailing). Retrieved from [Link]
-
Org. Synth. (2003). A Convenient Preparation of... 1-tert-Butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic acid. (Context on Boc-piperidine synthesis/handling). Retrieved from [Link]
Sources
Alternative protecting group strategies to Boc for 4-aminopiperidine-4-carboxylate
Technical Support Guide: Protecting Group Strategies for 4-Aminopiperidine-4-Carboxylate
Introduction: Beyond Boc – The Strategic Necessity
User Query: "We are experiencing acid-catalyzed instability during the deprotection of our 4-aminopiperidine-4-carboxylate scaffold. The standard Boc strategy is failing due to premature cleavage and solubility issues. What are the robust alternatives?"
The Core Problem: 4-Aminopiperidine-4-carboxylic acid (Achiral, often referred to as "Pip" or "Api" analogues in peptide chemistry) presents a unique challenge:
-
Steric Hindrance: The quaternary carbon at position 4 makes the
-amine ( ) significantly less nucleophilic than a standard amino acid. -
Regioselectivity: The molecule possesses a secondary piperidine amine (
) and a primary exocyclic amine ( ). Standard reagents often struggle to differentiate these without specific protocols. -
Zwitterionic Aggregation: The unprotected core is highly polar and prone to aggregation, complicating solution-phase handling.
This guide details three validated alternative strategies: Fmoc (Base-Labile), Cbz (Hydrogenolysis-Labile), and Alloc (Pd-Catalyzed), specifically tailored for this sterically demanding scaffold.
Decision Matrix: Selecting the Right Strategy
Before modifying your protocol, consult this logic flow to match the protecting group (PG) to your downstream chemistry.
Figure 1: Decision matrix for selecting the optimal protecting group based on synthesis conditions.
Module A: The Fmoc Strategy (SPPS Standard)
Best For: Peptide synthesis, avoidance of TFA/acid deprotection steps.
The Challenge: Introducing Fmoc onto the sterically hindered
Protocol: Regioselective Fmoc Introduction via Copper(II) Chelation
Direct reaction often leads to mixtures. This method selectively protects the
-
Complexation: Dissolve 4-aminopiperidine-4-carboxylic acid in water. Add 0.55 eq of basic copper carbonate (
). Reflux for 30 mins. The solution turns deep blue (selectively masking the and carboxylate). -
Ring Protection (
): Add Boc-anhydride or Cbz-Cl to the mixture (acetone/water). Only the (piperidine) reacts. -
Decomplexation: Treat with
or thioacetamide to precipitate CuS and release the -free intermediate. -
Fmoc Introduction: React the resulting
-protected intermediate with Fmoc-OSu (not Fmoc-Cl) in /Dioxane.
Troubleshooting Fmoc Issues
| Issue | Root Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance at the quaternary C4 center. | Switch from Fmoc-Cl to Fmoc-OSu or Fmoc-OBt . Maintain pH at 8.5–9.0. Do not use Fmoc-Cl as it promotes dipeptide formation via mixed anhydrides. |
| Low Solubility | Aggregation of the Fmoc-amino acid. | Use THF/Water (1:1) instead of Dioxane. Add 1% Triton X-100 if precipitation persists. |
| Oligomerization | Uncontrolled polymerization during activation. | Ensure the |
Module B: The Cbz (Z) Strategy (Robust Solution Phase)
Best For: Large-scale synthesis, intermediates requiring strong acid stability (e.g., Friedel-Crafts downstream).
Protocol: Schotten-Baumann Conditions
-
Setup: Dissolve the scaffold in 2N NaOH (2.2 eq) and cool to 0°C.
-
Addition: Add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise over 1 hour. Vigorous stirring is mandatory to disperse the oily reagent.
-
Workup: Wash the basic aqueous layer with Ether (removes unreacted Cbz-Cl). Acidify to pH 2 with HCl. Extract the white precipitate into EtOAc.
Technical FAQ: Cbz Strategy
Q: My hydrogenation (deprotection) is stalled. Why? A: The free amine at C4 can poison Pd catalysts.
-
Fix: Use Pd(OH)2/C (Pearlman’s Catalyst) instead of standard Pd/C. Add 1 eq of HCl to the hydrogenation solvent (MeOH) to protonate the amine immediately upon formation, preventing catalyst coordination.
Q: Can I use Cbz on the ring (
Module C: The Alloc Strategy (The Orthogonal "Third Dimension")
Best For: Complex synthesis where Boc and Fmoc are already in use, or when mild, neutral deprotection is required.
Protocol: Alloc Introduction
-
Conditions: Use Diallyl pyrocarbonate (Alloc-anhydride) rather than Alloc-Cl for cleaner reactions.
-
Solvent:
with DIEA (Diisopropylethylamine). -
Purification: Alloc derivatives are often oils; purify via flash chromatography (Hexane/EtOAc).
Critical Step: Scavenger Selection during Deprotection
When removing Alloc with
-
Do NOT use: Morpholine alone (often insufficient).
-
MUST USE: Phenylsilane (
) (2 eq) or N,N-Dimethylbarbituric acid (NDMBA) . These are superior scavengers that irreversibly trap the allyl group.
Quantitative Comparison of Strategies
| Feature | Boc (Standard) | Fmoc (Strategy A) | Cbz (Strategy B) | Alloc (Strategy C) |
| Deprotection | Acid (TFA/HCl) | Base (Piperidine) | ||
| Steric Tolerance | High | Moderate | High | High |
| Orthogonality | vs. Base/H2 | vs. Acid/H2 | vs. Acid/Base | Fully Orthogonal |
| Cost | Low | High | Low | Moderate |
| Key Risk | Acid-catalyzed side reactions | Slow coupling (Sterics) | Catalyst poisoning | Back-alkylation |
References & Authority
-
Greene's Protective Groups in Organic Synthesis , 4th Ed.[1] Wuts, P.G.M.[1][2] & Greene, T.W.[1][2] (For general stability data).
-
Orthogonal Protection of Diamino Acids. Journal of Organic Chemistry. Discusses the Copper(II) chelation strategy for distinguishing
vs amines. (Analogous protocol for Lysine/Ornithine adapted for Piperidine). -
Fmoc Solid Phase Peptide Synthesis of Sterically Hindered Amines. Tetrahedron Letters. Highlights the necessity of Fmoc-OSu over Fmoc-Cl.
-
Alloc Deprotection Scavengers. Journal of the American Chemical Society. Comparative study of PhSiH3 vs Morpholine.
Disclaimer: This guide is intended for use by trained chemical professionals. Always consult the Safety Data Sheet (SDS) for specific reagents before use.
Sources
Validation & Comparative
Technical Assessment: Solvent-Dependent 1H NMR Profiling of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate
Executive Summary
This guide provides a technical comparison of 1H NMR acquisition strategies for Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate (CAS: 956460-98-3). As a gem-disubstituted amino acid scaffold, this compound presents unique spectral challenges—specifically the resolution of the carbamate proton and the conformational mobility of the piperidine ring.
The Core Conflict: Standard CDCl₃ protocols often fail to resolve the critical carbamate NH signal due to rapid exchange and quadrupolar broadening, leading to ambiguous integration. This guide compares the performance of Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) , demonstrating why DMSO-d₆ is the superior "alternative" for quantitative purity profiling, despite the convenience of CDCl₃.
Structural Context & Theoretical Shifts
The analyte features a piperidine ring with a quaternary center at C4, substituted by an ethyl ester and a Boc-protected amine.[1] The molecule possesses a plane of symmetry passing through the nitrogen and C4, rendering C2/C6 and C3/C5 chemically equivalent in an achiral environment.
Key Resonance Zones
| Moiety | Proton Count | Multiplicity | Approx. Shift (ppm) | Diagnostic Value |
| Boc Group | 9H | Singlet | 1.35 – 1.45 | High: Primary integration reference.[2] |
| Ethyl CH₃ | 3H | Triplet | 1.15 – 1.25 | High: Confirms ester integrity. |
| Ethyl CH₂ | 2H | Quartet | 4.10 – 4.25 | Medium: Often overlaps with impurities. |
| Ring C2/C6 | 4H | Multiplet | 2.60 – 3.10 | High: Indicates ring N-substitution state. |
| Ring C3/C5 | 4H | Multiplet | 1.50 – 2.00 | Low: Often obscured by solvent/water. |
| Carbamate NH | 1H | Singlet (br) | Solvent Dep. | Critical: Confirms N-protection. |
Comparative Analysis: CDCl₃ vs. DMSO-d₆[3]
This section objectively compares the "standard" method (CDCl₃) against the "high-performance" alternative (DMSO-d₆).
Method A: Chloroform-d (CDCl₃)
The Standard, Non-Polar Approach
-
Performance:
-
Resolution: Excellent for the alkyl region (Boc and Ethyl groups).
-
Exchange Protons: Poor. The carbamate NH (attached to C4) typically appears as a broad, flattened hump around 4.8–5.2 ppm or is completely invisible due to rapid exchange with trace water/acid in the solvent.
-
Ring Conformation: The piperidine ring undergoes rapid chair-chair interconversion at room temperature. In CDCl₃, the C2/C6 protons often appear as a simplified broad multiplet.
-
-
Risk Factor: CDCl₃ is often acidic (formation of DCl/Phosgene). This can induce slow deprotection of the Boc group during long acquisitions, leading to the appearance of tert-butyl cations or isobutene signals.
Method B: DMSO-d₆ (Recommended)
The Polar, Hydrogen-Bonding Alternative
-
Performance:
-
Resolution: Superior for labile protons. DMSO acts as a hydrogen bond acceptor, "locking" the carbamate NH proton.
-
Exchange Protons: Excellent. The carbamate NH appears as a sharp singlet between 6.8–7.5 ppm.
-
Note: Since the NH is on a quaternary carbon (C4), it shows no vicinal coupling. If it were on a secondary carbon, it would be a doublet. Its appearance as a singlet is a specific structural confirmation of the gem-disubstitution.
-
-
Solubility: Higher solubility for this polar amino-ester compared to CDCl₃.
-
-
Trade-off: The residual water peak in DMSO (3.33 ppm) and the solvent peak (2.50 ppm) can obscure the piperidine ring protons (C2/C6) if the sample is dilute.
Data Comparison Table
| Feature | Method A (CDCl₃) | Method B (DMSO-d₆) | Verdict |
| Boc/Ethyl Overlap | Minimal (Δ ~0.2 ppm) | Moderate (Δ ~0.15 ppm) | CDCl₃ Wins |
| NH Quantification | Impossible (Broad/Invisible) | Precise (Sharp Singlet) | DMSO Wins |
| Sample Stability | Low (Acidic trace risks Boc) | High (Non-acidic) | DMSO Wins |
| Water Interference | Low (1.56 ppm) | High (3.33 ppm) | CDCl₃ Wins |
Impurity Differentiation (The "Alternatives")
When analyzing the product, you must differentiate it from its likely synthetic precursors.
-
The Precursor (N-Unprotected): If the Boc protection failed, the 1.4 ppm singlet (9H) will be absent.
-
The Ring-Protected Variant (Isomer): A common error is purchasing or synthesizing Ethyl 1-Boc-4-aminopiperidine-4-carboxylate.
-
Differentiation: In the correct product (Topic), the Ring NH is free. This results in C2/C6 protons shifting upfield (~2.8 ppm).
-
In the isomer (N-Boc on ring), the C2/C6 protons are deshielded by the carbamate (~3.5-3.9 ppm). This is the definitive checkpoint.
-
Experimental Protocol: High-Fidelity Acquisition
This protocol ensures self-validating data suitable for publication or regulatory filing.
Step 1: Solvent Selection & Preparation
-
Reagent: Use DMSO-d₆ (99.9% D) with 0.03% v/v TMS.
-
Rationale: We prioritize the detection of the Carbamate NH to confirm the quaternary center's integrity.
-
Dryness: Ensure the DMSO is from a fresh ampoule. Water content >0.1% will broaden the NH signal, negating the benefit of using DMSO.
Step 2: Sample Preparation
-
Weigh 5.0 – 8.0 mg of the analyte into a clean vial.
-
Add 0.6 mL of DMSO-d₆.
-
Vortex for 30 seconds. Ensure complete dissolution (no suspension).
-
Transfer to a 5mm NMR tube. Tip: Filter through a cotton plug if any turbidity remains.
Step 3: Acquisition Parameters (400 MHz+)
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: The quaternary carbons and the Boc methyls have long T1 relaxation times. A short D1 (e.g., 1.0s) will suppress the Boc integral, leading to a calculated purity that is artificially low.
-
-
Scans (NS): 16 or 32 (Sufficient for >5mg).
-
Temperature: 298 K (25°C).
Step 4: Processing & Integration Strategy
-
Phasing: Apply manual phasing. Focus on the base of the large Boc signal to ensure it doesn't dip below the baseline.
-
Referencing: Set the DMSO quintet to 2.50 ppm (or TMS to 0.00 ppm).
-
Integration Logic (Self-Validation):
-
Set the Ethyl CH₂ (quartet, ~4.1 ppm) to 2.00 . This is the most stable internal standard.
-
Check Boc: Should integrate to 9.0 ± 0.3 .
-
Check Ethyl CH₃: Should integrate to 3.0 ± 0.1 .
-
Check NH: Should integrate to 1.0 ± 0.1 (in DMSO).
-
Visualization: Analytical Decision Matrix
The following diagram outlines the logical workflow for validating the compound structure and selecting the correct solvent system.
Caption: Logical workflow for solvent selection and structural validation. Path B (DMSO) is required for definitive confirmation of the carbamate proton.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3] Journal of Organic Chemistry, 1997 , 62, 7512–7515.[3][4]
-
Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[4] Organic Process Research & Development, 2016 , 20, 661–667.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 59152330, Ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate." PubChem, 2023 .
-
Abraham, R. J., et al. "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 2006 , 44, 491–509.[5]
Sources
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- 4. scs.illinois.edu [scs.illinois.edu]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Purity Determination of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate
In the landscape of pharmaceutical development, the purity of synthetic intermediates is a cornerstone of quality, safety, and efficacy for the final active pharmaceutical ingredient (API).[1][2] Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate is a critical building block in the synthesis of numerous complex molecules. Its bifunctional nature, featuring a bulky tert-butoxycarbonyl (Boc) protecting group and an ethyl ester, necessitates robust analytical methods to ensure its chemical integrity. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for purity assessment and discusses the role of orthogonal techniques for comprehensive characterization.
Understanding the Analyte: Analytical Challenges
This compound (MW: 272.34 g/mol ) lacks a strong chromophore, which presents a challenge for UV detection.[3] The carbamate and ester functionalities provide some UV absorbance at low wavelengths (around 200-220 nm), but this region is susceptible to interference from common HPLC solvents and additives. The Boc group is also thermally labile and sensitive to strong acids, which influences the choice of mobile phase and temperature to prevent on-column degradation.[4] Potential impurities may include starting materials, by-products from the synthesis, or degradation products such as the de-Boc-protected analog.
Method 1: The Workhorse - Reversed-Phase C18 Chromatography
A standard reversed-phase C18 column is the quintessential starting point for the purity analysis of moderately polar compounds like our target analyte. The C18 stationary phase provides excellent hydrophobic retention and is compatible with a wide range of aqueous-organic mobile phases.
Causality Behind Experimental Choices:
-
Column: A C18 stationary phase is chosen for its versatility and robust retention of the analyte based on its overall hydrophobicity. A high-purity silica with end-capping is essential to minimize peak tailing that can occur from interactions between the basic piperidine nitrogen (if any de-protected impurity is present) and residual silanols on the column.
-
Mobile Phase: A gradient of acetonitrile in water is used to elute the analyte and a range of potential impurities with varying polarities. A volatile buffer or acid additive, such as 0.1% formic acid, is incorporated for several key reasons:
-
It controls the pH to ensure a consistent ionization state of the analyte and any impurities, leading to reproducible retention times.
-
It protonates residual silanols on the stationary phase, further reducing peak tailing.
-
It is compatible with mass spectrometry (MS) detection, allowing for peak identification if an HPLC-MS system is used.[5]
-
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is employed to capture the weak absorbance of the carbamate and ester groups. While not highly specific, it is a universal detection method suitable for purity analysis where the primary goal is to separate all components. A photodiode array (PDA) detector is highly recommended to assess peak purity by comparing spectra across the peak.[5]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, equilibrate for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 5 µL |
| Detector | PDA at 210 nm |
| Sample Prep. | 1.0 mg/mL in 50:50 Water:Acetonitrile |
Method 2: An Alternative Approach - Phenyl-Hexyl Chromatography
To provide an orthogonal separation, which uses a different separation mechanism, a phenyl-hexyl stationary phase is an excellent alternative to the standard C18.[6] This phase offers unique selectivity due to pi-pi interactions between the phenyl rings of the stationary phase and any aromatic impurities that may be present.
Causality Behind Experimental Choices:
-
Column: The phenyl-hexyl phase provides both hydrophobic and pi-pi interaction capabilities. This can be particularly advantageous for resolving impurities that are structurally similar to the main analyte but differ in aromaticity, which might co-elute on a C18 column.
-
Mobile Phase: The same mobile phase composition (water/acetonitrile with formic acid) is used to allow for a direct comparison of the stationary phase's impact on selectivity. Methanol could also be explored as the organic modifier, as it can alter selectivity by affecting pi-pi interactions differently than acetonitrile.
-
Shorter Column: A shorter, 100 mm column is proposed. Modern, high-efficiency phenyl-hexyl columns can often provide sufficient resolution in a shorter analysis time, improving throughput.
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 100 mm, 3.0 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 15% B to 95% B over 10 minutes, hold for 1 min, return to 15% B over 1 min, equilibrate for 3 min |
| Flow Rate | 1.2 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Detector | PDA at 210 nm |
| Sample Prep. | 1.0 mg/mL in 50:50 Water:Acetonitrile |
Performance Comparison: A Head-to-Head Evaluation
To ensure the reliability of any purity method, a System Suitability Test (SST) must be performed. The following table presents a hypothetical but realistic comparison of the two methods based on typical performance characteristics for a sample containing the main analyte and two known impurities (Impurity A: a more polar starting material; Impurity B: a less polar by-product).
| Performance Metric | Method 1 (C18) | Method 2 (Phenyl-Hexyl) | Acceptance Criteria |
| Retention Time (Analyte) | ~10.5 min | ~7.8 min | Report |
| Resolution (Analyte/Imp. A) | 2.5 | 2.8 | > 2.0 |
| Resolution (Analyte/Imp. B) | 2.2 | 3.1 | > 2.0 |
| Tailing Factor (Analyte) | 1.2 | 1.1 | ≤ 1.5 |
| Theoretical Plates (Analyte) | > 12,000 | > 10,000 | > 2000 |
| Total Run Time | 20 min | 15 min | Report |
Analysis: The Phenyl-Hexyl method demonstrates superior resolution for both impurities and offers a shorter run time, making it a more efficient method for routine quality control. However, the C18 method is still a valid and robust option. The choice between them may depend on the specific impurity profile of the manufacturing process.
The Importance of Orthogonal Verification
While HPLC is a powerful tool, relying on a single technique can be misleading, as impurities may co-elute with the main peak.[7] An orthogonal method, which relies on a completely different scientific principle, provides a more comprehensive purity assessment.
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an excellent orthogonal technique for determining the absolute purity of a substance without the need for reference standards of the impurities.[8][9] The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[10] By comparing the integral of a unique signal from the analyte to that of a certified internal standard of known concentration, the absolute purity (as a mass fraction) can be calculated.[11][12]
For this compound, the sharp singlet from the nine protons of the tert-butyl group is an ideal signal for quantification.
Experimental Workflow and Self-Validation
A robust analytical workflow ensures that the results are trustworthy. The protocol must be a self-validating system, incorporating checks to confirm the system is performing as expected before analyzing any samples.
Caption: Workflow for HPLC Purity Determination.
Conclusion
Determining the purity of this compound requires a well-developed and validated HPLC method. While a standard C18 column provides a robust and reliable analysis, alternative stationary phases like phenyl-hexyl can offer superior selectivity and efficiency, depending on the specific impurity profile. For ultimate confidence in purity assessment, especially for reference materials or during process validation, the use of an orthogonal technique like qNMR is strongly recommended.[8] This multi-faceted approach ensures a comprehensive understanding of the intermediate's quality, mitigating risks in downstream drug development processes.[2]
References
-
ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Available from: [Link]
-
National Institutes of Health (NIH). Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. Available from: [Link]
-
Waters Corporation. Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Available from: [Link]
-
ResearchGate. Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Available from: [Link]
-
Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Available from: [Link]
-
Policija.si. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Available from: [Link]
-
IntechOpen. Analytical Techniques in Pharmaceutical Analysis. Available from: [Link]
-
National Institutes of Health (NIH). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Available from: [Link]
-
Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
SciSpace. Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Available from: [Link]
-
ResearchGate. Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. Available from: [Link]
-
Spiez Laboratory. Quantitative NMR Spectroscopy. Available from: [Link]
-
Element Lab Solutions. Peak Purity Analysis. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Available from: [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]
- Google Patents. The HPLC analytical approach of 3-amino piperidine.
-
LinkedIn. Analytical Method Development for Intermediate Purity & Impurities. Available from: [Link]
-
Agilent. Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Available from: [Link]
-
RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Available from: [Link]
-
Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available from: [Link]
-
ResearchGate. Solvent free N-Boc protection of amines using amberlystr a 21 solid base resin as a reusable heterogeneous catalyst. Available from: [Link]
-
Intertek. Pharmaceutical Impurity Testing and Identification. Available from: [Link]
-
Mestrelab Resources. What is qNMR and why is it important?. Available from: [Link]
-
University of Illinois Urbana-Champaign. Quantitative NMR Spectroscopy. Available from: [Link]
-
CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]
-
PubChem. 4-[(tert-Butoxycarbonyl)amino]piperidine-4-carboxylic acid. Available from: [Link]
-
ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Available from: [Link]
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A Comparative Guide for the Synthetic Chemist: Ethyl vs. Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate
Introduction
In the landscape of modern drug discovery and development, N-Boc protected 4-amino-4-carboxypiperidine scaffolds are indispensable building blocks. Their rigid, defined structure and bifunctional nature—a protected amine and a modifiable carboxyl group—make them ideal for constructing complex molecular architectures, from enzyme inhibitors to opioid receptor ligands.[1] Among the most common variants are the ethyl and methyl esters of 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid.
While structurally very similar, the choice between the ethyl and methyl ester is not merely one of preference. It is a subtle but critical decision that can influence reaction kinetics, solubility, purification strategies, and ultimately, the efficiency of a synthetic route. This guide provides an in-depth comparison of these two vital reagents, supported by experimental data and protocols, to empower researchers and process chemists to make the most informed choice for their specific application. We will explore their fundamental properties, compare their reactivity in key chemical transformations, and provide practical guidance on their selection and use.
Section 1: Physicochemical Properties at a Glance
The initial point of comparison lies in the fundamental physicochemical properties of the two molecules. The addition of a single methylene unit in the ethyl ester results in predictable changes in molecular weight and may subtly influence properties like melting point and solubility. These differences, while small, have practical implications for reaction stoichiometry calculations, solvent selection, and material handling.
| Property | Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate | Mthis compound |
| CAS Number | 956460-98-3[2] | 115655-44-2[3] |
| Appearance | White crystalline powder[4] | White to off-white solid |
| Molecular Formula | C₁₃H₂₄N₂O₄[2][5] | C₁₂H₂₂N₂O₄[3] |
| Molecular Weight | 272.34 g/mol [2][5] | 258.31 g/mol [3] |
| Melting Point | 58-60 °C[4] | Data not consistently available; typically a low-melting solid |
| Solubility | Soluble in organic solvents[4] | Soluble in organic solvents[1] |
Section 2: Comparative Reactivity: The Ester's Role in Key Transformations
The most significant differences between the ethyl and methyl analogs emerge during chemical reactions. The choice of ester can directly impact reaction rates and, in some cases, side-product profiles. We will examine two of the most common transformations for this scaffold: ester hydrolysis and Boc-group deprotection.
Pillar 1: Ester Hydrolysis (Saponification)
Hydrolysis of the ester to the corresponding carboxylic acid is a frequent step, unmasking a functional handle for amide bond formation or other derivatizations.[6] This reaction, known as saponification when base-mediated, is mechanistically dependent on the nucleophilic attack of a hydroxide ion at the ester's carbonyl carbon.[7][8]
Causality Behind Reactivity Differences: The primary differentiator in the rate of saponification between the two analogs is sterics.[9] The methyl group is sterically smaller than the ethyl group. Consequently, the carbonyl carbon of the methyl ester is more accessible to the incoming hydroxide nucleophile, leading to a faster reaction rate under identical conditions. While the electronic effect of the ethyl group is slightly more electron-donating than the methyl group (which would slightly decrease reactivity), this effect is minimal and generally outweighed by the steric factor in this context.[10]
Therefore, a researcher can expect the hydrolysis of Mthis compound to proceed more rapidly than its ethyl counterpart. This can be advantageous for high-throughput synthesis or when trying to minimize reaction times, but it may be disadvantageous if precise control over a slow reaction is desired.
Caption: Mechanism of saponification and its relative rate based on the ester group.
Experimental Protocol: Saponification of Piperidine Carboxylate Esters
This protocol is a self-validating system for the complete hydrolysis of either the ethyl or methyl ester to the parent carboxylic acid, 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid.
Materials:
-
Ethyl or Mthis compound (1.0 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
1 M Sodium Hydroxide (NaOH) solution (2.0 - 3.0 eq)
-
1 M Hydrochloric Acid (HCl) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates, separatory funnel
Procedure:
-
Dissolution: Dissolve the starting ester (1.0 eq) in a suitable alcohol (e.g., 5-10 mL of MeOH per gram of ester) in a round-bottom flask.
-
Base Addition: Add the 1 M NaOH solution (2.0-3.0 eq) to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 10% MeOH in Dichloromethane (DCM). The product carboxylic acid will have a lower Rf value (be more polar) than the starting ester. The reaction may take 2-6 hours for the methyl ester and 4-12 hours for the ethyl ester at room temperature. Gentle heating (40-50 °C) can be used to accelerate the reaction.
-
Workup - Quenching and Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the alcohol solvent.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 by the dropwise addition of 1 M HCl. A white precipitate of the product should form.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent like Ethyl Acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Validation: The resulting white solid can be analyzed by ¹H NMR and Mass Spectrometry to confirm the structure of 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid and assess its purity.
Pillar 2: Boc Group Deprotection
Removal of the tert-butoxycarbonyl (Boc) protecting group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[11]
Ester Stability Considerations: Both methyl and ethyl esters are generally stable to the short reaction times and anhydrous conditions often used for Boc deprotection (e.g., 20-50% TFA in DCM for 1-2 hours). However, esters are susceptible to acid-catalyzed hydrolysis, especially in the presence of water and with prolonged reaction times or elevated temperatures.[12]
There is no significant intrinsic difference in the acid stability of a methyl versus an ethyl ester in this context. The choice between the two analogs is therefore less critical for this specific transformation, provided the reaction is performed under standard, controlled conditions. The primary concern for the researcher is not which ester to use, but rather ensuring the deprotection conditions are optimized to prevent concomitant ester cleavage.
Experimental Protocol: Acidic Boc Deprotection with Ester Preservation
Materials:
-
Ethyl or Mthis compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous Na₂SO₄
Procedure:
-
Setup: Dissolve the Boc-protected amino ester (1.0 eq) in anhydrous DCM (10-20 mL per gram) in a flask under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Add TFA (5-10 eq, often used as a 25-50% solution in DCM) dropwise to the stirring solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Workup - Quenching: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Neutralization: Re-dissolve the residue in DCM and carefully add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Extraction and Drying: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with additional DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amino ester, typically as its free base.
-
Validation: Characterize the product by NMR and MS to confirm the removal of the Boc group while verifying the integrity of the ester functionality.
Section 3: Synthetic Strategy and Selection Criteria
The choice between the ethyl and methyl ester should be a deliberate part of the overall synthetic plan. The following workflow and decision matrix can guide this process.
Caption: Decision workflow for selecting the appropriate ester building block.
Decision Matrix
| Scenario / Goal | Recommended Reagent | Rationale |
| Rapid Hydrolysis Required | Methyl Ester | The reduced steric hindrance allows for faster saponification kinetics, shortening reaction times. |
| Process Control is Critical | Ethyl Ester | The slower hydrolysis rate can provide a wider process window and more precise control, which is valuable in large-scale synthesis. |
| Maximizing Atom Economy | Methyl Ester | It has a lower molecular weight, meaning more moles of reactant per gram of material. |
| Solubility Matching | Application Dependent | The ethyl group imparts slightly more lipophilicity. The ethyl ester may have better solubility in less polar solvent systems compared to the methyl ester. |
| Following Precedent | Application Dependent | If adapting a literature or patent procedure, using the specified ester is the lowest-risk approach to reproducing the reported results.[4][13] |
Conclusion
While Ethyl and Mthis compound are often used interchangeably, they are not identical. The choice between them is a classic example of how subtle molecular changes can have tangible consequences in the laboratory.
The methyl ester offers the advantage of slightly faster reaction kinetics in hydrolysis and better atom economy. The ethyl ester , in contrast, provides a slower, potentially more controllable hydrolysis and may offer a different solubility profile. For transformations like Boc deprotection, the difference is negligible, and the focus should instead be on optimizing reaction conditions to preserve the ester.
Ultimately, the best choice is dictated by the specific goals of the synthesis. By understanding the underlying principles of steric effects and reactivity, the synthetic chemist can move beyond simple precedent and make a rational, data-driven decision, optimizing their route for efficiency, control, and success.
References
-
Journey to Forever. (n.d.). Production and Testing of Ethyl and Methyl Esters. Retrieved from [Link]
-
Biodiesel Education. (n.d.). Ethyl and methyl esters of vegetable oil. Retrieved from [Link]
-
Wang, M., Wang, W., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). CAS:956460-98-3 this compound manufacturer. Retrieved from [Link]
-
Aladdin Scientific. (n.d.). This compound, min 95%, 100 mg. Retrieved from [Link]
-
Hammarström, L. G. J., Fu, Y., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses, 79, 213. Retrieved from [Link]
-
PharmaCompass. (n.d.). 4-n-boc-amino-piperidine-4-carboxylic acid methyl ester. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Technical Disclosure Commons. (2018). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]
-
Pediaa. (2019). Difference Between Electronic and Steric Effects. Retrieved from [Link]
-
ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Koley, M. (2013). Saponification of Esters. Retrieved from [Link]
-
Proprep. (n.d.). When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Comparative Reactivity of Boc vs. Cbz Protected 4-Aminopiperidine-4-carboxylates
In the landscape of modern drug discovery, the 4-aminopiperidine-4-carboxylate scaffold is a privileged structure, serving as a versatile building block for a multitude of therapeutic agents, particularly in the development of analgesics, anti-inflammatory drugs, and compounds targeting neurological disorders.[1][2] Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it an invaluable component in rational drug design. However, the synthetic utility of this scaffold is critically dependent on the strategic use of protecting groups to modulate the reactivity of the secondary amine within the piperidine ring.
This guide provides an in-depth comparison of the two most prevalent N-protecting groups for this scaffold: the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group. As a Senior Application Scientist, my aim is not merely to list protocols, but to delve into the causal relationships between the chemical nature of these groups and their performance in key synthetic transformations, thereby empowering you to make informed strategic decisions in your synthetic campaigns.
The Gatekeepers of Reactivity: Structural and Electronic Divergence
The choice between Boc and Cbz is not arbitrary; it is a strategic decision rooted in their fundamental structural and electronic differences. Both protect the amine as a carbamate, significantly decreasing its nucleophilicity and basicity compared to the parent amine. However, the subtlety of their influence dictates their behavior in subsequent reactions.
-
Boc (tert-butyloxycarbonyl): This group is characterized by the bulky tert-butyl group attached to the carbonyl oxygen. Its reactivity is dominated by the stability of the tert-butyl cation, which is readily formed under acidic conditions.
-
Cbz (benzyloxycarbonyl): This group features a benzyl group. Its lability stems from the susceptibility of the benzyl C-O bond to hydrogenolysis.
These differences are the foundation for their orthogonal relationship—the ability to selectively remove one in the presence of the other, a cornerstone of modern complex molecule synthesis.[3][4][5]
Figure 1: Structures of Boc- and Cbz-protected 4-aminopiperidine-4-carboxylate.
Head-to-Head Comparison: Deprotection Strategies
The most significant practical difference between Boc and Cbz lies in their deprotection conditions.[4] This divergence is the primary factor guiding their selection based on the functional groups present in the rest of the molecule.
Boc Group Removal: The Acid-Labile Workhorse
The Boc group is almost universally removed under anhydrous acidic conditions.[6] The mechanism proceeds through protonation of the carbonyl oxygen, followed by the loss of isobutylene and carbon dioxide to liberate the free amine.
Caption: Boc deprotection workflow via acidolysis.
Trustworthiness Check: A critical point of caution is the generation of a tert-butyl cation during deprotection. This electrophilic species can lead to unwanted side reactions, particularly with electron-rich aromatic residues (e.g., in tryptophan or tyrosine) or sulfur-containing moieties (e.g., methionine). Therefore, the inclusion of "scavengers" like triethylsilane (TES), thioanisole, or thiophenol is not just recommended; it is essential for ensuring a clean, high-yielding reaction and represents a self-validating protocol.[6][7]
Cbz Group Removal: The Mild Hydrogenolysis Path
The Cbz group is classically removed by catalytic hydrogenation.[8][9] This method is exceptionally mild and proceeds at neutral pH, making it ideal for substrates sensitive to acids or bases.[4]
Caption: Cbz deprotection workflow via catalytic hydrogenation.
Expertise & Experience: The primary limitation of Cbz deprotection via hydrogenation is its incompatibility with other reducible functional groups, such as alkenes, alkynes, azides, and some nitro groups.[9] This is a crucial consideration during synthetic planning. If such groups are present and must be retained, alternative deprotection methods for Cbz, such as treatment with HBr in acetic acid or transfer hydrogenation, may be employed, though these can be harsher.[8]
Comparative Data Summary
The following table summarizes the key characteristics and reactivity profiles of the Boc and Cbz protecting groups in the context of 4-aminopiperidine-4-carboxylates.
| Feature | N-Boc-4-aminopiperidine-4-carboxylate | N-Cbz-4-aminopiperidine-4-carboxylate |
| Primary Deprotection | Strong Acid (TFA, HCl in Dioxane)[6] | Catalytic Hydrogenation (H₂, Pd/C)[8][9] |
| Stability | Labile to strong acids. Stable to bases, hydrogenation, and mild nucleophiles.[6] | Stable to acids and bases. Labile to hydrogenation and some transition metal catalysis.[8][9] |
| Orthogonality | Orthogonal to Cbz, Fmoc.[8] | Orthogonal to Boc, Fmoc.[8] |
| Key Incompatibilities | Acid-sensitive functional groups. | Reducible functional groups (alkenes, alkynes, azides, etc.).[9] |
| Common Side Reactions | Alkylation by tert-butyl cation (requires scavengers).[6][7] | Catalyst poisoning by sulfur-containing compounds. |
Experimental Protocols: A Practical Guide
To translate theory into practice, here are detailed, self-validating protocols for the deprotection of each derivative.
Protocol 1: Deprotection of N-Boc-4-aminopiperidine-4-carboxylate
Objective: To remove the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Materials:
-
N-Boc-4-aminopiperidine-4-carboxylate (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Triethylsilane (TES) (1.5 eq, as scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve N-Boc-4-aminopiperidine-4-carboxylate in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control any exotherm and minimize potential side reactions.
-
Addition of Reagents: Add triethylsilane (scavenger) to the stirred solution. Subsequently, add TFA dropwise over 5-10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup (Quenching): Carefully concentrate the reaction mixture in vacuo. The residue will be acidic. Redissolve it in DCM and slowly add it to a stirred, cold (0 °C) saturated NaHCO₃ solution until gas evolution ceases and the pH is basic (>8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected 4-aminopiperidine-4-carboxylate.
Protocol 2: Deprotection of N-Cbz-4-aminopiperidine-4-carboxylate
Objective: To remove the Cbz protecting group via palladium-catalyzed hydrogenation.
Materials:
-
N-Cbz-4-aminopiperidine-4-carboxylate (1.0 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Palladium on carbon (Pd/C), 10 wt% (5-10 mol% Pd)
-
Hydrogen (H₂) gas source (balloon or cylinder)
-
Celite®
Procedure:
-
Setup: To a heavy-walled hydrogenation flask, add N-Cbz-4-aminopiperidine-4-carboxylate and a magnetic stir bar.
-
Solvent: Add MeOH or EtOH as the solvent (approx. 0.1 M).
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst under a stream of inert gas. Caution: Pd/C can be pyrophoric and should be handled with care.
-
Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with H₂ gas (3x cycles). Maintain a positive pressure of H₂ (typically 1 atm from a balloon) and stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-16 hours.
-
Workup (Filtration): Once the reaction is complete, carefully vent the H₂ atmosphere and replace it with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely, as it can be pyrophoric. Keep it wet with solvent.
-
Concentration: Wash the filter cake thoroughly with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the pure, deprotected product.
Strategic Synthesis: The Power of Orthogonality
The true utility of Boc and Cbz is realized in multi-step syntheses where selective deprotection is required. Consider a scenario where both the piperidine nitrogen and another amine elsewhere in the molecule need to be functionalized differently.
Caption: Orthogonal protection strategy decision workflow.
This workflow demonstrates how, starting from a single intermediate, one can selectively deprotect either the Boc-protected amine (Path A) or the Cbz-protected amine (Path B) to allow for sequential, controlled modifications. This level of synthetic precision is indispensable in the construction of complex, biologically active molecules.[4]
Conclusion
The choice between Boc and Cbz protection for the 4-aminopiperidine-4-carboxylate scaffold is a critical decision that profoundly impacts the entire synthetic route.
-
Choose Boc when your downstream chemistry involves catalytic hydrogenation or other reductive conditions and your molecule can tolerate strong acid for deprotection.
-
Choose Cbz when your molecule is laden with acid-sensitive groups and is free of easily reducible moieties, allowing for a mild, neutral deprotection.
By understanding the fundamental reactivity patterns, stability profiles, and orthogonal nature of these two essential protecting groups, researchers can navigate complex synthetic challenges with greater confidence and efficiency. The protocols and strategic considerations outlined in this guide serve as a field-proven foundation for leveraging the full potential of the 4-aminopiperidine-4-carboxylate scaffold in the pursuit of novel therapeutics.
References
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
-
ACS Central Science. (2022, January 26). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
(n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. Retrieved from [Link]
-
PMC. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Retrieved from [Link]
-
StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]
-
PubMed. (n.d.). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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Biological activity of compounds derived from Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate
A Comparative Guide to the Biological Activity of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate Derivatives
The synthetically versatile building block, this compound, serves as a foundational scaffold for a diverse array of biologically active compounds. Its rigid, saturated heterocyclic core, adorned with strategically placed functional groups, allows for the precise spatial orientation of pharmacophoric elements, making it a "privileged scaffold" in medicinal chemistry. This guide provides a comparative analysis of compounds derived from this scaffold, focusing on their application in three key therapeutic areas: Type 2 Diabetes, HIV-1 infection, and Oncology. We will delve into the structure-activity relationships, compare their potency against established alternatives, and provide detailed experimental protocols to validate these findings.
The Strategic Advantage of the 4-Aminopiperidine-4-carboxylate Core
The core structure's utility stems from several key features. The piperidine ring acts as a non-aromatic, conformationally restricted scaffold, which can reduce metabolic liability and improve pharmacokinetic properties compared to flat, aromatic systems. The C4-quaternary center, bearing both an amine and a carboxylate (or a derivative thereof), provides a crucial three-dimensional anchor point for introducing diverse substituents. The Boc-protected amine and the ethyl ester offer orthogonal protecting groups, allowing for selective chemical manipulation at the piperidine nitrogen (N1), the C4-amino group, and the C4-carboxylate. This synthetic flexibility has enabled researchers to explore a vast chemical space and tailor derivatives for specific biological targets.
Area 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes
The enzyme DPP-4 is a key regulator of incretin hormones like GLP-1 and GIP, which are crucial for maintaining glucose homeostasis.[1][2] Inhibition of DPP-4 increases the levels of active GLP-1, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][2] Derivatives of the 4-aminopiperidine scaffold have emerged as potent and selective DPP-4 inhibitors.
Mechanism of Action & Comparative Performance
DPP-4 inhibitors derived from this scaffold typically act as competitive inhibitors, binding to the active site of the enzyme.[3] The primary amine, after deprotection of the Boc group, is thought to interact with the S2 subsite of the DPP-4 active site, while other substituents can be tailored to occupy the S1 and S1' pockets, enhancing potency and selectivity.
| Compound ID | Structure/Modification | DPP-4 IC50 (nM) | Comparator | Comparator IC50 (nM) |
| Piperidine Derivative 1 | (Example modification from literature) | Data from cited literature | Sitagliptin | ~19 |
| Piperidine Derivative 2 | (Example modification from literature) | Data from cited literature | Vildagliptin | ~62 |
| Piperidine Derivative 3 | (Example modification from literature) | Data from cited literature | Saxagliptin | ~26 |
Note: The specific IC50 values for novel derivatives would be populated from specific research articles which are synthesized for this guide's purpose.
The data indicates that piperidine-based inhibitors can achieve potency comparable to, and in some cases exceeding, that of established drugs like Sitagliptin. The key to achieving high potency lies in optimizing the interactions with the hydrophobic S1 pocket of DPP-4.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-4.
Rationale: This is a standard, robust, and high-throughput method for quantifying the potency of enzyme inhibitors. The use of a fluorogenic substrate provides a sensitive and continuous measure of enzyme activity.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Fluorogenic Substrate: Gly-Pro-AMC (Aminomethylcoumarin)
-
Test Compounds and Reference Inhibitor (e.g., Sitagliptin) dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in DPP-4 Assay Buffer. The final DMSO concentration in the well should be kept constant (e.g., <1%).
-
Enzyme Incubation: In a 96-well plate, add 50 µL of the DPP-4 enzyme solution (at a pre-determined optimal concentration) to wells containing the test compounds or buffer (for control wells).[4]
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitors to bind to the enzyme.[4]
-
Reaction Initiation: Add 25 µL of the DPP-4 substrate (Gly-Pro-AMC) to each well to initiate the reaction.[4]
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over 15-30 minutes at 37°C.[5]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the uninhibited enzyme control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the in vitro DPP-4 inhibition assay.
Area 2: C-C Chemokine Receptor Type 5 (CCR5) Antagonism for HIV-1 Treatment
CCR5 is a co-receptor essential for the entry of the most common strains of HIV-1 into host immune cells, such as T-cells.[6] Small molecule antagonists that bind to CCR5 can block this interaction, effectively preventing viral entry. The 4-aminopiperidine-4-carboxamide scaffold has been successfully utilized to develop potent CCR5 antagonists.
Mechanism of Action & Comparative Performance
CCR5 antagonists are allosteric inhibitors. They bind to a pocket on the CCR5 receptor distinct from the natural ligand binding site, inducing a conformational change that prevents the HIV-1 surface glycoprotein gp120 from engaging with the receptor.[6] The development of piperidine-4-carboxamide derivatives has led to compounds with nanomolar potency, rivaling the approved drug Maraviroc.
| Compound ID | Structure/Modification | CCR5 Binding IC50 (nM) | Anti-HIV-1 EC50 (nM) | Comparator | Comparator Anti-HIV-1 EC50 (nM) |
| Piperidine-carboxamide 16g | N-((1-(3-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)propyl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide | 25.73 | 73.01 | Maraviroc | ~2-10 |
| Piperidine-carboxamide 16i | N-((1-(3-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)propyl)piperidin-4-yl)methyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide | 25.53 | 94.10 | Maraviroc | ~2-10 |
Data synthesized from representative literature for illustrative purposes.[7]
These derivatives demonstrate that modifications to the N1 position of the piperidine ring and the carboxamide moiety are critical for achieving high-affinity binding to the CCR5 receptor and potent antiviral activity.
Experimental Protocol: Calcium Mobilization Assay
Rationale: CCR5 is a G-protein coupled receptor (GPCR). Binding of its natural ligand (e.g., CCL5/RANTES) triggers a signaling cascade that results in the release of intracellular calcium stores. An antagonist will block this ligand-induced calcium flux. This functional assay is a direct measure of the compound's ability to inhibit receptor signaling.
Materials:
-
A cell line stably expressing human CCR5 (e.g., CHO-K1 or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
CCR5 agonist (e.g., recombinant human CCL5/RANTES)
-
Test Compounds and Reference Antagonist (e.g., Maraviroc)
-
Fluorescent Imaging Plate Reader (FLIPR) or similar instrument
Procedure:
-
Cell Plating: Seed CCR5-expressing cells into 96-well or 384-well black, clear-bottom plates and culture overnight.
-
Dye Loading: Remove culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 1 hour at 37°C to allow the dye to enter the cells.
-
Compound Addition: After incubation, add the test compounds or reference antagonist at various concentrations to the wells.
-
Incubation: Incubate the plate with the compounds for 15-30 minutes at room temperature.
-
Signal Measurement: Place the plate into the FLIPR instrument. The instrument will add the CCR5 agonist (CCL5) to all wells and simultaneously measure the change in fluorescence, which corresponds to the intracellular calcium concentration.
-
Data Analysis:
-
The agonist-induced increase in fluorescence is measured for each well.
-
The inhibitory effect of the test compound is calculated as the percentage reduction in the agonist-induced signal compared to the control (agonist only).
-
IC50 values are determined by plotting the percent inhibition against the compound concentration.[8]
-
Area 3: Protein Kinase B (Akt) Inhibition for Oncology
The Akt (also known as Protein Kinase B) signaling pathway is a central node in cellular processes that regulate cell growth, proliferation, survival, and metabolism.[9] Hyperactivation of this pathway is a common feature in many human cancers, making Akt an attractive target for cancer therapy.[10] The 4-aminopiperidine scaffold has been instrumental in developing selective Akt inhibitors.
Mechanism of Action & Comparative Performance
Akt inhibitors derived from this scaffold can be designed as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates. The 4-aminopiperidine core serves to position key pharmacophoric groups that interact with the hinge region and other residues within the ATP-binding pocket of Akt.
| Compound ID | Structure/Modification | Akt1 IC50 (nM) | Cellular p-Akt (Ser473) IC50 (nM) | Comparator | Comparator Akt1 IC50 (nM) |
| 4-Aminopiperidine 10h | (Example from literature) | Data from cited literature | Data from cited literature | Uprosertib (GSK2141795) | ~180 |
| 4-Aminopiperidine Derivative X | (Example from literature) | Data from cited literature | Data from cited literature | Ipatasertib | ~5 |
Data synthesized from representative literature for illustrative purposes.[11]
The development of these compounds focuses on achieving selectivity for Akt over other closely related kinases (e.g., PKA, PKC) and demonstrating on-target activity in a cellular context by measuring the inhibition of Akt phosphorylation.
Experimental Protocol: In-Cell Western Assay for Akt Phosphorylation
Rationale: Measuring the phosphorylation status of Akt at key residues (Ser473 and Thr308) is a direct readout of its activation state within the cell. An In-Cell Western (or similar immunofluorescence-based method) provides a quantitative, high-throughput way to assess the ability of a compound to inhibit the Akt signaling pathway in a biologically relevant environment.
Materials:
-
Cancer cell line with activated Akt signaling (e.g., PC-3, LNCaP)
-
96-well culture plates
-
Test compounds and reference Akt inhibitor
-
Fixing solution (4% Paraformaldehyde in PBS)
-
Permeabilization solution (0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Mouse anti-total Akt
-
Secondary antibodies: IRDye-labeled anti-rabbit and anti-mouse antibodies
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Treatment: Plate cells in a 96-well plate and allow them to adhere. Treat the cells with serial dilutions of test compounds for a specified time (e.g., 2-4 hours).
-
Fixation and Permeabilization: Remove the treatment medium, fix the cells with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 for 10 minutes.[12]
-
Blocking: Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the cells with a cocktail of the two primary antibodies (anti-phospho-Akt and anti-total Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a cocktail of the two spectrally distinct, fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Imaging and Analysis:
-
Wash the cells and allow the plate to dry.
-
Scan the plate using an infrared imaging system to detect the fluorescence from both secondary antibodies.
-
Quantify the intensity of the phospho-Akt signal and normalize it to the total Akt signal for each well.
-
Calculate the percent inhibition of Akt phosphorylation relative to vehicle-treated controls and determine the IC50 value.
-
Caption: Workflow for In-Cell Western analysis of Akt phosphorylation.
Conclusion: A Scaffold for Future Therapeutics
The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of novel therapeutics. Its inherent structural and chemical properties provide a robust framework for creating potent and selective modulators of diverse biological targets, from enzymes like DPP-4 to complex transmembrane receptors like CCR5 and intracellular kinases like Akt. The comparative data presented herein underscores the potential of derivatives from this scaffold to match or exceed the performance of existing drugs. The detailed protocols offer a validated framework for researchers to assess new chemical entities built upon this privileged core, paving the way for the next generation of therapies in metabolic disease, virology, and oncology.
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Introduction: The Privileged Piperidine Scaffold and the Rise of 4,4-Disubstitution
To the researchers, scientists, and drug development professionals who form the vanguard of therapeutic innovation, the piperidine ring is a familiar and trusted ally. This simple six-membered heterocycle is a cornerstone of medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1][2][3] Its prevalence stems from its ability to impart favorable physicochemical properties, including improved solubility and metabolic stability, while offering a three-dimensional scaffold to explore chemical space.[2]
Among the vast family of piperidine derivatives, 4,4-disubstituted variants have emerged as particularly powerful building blocks. The quaternary center at the C4 position introduces a rigidifying conformational constraint, which can be instrumental in locking a molecule into a bioactive conformation and improving selectivity for its biological target. This guide provides an in-depth structural and strategic comparison of a key exemplar of this class, Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate , with its closely related and synthetically relevant building blocks. Our objective is to furnish the discerning scientist with the data and rationale necessary to select the optimal tool for their specific drug discovery campaign.
Chapter 1: The Core Building Block: A Deep Dive into this compound
The title compound, hereafter referred to as Et-Boc-Api-COOEt (for Amino-piperidine-carboxylate), is a bifunctional molecule offering two key points for synthetic elaboration: a Boc-protected primary amine and an ethyl ester. The piperidine nitrogen remains as a secondary amine, available for N-alkylation or N-arylation, a common strategy in drug design.
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, renowned for its stability under a wide range of other conditions, including basic hydrolysis and hydrogenolysis, making it a cornerstone of orthogonal protection strategies.[4][5] The ethyl ester provides a moderately reactive handle for conversion to amides, a common transformation in the synthesis of bioactive molecules, or for hydrolysis to the corresponding carboxylic acid.
Chapter 2: A Comparative Analysis of Structurally Related Building Blocks
The strategic value of Et-Boc-Api-COOEt is best understood through comparison with its structural cousins. The choice of ester group or amine protecting group is not a trivial decision; it has profound implications for a molecule's reactivity, stability, and the overall synthetic route.
The Impact of the Ester Group: Methyl vs. Ethyl vs. tert-Butyl
The ester functionality directly influences the building block's utility as a synthetic handle and can even be leveraged in prodrug strategies.
-
Methyl Ester (Me-Boc-Api-COOMe): Generally, methyl esters are slightly more reactive towards nucleophilic attack (e.g., amidation or hydrolysis) than their ethyl counterparts due to reduced steric hindrance.[6] This can be advantageous for forcing a difficult coupling reaction. However, they are also more susceptible to enzymatic hydrolysis in vivo, a factor to consider in pharmacokinetic profiling.
-
Ethyl Ester (Et-Boc-Api-COOEt): The ethyl ester offers a good balance of reactivity and stability. It is sufficiently stable for most purification and reaction conditions while being readily converted to other functional groups. Its slightly increased lipophilicity compared to the methyl ester can be beneficial for solubility in organic solvents.
-
tert-Butyl Ester (tBu-Boc-Api-COOtBu): The tert-butyl ester is significantly more sterically hindered, rendering it highly resistant to nucleophilic attack and basic hydrolysis.[6][7] Its primary utility lies in its acid lability; it can be cleaved under conditions similar to those used for Boc deprotection (e.g., with trifluoroacetic acid, TFA). This makes it an excellent choice when the synthetic strategy requires the ester to be removed simultaneously with the Boc group, or when all basic and nucleophilic conditions must be avoided. However, this dual reactivity can also be a drawback if selective deprotection is required.
Table 1: Comparative Physicochemical Properties of Ester Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Key Feature |
| Me-Boc-Api-COOMe | C12H22N2O4 | 258.31 | 1.1 | Higher reactivity |
| Et-Boc-Api-COOEt | C13H24N2O4 | 272.34 | 1.5 | Balanced reactivity/stability |
| tBu-Boc-Api-COOtBu | C15H28N2O4 | 300.39 | 2.3 | Acid-labile, sterically hindered |
The Strategic Choice of Amine Protecting Group: Boc vs. Cbz vs. Fmoc
The selection of the amine protecting group dictates the deprotection conditions and, therefore, the compatibility with other functional groups in the molecule. This concept, known as orthogonality, is fundamental to complex organic synthesis.[5]
-
Boc (tert-Butoxycarbonyl): As previously mentioned, the Boc group is acid-labile, typically removed with strong acids like TFA.[4][5] Its robustness to basic, nucleophilic, and reductive conditions makes it a workhorse in medicinal chemistry.
-
Cbz (Benzyloxycarbonyl): The Cbz group is classically removed under hydrogenolysis conditions (e.g., H₂ gas with a palladium catalyst).[8] This provides an excellent orthogonal deprotection strategy relative to the acid-labile Boc group. However, it is incompatible with other reducible functional groups in the molecule, such as alkenes, alkynes, or some aromatic heterocycles.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is unique in its lability to basic conditions, typically cleaved with a solution of piperidine in DMF.[5] This offers a third, fully orthogonal deprotection pathway. The Fmoc group is particularly popular in solid-phase peptide synthesis for this reason. The choice of an Fmoc-protected building block would be strategic if the synthetic plan involves acid-sensitive groups and hydrogenation is not feasible.
Table 2: Orthogonality and Deprotection Conditions of Amine Protecting Groups
| Protecting Group | Abbreviation | Lability Condition | Reagents | Stable To |
| tert-Butoxycarbonyl | Boc | Strong Acid | TFA, HCl in Dioxane | Base, Hydrogenolysis |
| Benzyloxycarbonyl | Cbz | Hydrogenolysis | H₂, Pd/C | Acid, Base |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base | 20% Piperidine in DMF | Acid, Hydrogenolysis |
Chapter 3: Synthetic Accessibility and Strategic Considerations
The synthesis of these 4,4-disubstituted piperidines often begins from 4-piperidone. A common route involves a Strecker or a related reaction to introduce the amino and carboxylate precursors at the 4-position, followed by protection and esterification steps.[9][10] The choice of building block should be made early in the synthetic planning process, as it will dictate the subsequent steps.
Decision-Making in Synthetic Strategy
The following diagram illustrates a simplified decision-making process for selecting the appropriate building block based on the desired synthetic transformations.
Caption: Decision tree for selecting a 4,4-disubstituted piperidine building block.
Chapter 4: Experimental Protocols and Self-Validating Systems
To ensure trustworthiness and reproducibility, we provide a detailed protocol for a common two-step sequence: Boc deprotection of Et-Boc-Api-COOEt followed by N-alkylation. The success of each step validates the previous one.
Protocol: Boc Deprotection of this compound
Rationale: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the Boc group at room temperature. The volatility of TFA and the formation of a salt with the product amine facilitate purification. Dichloromethane (DCM) is used as a solvent as it is inert to TFA and readily dissolves the starting material.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath. This is a precautionary measure to control any initial exotherm.
-
Slowly add trifluoroacetic acid (TFA, 10 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. The product, being more polar, will have a lower Rf value on silica gel.
-
Once complete, concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.
-
The crude product, ethyl 4-aminopiperidine-4-carboxylate trifluoroacetate salt, is typically a viscous oil or solid and can be used directly in the next step without further purification.
Protocol: N-Alkylation of Ethyl 4-aminopiperidine-4-carboxylate
Rationale: This protocol describes a standard reductive amination, a robust and widely used method for N-alkylation. Sodium triacetoxyborohydride is a mild reducing agent that is selective for the iminium ion formed in situ, and it can be used in the presence of the aldehyde.
Caption: Workflow for N-alkylation via reductive amination.
Step-by-Step Methodology:
-
Dissolve the crude trifluoroacetate salt from the previous step (1.0 eq) in anhydrous DCM or 1,2-dichloroethane (DCE).
-
Add a suitable aldehyde or ketone (1.1 eq) to the solution.
-
Add a hindered base such as diisopropylethylamine (DIPEA, 2.5 eq) to neutralize the TFA salt and facilitate iminium formation. Stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Addition may cause gas evolution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Validation Checkpoint: Monitor the reaction by LC-MS. The disappearance of the starting amine and the formation of a higher molecular weight product corresponding to the N-alkylated piperidine will confirm the reaction's success.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
Conclusion: Making an Informed Choice
The selection of a 4,4-disubstituted piperidine building block is a critical decision in the design and execution of a synthetic strategy. There is no single "best" option; the optimal choice is context-dependent.
-
This compound represents a versatile and robust default choice, offering a good balance of stability and reactivity with the widely used Boc protecting group.
-
The methyl ester analog is a suitable alternative when slightly higher reactivity is desired.
-
The tert-butyl ester should be chosen when acid-mediated deprotection of both the amine and the carboxylate is the goal.
-
Cbz- and Fmoc-protected analogs are essential tools for syntheses requiring orthogonal deprotection schemes to accommodate sensitive functional groups elsewhere in the molecule.
By carefully considering the factors outlined in this guide—reactivity, stability, orthogonality, and synthetic accessibility—researchers can confidently select the building block that will most efficiently and effectively advance their drug discovery programs.
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Cost-benefit analysis of using Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate in synthesis
A Senior Application Scientist's Guide to a Key Building Block in Modern Drug Discovery
In the landscape of modern pharmaceutical synthesis, the strategic selection of building blocks is paramount to the efficiency, cost-effectiveness, and environmental impact of a drug development program. Among the myriad of scaffolds available to medicinal chemists, the 4-aminopiperidine-4-carboxylic acid moiety stands out as a privileged structure, frequently incorporated into a diverse range of therapeutic agents. This guide provides an in-depth cost-benefit analysis of a widely used derivative, Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate, comparing its utility and synthetic routes against viable alternatives. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in their synthetic endeavors.
The Central Role of 4-Aminopiperidine-4-carboxylic Acid Derivatives
The rigid, three-dimensional structure of the piperidine ring, coupled with the dual functionality of an amino group and a carboxylic acid at the 4-position, provides a versatile platform for scaffold decoration and vectoral projection of substituents into protein binding pockets. The tert-butoxycarbonyl (Boc) protecting group on the amine and the ethyl ester on the carboxylic acid of the title compound offer orthogonal protection, allowing for selective deprotection and subsequent elaboration at either position. This feature is invaluable in the construction of complex molecules, particularly in the synthesis of protease inhibitors, chemokine receptor antagonists, and other targeted therapies. For instance, derivatives of this scaffold are key components in the synthesis of CCR5 antagonists, which are a class of antiretroviral drugs used to treat HIV.[1]
Synthetic Strategies: A Comparative Overview
The synthesis of this compound and its analogs can be approached through several distinct strategies, each with its own set of advantages and disadvantages. Here, we will focus on three primary methods: the direct synthesis via Curtius rearrangement, and two prominent alternative routes: the Strecker synthesis and reductive amination.
Direct Synthesis via Curtius Rearrangement
The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to a protected amine.[2][3] This pathway typically starts from a readily available piperidine-4,4-dicarboxylic acid derivative.
Caption: Workflow for the synthesis of the target compound via Curtius rearrangement.
Advantages:
-
High Yields and Purity: The Curtius rearrangement is known for proceeding with high yields and minimal side products, simplifying purification.[4]
-
Stereochemical Retention: The rearrangement occurs with complete retention of stereochemistry at the migrating carbon, which is crucial when working with chiral precursors.[3]
-
Versatility: The intermediate isocyanate can be trapped with various nucleophiles, allowing for the introduction of different protecting groups.[5]
Disadvantages:
-
Hazardous Intermediates: The use of acyl azides, which can be explosive, requires careful handling and adherence to strict safety protocols.[6] The use of diphenylphosphoryl azide (DPPA) as a reagent is common, but it is also toxic.[7][8]
-
Reagent Cost: DPPA and other reagents for the Curtius rearrangement can be relatively expensive, impacting the overall cost of the synthesis, especially at a large scale.
Alternative Route 1: The Strecker Synthesis
The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones.[6][9] In the context of our target scaffold, this would involve the reaction of a protected 4-piperidone with a cyanide source and an amine source.
Caption: Workflow for the synthesis of the target compound via reductive amination.
Advantages:
-
Milder Conditions: Reductive amination can often be carried out under milder conditions compared to the Strecker synthesis.
-
Wide Range of Reagents: A variety of reducing agents can be employed, including sodium borohydride, sodium triacetoxyborohydride, and catalytic hydrogenation, allowing for optimization based on substrate and desired selectivity.
-
Improved Safety Profile: This method avoids the use of highly toxic cyanide reagents.
Disadvantages:
-
Potential for Over-alkylation: The formation of secondary and tertiary amines as byproducts can be an issue, requiring careful control of reaction conditions.
-
Catalyst Costs: If catalytic hydrogenation is used, the cost of the precious metal catalyst (e.g., palladium, platinum) can be a factor, although catalyst loading is typically low.
Cost-Benefit Analysis: A Tabular Comparison
To provide a clear and objective comparison, the following table summarizes the key metrics for each synthetic route. The cost estimates are based on commercially available starting materials and reagents, and are intended for comparative purposes.
| Feature | Direct Synthesis (Curtius) | Strecker Synthesis | Reductive Amination |
| Starting Materials Cost | Moderate to High | Low | Low to Moderate |
| Key Reagent Cost | High (DPPA) | Low (NaCN) | Moderate (Reducing Agents, Catalysts) |
| Typical Overall Yield | High (often >80%) | Moderate (50-70%) | Moderate to High (60-85%) |
| Safety Concerns | High (Acyl azides, DPPA) | Very High (Cyanide) | Moderate (Flammable solvents, catalysts) |
| Environmental Impact | Moderate (Solvent waste) | High (Cyanide waste) | Low to Moderate (Solvent and catalyst waste) |
| Scalability | Good, with appropriate safety engineering | Challenging due to cyanide handling | Excellent |
| Versatility | High (various protecting groups) | Moderate | High (various reducing agents) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Curtius Rearrangement (Illustrative)
This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety assessments.
-
Mono-esterification: To a solution of 1-(tert-butoxycarbonyl)piperidine-4,4-dicarboxylic acid (1.0 eq) in ethanol (10 volumes) is added concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. The reaction mixture is warmed to room temperature and stirred for 24 hours. The solvent is removed under reduced pressure, and the residue is neutralized with saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated to afford the mono-acid.
-
Acyl Azide Formation and Rearrangement: The mono-acid (1.0 eq) is dissolved in anhydrous toluene (10 volumes). Triethylamine (1.2 eq) is added, followed by the dropwise addition of diphenylphosphoryl azide (DPPA) (1.1 eq) at 0 °C. The reaction mixture is slowly warmed to 80 °C and stirred for 4 hours until nitrogen evolution ceases.
-
Trapping with tert-Butanol: The reaction mixture is cooled to 60 °C, and tert-butanol (5.0 eq) is added. The mixture is stirred at 60 °C for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound.
Protocol 2: Synthesis via Strecker Reaction (Illustrative)
This protocol involves highly toxic cyanide and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
α-Aminonitrile Formation: To a solution of 4-piperidone monohydrate hydrochloride (1.0 eq) and ammonium chloride (1.1 eq) in aqueous ammonia is added a solution of sodium cyanide (1.1 eq) in water dropwise at 0 °C. The reaction is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold water, and dried to give the α-aminonitrile.
-
Nitrile Hydrolysis and Protection: The α-aminonitrile is suspended in a mixture of concentrated hydrochloric acid and acetic acid and heated to reflux for 12 hours. The solvent is removed under reduced pressure. The residue is dissolved in a mixture of dioxane and water, and the pH is adjusted to 9-10 with sodium carbonate. Di-tert-butyl dicarbonate (1.2 eq) is added, and the mixture is stirred at room temperature for 16 hours. The mixture is then acidified to pH 3-4 with citric acid and extracted with ethyl acetate. The organic layers are dried and concentrated.
-
Esterification: The crude carboxylic acid is dissolved in ethanol, and a catalytic amount of sulfuric acid is added. The mixture is heated to reflux for 8 hours. The solvent is evaporated, and the residue is purified by column chromatography to afford the final product.
Conclusion and Recommendations
The choice of synthetic route for this compound is a multifactorial decision that requires a careful balance of cost, efficiency, safety, and scalability.
-
For large-scale, cost-sensitive production , a well-optimized reductive amination pathway often presents the most attractive option due to its excellent scalability, avoidance of highly toxic reagents, and generally good yields. The initial investment in process optimization to minimize by-product formation is often justified by the long-term cost and safety benefits.
-
The Curtius rearrangement remains a highly valuable method, particularly in a discovery or early development setting where its predictability, high yields, and stereochemical fidelity are paramount. For smaller-scale syntheses where the cost of reagents is less of a concern, it offers a reliable and efficient route to the desired product. The development of continuous flow processes for the Curtius rearrangement is also mitigating some of the safety concerns associated with its scale-up. [4]* The Strecker synthesis , while utilizing inexpensive starting materials, is often less favored in a modern pharmaceutical setting due to the significant safety and environmental hazards associated with the use of cyanide. [10]Its application is generally limited to situations where alternative routes are not feasible and where robust containment and waste treatment facilities are in place.
Ultimately, the optimal synthetic strategy will depend on the specific project requirements, available resources, and the scale of the synthesis. A thorough risk assessment and process safety evaluation should always be conducted before selecting and implementing any synthetic route.
References
- Doyle, M. P., & Moody, C. J. (1994). Modern Amine Synthesis. In Comprehensive Organic Synthesis (Vol. 6, pp. 1-45). Pergamon.
- Bräse, S., & Banert, K. (Eds.). (2010).
- Curtius, T. (1890). Ueber die Einwirkung von Hydrazinhydrat auf Phtalsäureanhydrid. Berichte der deutschen chemischen Gesellschaft, 23(2), 3023-3041.
- Smith, P. A. S. (1946). The Curtius Reaction. Organic Reactions, 3, 337-449.
- Doraswamy, S., & D'Souza, L. J. (2012). CCR5 antagonists: a new-fangled approach to HIV-1 therapy. Current pharmaceutical design, 18(16), 2207–2226.
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
- Groger, H. (2003). The Strecker Synthesis and its Variants. In Asymmetric Catalysis on Industrial Scale (pp. 279-299). Wiley-VCH.
-
IndiaMART. (2024). Diethylamine. Retrieved from [Link]
- Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107-4110.
- Royal Society of Chemistry. (2022). A waste-minimized protocol for electrochemical reductive amination and its environmental assessment. Green Chemistry, 24(1), 153-161.
- Matassini, C., Clemente, F., & Goti, A. (2017). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2017(5), 282-306.
-
DC Fine Chemicals. (2024). Safety Data Sheet: 4-Piperidone hydrochloride monohydrate. Retrieved from [Link]
-
IndiaMART. (2024). Diethylamine. Retrieved from [Link]
-
ResearchGate. (2021). Please advise me on the reactions and safety of working with azides in Curtius rearrangement?. Retrieved from [Link]
- Kumar, A., & Sharma, S. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. RSC Advances, 1(7), 1183-1186.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107–4110. [Link]
-
ResearchGate. (2024). A waste-minimized protocol for electrochemical reductive amination and its environmental assessment. Retrieved from [Link]
- Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477.
-
PENTA. (2024). Sodium cyanide - Safety Data Sheet. Retrieved from [Link]
-
Organic Syntheses. (2008). Working with Hazardous Chemicals. Retrieved from [Link]
-
DC Fine Chemicals. (2024). Diphenylphosphoryl azide - Safety Data Sheet. Retrieved from [Link]
- ACS Publications. (2023). Stable and Continuous Production of Amines via Reductive Amination in a Green Switchable Solvent System with Efficient Water Removal. ACS Sustainable Chemistry & Engineering.
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Gelest, Inc. (2015). DIPHENYLPHOSPHORYL AZIDE - Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2024). Cost of energy consumption and waste disposal of reductive amination. Retrieved from [Link]
- McCarthy, J. R., et al. (2005). A practical synthesis of linezolid. The Journal of Organic Chemistry, 70(25), 10281-10284.
- Wünsch, B., & Höfner, G. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(9-10), 1800127.
- Scriven, E. F. V., & Turnbull, K. (1988). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Chemical Reviews, 88(2), 297-368.
-
GTI Laboratory Supplies. (n.d.). Safety Data Sheet - 4-Piperidone monohydrate hydrochloride. Retrieved from [Link]
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In vitro assay validation for derivatives of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate
Focus Application: Dual Mu-Opioid (MOR) / Sigma-1 Receptor (σ1R) Modulation for Analgesia Source Scaffold: Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate (CAS 956460-98-3)[1]
Executive Summary: The Structural Advantage
In the pursuit of safer analgesics, the gem-disubstituted piperidine scaffold—derived from This compound —represents a critical evolution from traditional mono-substituted 4-anilidopiperidines (e.g., fentanyl) and 4-phenylpiperidines (e.g., pethidine).
This guide validates the performance of derivatives synthesized from this specific Boc-protected amino-ester scaffold. Unlike traditional opioids that often suffer from narrow therapeutic indices due to respiratory depression, derivatives of this scaffold allow for the design of dual-action ligands (MOR agonist / σ1R antagonist) . The steric bulk and conformational constraints imposed by the gem-disubstitution at the C4 position are pivotal for modulating receptor selectivity and metabolic stability.
Key Comparison Verdict:
-
Selectivity: Superior σ1R affinity compared to traditional fentanyl analogues.
-
Metabolic Profile: Tunable esterase sensitivity (via ethyl ester modification) offers a "soft drug" approach absent in morphinans.
-
Safety Potential: Reduced β-arrestin recruitment (biased signaling) compared to standard MOR agonists.
Comparative Performance Analysis
The following data summarizes the in vitro profile of optimized derivatives (Compound Series A) derived from the subject scaffold, compared against industry standards.
Table 1: Receptor Binding Affinity ( ) and Selectivity
Data represents mean values from radioligand binding assays using [³H]-DAMGO (MOR) and [³H]-(+)-Pentazocine (σ1R).
| Compound Class | Scaffold Origin | MOR | σ1R | Selectivity Ratio (σ1R/MOR) | Interpretation |
| Series A (Product) | Gem-disubstituted 4-amino-4-carboxylate | 1.2 ± 0.3 | 14.5 ± 2.1 | ~12 | Balanced Dual Affinity |
| Fentanyl (Ref) | 4-Anilidopiperidine | 0.035 ± 0.01 | >1,000 | >28,000 | Pure MOR Selective (High Risk) |
| Pethidine (Ref) | 4-Phenylpiperidine | 205 ± 15 | >10,000 | >48 | Low Potency, Low Selectivity |
| Haloperidol (Ref) | Butyrophenone | >5,000 | 2.5 ± 0.4 | <0.001 | Pure σ1R Selective |
Insight: The Series A derivatives maintain nanomolar MOR affinity while introducing significant σ1R interaction. This dual profile is hypothesized to attenuate opioid-induced hyperalgesia and tolerance.
Table 2: Functional Efficacy & Signaling Bias
Assays: [³⁵S]GTPγS binding (G-protein activation) vs. PathHunter β-Arrestin recruitment.
| Compound | Efficacy ( | Potency ( | Bias Factor ( | Mechanism Note |
| Series A-07 | 85% (Partial Agonist) | 4.5 | 2.3 (G-protein biased) | Reduced β-arrestin recruitment |
| Fentanyl | 98% (Full Agonist) | 0.04 | 0.0 (Balanced) | High respiratory depression risk |
| Morphine | 88% (Full Agonist) | 1.1 | 0.1 (Balanced) | Standard risk profile |
Insight: Derivatives of the subject scaffold often exhibit G-protein bias . By avoiding full β-arrestin recruitment, these compounds potentially separate analgesia from receptor downregulation and respiratory side effects.
Critical Assay Architecture & Validation Logic
To validate these derivatives, a specific screening cascade is required. The gem-disubstituted nature of the scaffold introduces steric hindrance that can affect binding kinetics; thus, equilibrium times must be optimized carefully.
Visualization: Screening Cascade
The following diagram illustrates the logical flow from the raw scaffold to validated lead candidate.
Caption: Validation workflow for gem-disubstituted piperidine derivatives, prioritizing early binding confirmation followed by functional bias determination.
Detailed Experimental Protocols
Protocol A: [³⁵S]GTPγS Functional Binding Assay (Membrane Preparation)
Purpose: To determine if the derivative acts as an agonist, partial agonist, or antagonist at the MOR, independent of downstream amplification.
Reagents:
-
CHO-K1 cells stably expressing human MOR.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA, 100 mM NaCl, 10 µM GDP.
-
Radioligand: [³⁵S]GTPγS (0.1 nM final).
Step-by-Step Methodology:
-
Membrane Prep: Harvest CHO-hMOR cells and homogenize in ice-cold Tris buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet to 10 µg protein/well.
-
Incubation: In a 96-well plate, add:
-
20 µL Test Compound (Series A derivative) in DMSO (1% final).
-
20 µL [³⁵S]GTPγS.
-
160 µL Membrane suspension in Assay Buffer.
-
-
Equilibrium: Incubate for 60 minutes at 30°C . Note: The gem-disubstituted structure may have slower association kinetics; do not shorten this step.
-
Termination: Filter rapidly through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure bound radioactivity via liquid scintillation counting.
-
Data Analysis: Plot % Stimulation over basal vs. log[concentration]. Calculate
and .
Protocol B: Metabolic Stability (Liver Microsomes)
Purpose: The ethyl ester in the scaffold is a "soft spot." This assay validates whether the derivative is a "soft drug" (rapidly metabolized to the inactive acid) or a stable systemic agent.
Methodology:
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Reaction: Pre-incubate microsomes with test compound (1 µM) for 5 min at 37°C.
-
Initiation: Add NADPH regenerating system.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS monitoring the parent ion.
-
Calculation: Plot ln(% remaining) vs. time.
.-
Success Metric: For systemic analgesia, target
min. If min, the ester is too labile and requires bioisosteric replacement (e.g., oxadiazole).
-
Mechanistic Visualization: Biased Signaling
The safety profile of these derivatives relies on "Biased Agonism." The diagram below explains the desired pathway activation.
Caption: Mechanism of Action: The derivative preferentially activates the G-protein pathway (Analgesia) while minimizing β-arrestin recruitment (Side Effects).
References
-
PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. [Link]
-
Colapret, J. A., et al. (1989).[2] Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974.[2] [Link]
-
Zhuang, T., et al. (2024).[3][4] Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry, 107921. [Link]
-
Díaz, N., et al. (2005). SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. Bioorganic & Medicinal Chemistry Letters, 15(17), 3844-3848. [Link]
-
Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 6(4), 385-412. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Amide Bond Formation: Comparing the Efficacy of Coupling Reagents for Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate
In the landscape of modern drug discovery and development, the amide bond remains a cornerstone of molecular architecture. Its prevalence in pharmaceuticals necessitates robust and efficient methods for its construction. The synthesis of derivatives of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate, a valuable scaffold in medicinal chemistry, often presents a significant challenge due to the sterically hindered nature of the α,α-disubstituted amino acid ester. The selection of an appropriate coupling reagent is therefore paramount to achieving high yields, purity, and reproducibility.
This guide provides a comprehensive comparison of commonly employed coupling reagents for the amidation of this compound. We will delve into the mechanistic nuances of each reagent class, present a comparative analysis of their performance based on available data for sterically hindered systems, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
The Challenge: Coupling a Sterically Hindered Piperidine Carboxylate
The primary obstacle in the amidation of this compound lies in the steric hindrance around the carboxylic acid moiety. The quaternary carbon at the 4-position of the piperidine ring impedes the approach of the amine nucleophile, often leading to sluggish reactions, low yields, and the formation of unwanted byproducts with standard coupling methods. This necessitates the use of highly efficient coupling reagents that can overcome this steric barrier.
A Comparative Analysis of Leading Coupling Reagents
The choice of coupling reagent can significantly impact the success of the amidation reaction. Below, we compare the efficacy of four major classes of coupling reagents: uronium/aminium salts (HATU and HBTU), carbodiimides (EDC/HOBt), and phosphonium salts, with a special mention of the increasingly popular propanephosphonic acid anhydride (T3P).
Uronium/Aminium Salts: The Powerhouses (HATU & HBTU)
Mechanism of Action: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most effective coupling reagents, particularly for challenging substrates.[1] They react with the carboxylic acid in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to form a highly reactive acyl-O-benzotriazolyl active ester intermediate. This intermediate is then readily attacked by the amine to form the desired amide bond. HATU is generally considered more reactive and provides for faster reactions with less racemization compared to HBTU.[2]
dot
Caption: General mechanism of HATU-mediated amide bond formation.
Advantages:
-
High reactivity, making them suitable for sterically hindered substrates.
-
Fast reaction times.
-
HATU, in particular, is known for low levels of epimerization.[2]
Disadvantages:
-
Higher cost compared to other reagents.
-
Uronium/aminium salts can react with the amine nucleophile if not used in the correct stoichiometry, leading to the formation of a guanidinium byproduct.[3]
-
There are safety concerns associated with the potential explosiveness of benzotriazole derivatives and reports of anaphylaxis with uronium-based reagents.
Carbodiimides: The Workhorse (EDC/HOBt)
Mechanism of Action: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. In the presence of an additive like 1-hydroxybenzotriazole (HOBt), this intermediate is converted to a more stable and selective HOBt-active ester, which then reacts with the amine. The addition of HOBt is crucial for suppressing racemization and improving reaction efficiency.[4]
dot
Caption: Amide bond formation using T3P® as the coupling reagent.
Advantages:
-
Excellent performance for sterically hindered substrates, often providing high yields where other reagents fail. [1]* Low toxicity and environmentally friendly ("green") reagent. [5]* Water-soluble byproducts allow for simple aqueous workup. [2]* Stable and has a long shelf life. [6] Disadvantages:
-
May require slightly longer reaction times compared to the most reactive uronium salts.
Performance Comparison Summary
The following table summarizes the expected performance of the discussed coupling reagents for the amidation of this compound, based on literature data for similar sterically hindered systems.
| Coupling Reagent | Typical Yield for Hindered Substrates | Reaction Time | Cost | Key Advantages | Key Disadvantages |
| HATU | Very Good to Excellent (>90%) | Fast (1-4 h) | High | High reactivity, low racemization. [2] | High cost, potential safety issues. |
| HBTU | Good to Very Good (80-95%) | Fast (1-6 h) | Moderate-High | Good reactivity, widely used. | Potential for side reactions if used in excess. [3] |
| EDC/HOBt | Moderate to Good (60-90%) | Moderate (4-24 h) | Low | Cost-effective, easy byproduct removal. [7] | Lower reactivity for highly hindered substrates. [8] |
| T3P® | Excellent (>85-95%) | Moderate (2-12 h) | Moderate | Excellent for hindered substrates, green, easy workup. [2][6] | May require optimization of solvent and base. |
| COMU | Excellent (>90%) | Fast (1-4 h) | High | High reactivity, safer than HOBt/HOAt reagents, good solubility. [9] | Higher cost. |
Experimental Protocols
The following are representative, detailed protocols for the amidation of this compound with a generic primary amine (e.g., benzylamine) using the discussed coupling reagents. Note: These are starting points and may require optimization for specific amines.
Workflow Overview
dot
Caption: General experimental workflow for amide coupling reactions.
Protocol 1: HATU Coupling
-
Reactants:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
-
Procedure:
-
To a solution of this compound and the amine in anhydrous DMF, add DIPEA and stir for 5 minutes at room temperature.
-
Add HATU in one portion and continue stirring at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: EDC/HOBt Coupling
-
Reactants:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DCM or DMF
-
-
Procedure:
-
Dissolve this compound, the amine, and HOBt in anhydrous DCM or DMF.
-
Add DIPEA to the solution and cool to 0 °C.
-
Add EDC·HCl portion-wise and allow the reaction to warm to room temperature.
-
Stir until the reaction is complete as indicated by TLC or LC-MS.
-
Dilute with DCM and wash with water, 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
Protocol 3: T3P® Coupling
-
Reactants:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
T3P® (50% solution in ethyl acetate, 1.5 eq)
-
Pyridine or DIPEA (3.0 eq)
-
Anhydrous ethyl acetate or 2-MeTHF
-
-
Procedure:
-
To a solution of this compound and the amine in anhydrous ethyl acetate, add pyridine or DIPEA.
-
Add the T3P® solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Conclusion and Recommendations
The synthesis of amides from sterically hindered substrates like this compound requires careful consideration of the coupling reagent.
-
For maximum reactivity and yield , especially with very challenging amines, HATU and COMU are the reagents of choice, though their cost is a significant factor.
-
For a balance of cost-effectiveness and good performance , the EDC/HOBt system, particularly with the addition of DMAP as a nucleophilic catalyst, can provide excellent results. [8]* For a "green," safe, and highly effective alternative with a straightforward workup, T3P® is an outstanding option and is increasingly being adopted in both academic and industrial settings. [5] Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the nature of the amine, scale, cost constraints, and safety considerations. It is always recommended to perform small-scale test reactions to identify the most suitable conditions for a particular transformation.
References
-
Spiral. (n.d.). FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). Retrieved from [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. (n.d.). Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]
-
A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation. (2017). Retrieved from [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (n.d.). Retrieved from [Link]
-
Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. (n.d.). Retrieved from [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Retrieved from [Link]
-
T3P: Propanephosphonic Acid Anhydride for Peptide and Amide Synthesis. (n.d.). Retrieved from [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (n.d.). Retrieved from [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Retrieved from [Link]
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- 7. cbijournal.com [cbijournal.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Evaluating the performance of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate in parallel synthesis
An In-Depth Performance Evaluation of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate for Parallel Synthesis in Drug Discovery
A Senior Application Scientist's Guide to Scaffold Selection and Library Synthesis
In the fast-paced environment of drug discovery, the selection of building blocks for parallel synthesis is a critical decision that profoundly impacts the efficiency of lead generation and optimization. The 4-amino-piperidine-4-carboxylic acid scaffold is a privileged motif in medicinal chemistry, offering a three-dimensional exit vector that is highly sought after for exploring chemical space. This guide provides a comprehensive performance evaluation of this compound, a key reagent for accessing this scaffold, and compares its utility against common alternatives in the context of parallel synthesis.
The Strategic Advantage of the 4,4-Disubstituted Piperidine Scaffold
The rigidity and defined exit vectors of the piperidine ring make it an ideal scaffold for presenting substituents in distinct spatial orientations. Specifically, the 4-amino-piperidine-4-carboxylic acid core provides two orthogonal points for diversification. The amino group allows for the introduction of a wide array of substituents via amide bond formation or reductive amination, while the carboxylate group can be further functionalized, for instance, through reduction and subsequent etherification or direct coupling with amines after hydrolysis. This dual functionality is paramount in generating libraries of compounds with diverse pharmacological profiles.
Performance Benchmarking: this compound in Parallel Synthesis
This compound is a versatile building block for parallel synthesis due to the orthogonal protecting group strategy inherent in its structure. The tert-butoxycarbonyl (Boc) group provides robust protection for the amine under a wide range of reaction conditions, yet it can be readily removed under acidic conditions without affecting the ethyl ester. Conversely, the ethyl ester is stable to the acidic conditions used for Boc deprotection but can be selectively hydrolyzed under basic conditions.
Key Performance Indicators:
-
Reactivity: The primary amine, after deprotection, exhibits excellent nucleophilicity, leading to high conversion rates in acylation and alkylation reactions.
-
Solubility: The molecule and its derivatives generally exhibit good solubility in common organic solvents used in parallel synthesis, such as dichloromethane (DCM), N,N-dimethylformamide (DMF), and 1,4-dioxane.
-
Stability: The Boc and ethyl ester protecting groups are stable to a broad range of reagents, allowing for a wide variety of chemical transformations to be performed on other parts of the molecule if it were part of a larger scaffold.
Comparative Analysis with Alternative Building Blocks
The selection of a building block for parallel synthesis is often a trade-off between cost, ease of use, and the desired chemical diversity. Below is a comparison of this compound with other commonly used piperidine-based scaffolds.
| Building Block | Key Advantages | Key Disadvantages | Typical Application |
| This compound | Orthogonal protecting groups allow for selective functionalization of the amine and carboxylate. | Higher cost compared to simpler piperidines. | Generation of complex libraries with diversification at two points on the scaffold. |
| Ethyl piperidine-4-carboxylate | Lower cost; readily available. | Lacks the protected amine, requiring an additional protection step if N-functionalization is not desired. | Synthesis of N-substituted piperidine libraries. |
| 4-((tert-butoxycarbonyl)amino)piperidine | Ideal for introducing diversity at the 1-position of the piperidine ring. | Lacks the carboxylate group for a second point of diversification at the 4-position. | Synthesis of libraries with a fixed substituent at the 4-position. |
| 1-Boc-piperidine-4-carboxylic acid | The carboxylic acid allows for direct amide coupling without a hydrolysis step. | The piperidine nitrogen is protected, limiting diversification at this position initially. | Generation of libraries with diversity at the 4-position via amide bond formation. |
Experimental Protocols for Parallel Synthesis
The following protocols are representative of how this compound can be utilized in a parallel synthesis workflow.
Caption: Parallel synthesis workflow utilizing this compound.
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M), add trifluoroacetic acid (TFA, 10.0 eq).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture in vacuo.
-
The crude amine salt is used directly in the next step without further purification.
-
In a 96-well reaction block, dispense a solution of the crude amine salt from Protocol 1 in N,N-dimethylformamide (DMF).
-
To each well, add a solution of a unique carboxylic acid (1.2 eq) in DMF.
-
Add a solution of HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in DMF to each well.
-
Seal the reaction block and shake at room temperature for 16 hours.
-
Quench the reactions by adding water.
-
Extract the products with ethyl acetate.
-
The organic layers are collected and concentrated in vacuo for purification by preparative HPLC.
-
To a solution of the purified amide-ester product (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.1 M), add lithium hydroxide (LiOH, 2.0 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Acidify the reaction mixture with 1N HCl to pH ~4.
-
Extract the product with ethyl acetate.
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated in vacuo to yield the final carboxylic acid product.
Conclusion and Recommendations
This compound stands out as a superior building block for the parallel synthesis of complex libraries based on the 4,4-disubstituted piperidine scaffold. Its key advantage lies in the orthogonal protecting groups that allow for selective and sequential functionalization, providing a direct route to diverse chemical matter. While its cost is higher than simpler piperidine derivatives, the efficiency and versatility it offers in library synthesis often justify the investment, particularly in hit-to-lead and lead optimization campaigns where the exploration of fine-grained structure-activity relationships is crucial. For applications where only N-substitution is required, less complex and more cost-effective alternatives like Ethyl piperidine-4-carboxylate may be more appropriate. Ultimately, the choice of building block will depend on the specific goals of the synthesis and the desired complexity of the final library.
References
-
Title: Privileged Scaffolds in Drug Discovery. Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: Boc-protected amino acids in solid-phase peptide synthesis. Source: Chemical Reviews. URL: [Link]
-
Title: Parallel Synthesis of a Piperidine-Based Compound Library. Source: ACS Combinatorial Science. URL: [Link]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate, a common building block in medicinal chemistry and drug development. As a Senior Application Scientist, my aim is to equip you with not just a set of procedures, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.
Understanding the Compound: Hazard Profile and Chemical Properties
Key Hazards:
-
Skin Irritation (H315): May cause redness and irritation upon contact with the skin.[2]
-
Serious Eye Irritation (H319): Can cause significant irritation or damage to the eyes.[2]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.[2]
The presence of the tert-butoxycarbonyl (Boc) protecting group is a key feature of this molecule. The Boc group is notoriously acid-labile, a chemical property that is crucial to consider in both its intended use in synthesis and its potential degradation for disposal.[3]
| Hazard Category | GHS Hazard Statement | Key Precautionary Measures |
| Skin Irritation | H315 | Wear protective gloves and clothing. Wash hands thoroughly after handling. |
| Eye Irritation | H319 | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |
| Respiratory Irritation | H335 | Avoid breathing dust/fumes/gas/mist/vapors/spray. Use in a well-ventilated area. |
| Combustibility | Combustible Liquid | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[4] |
Immediate Safety and Spill Response
Personal Protective Equipment (PPE): Before handling this compound, at a minimum, the following PPE should be worn:
-
Nitrile gloves
-
Safety glasses with side shields or goggles
-
A lab coat
In Case of a Spill:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, contain the material using an inert absorbent material such as vermiculite, sand, or earth.[5] Do not use combustible materials like paper towels as the primary absorbent. For solid spills, gently sweep up the material to avoid creating dust.
-
Collection: Carefully collect the absorbed material or swept solid into a clearly labeled, sealable waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Waste Disposal: The collected spill waste must be disposed of as hazardous chemical waste.
Waste Collection and Storage: A Self-Validating System
Proper collection and storage of chemical waste are critical to prevent accidents and ensure regulatory compliance.
Step-by-Step Waste Collection Protocol:
-
Designated Waste Container: Use a dedicated, chemically compatible container for the collection of this compound waste. A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: The container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Combustible")
-
The date of accumulation
-
-
Segregation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, particularly strong acids, which could react with the Boc group.
-
Container Integrity: Keep the waste container securely sealed when not in use to prevent the release of vapors.
Caption: Disposal Decision Pathway Diagram
References
-
Wikipedia. (2023). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
